molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B1608062
CAS No.: 288151-72-4
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Ethyl-2-methylquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethyl-2-methylquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-ethyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCJGCFXQNMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364160
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288151-72-4
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethyl-2-methylquinoline-4-carboxylic acid, with the CAS Number 288151-72-4, is a polysubstituted quinoline derivative that holds significant interest for the scientific community.[1] Its molecular formula is C₁₃H₁₃NO₂, corresponding to a molecular weight of 215.25 g/mol .[1][2] The quinoline core is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering valuable insights for researchers in organic synthesis and drug discovery.

The unique substitution pattern of this molecule, featuring an ethyl group at the 8-position and a methyl group at the 2-position, influences its electronic properties, solubility, and biological interactions.[1] The ethyl group, in particular, enhances the lipophilicity of the compound, a critical factor in its pharmacokinetic profile and ability to penetrate biological membranes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid is essential for its application in research and development. While experimental data for this specific molecule is not extensively documented, we can infer its likely properties based on its structure and data from closely related compounds.

PropertyValueSource/Rationale
IUPAC Name 8-ethyl-2-methylquinoline-4-carboxylic acid[1]
CAS Number 288151-72-4[1]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Appearance Likely a solid at room temperatureBased on related quinoline carboxylic acids.[4]
Melting Point Not available (likely >200 °C)Inferred from related structures like 2-methylquinoline-4-carboxylic acid (m.p. 246 °C dec.).[4]
Solubility Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water.The ethyl and methyl groups increase lipophilicity.
pKa Not availableThe carboxylic acid group will be acidic, while the quinoline nitrogen will be weakly basic.
logP Not availableThe ethyl group is expected to contribute to a higher logP value compared to unsubstituted analogs.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 8-Ethyl-2-methylquinoline-4-carboxylic acid. While a specific spectrum for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

SpectroscopyExpected Features
¹H NMR - Aromatic protons on the quinoline ring (likely in the range of 7.0-9.0 ppm).- A singlet for the methyl group at the 2-position (around 2.5 ppm).- A quartet and a triplet for the ethyl group at the 8-position.- A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR - Resonances for the 13 carbon atoms, including those of the quinoline core, the carboxylic acid, and the ethyl and methyl substituents.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).- A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C=C and C=N stretching vibrations from the quinoline ring (1500-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to its molecular weight (215.25).

Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids is most commonly achieved through well-established named reactions, primarily the Doebner-von Miller reaction and the Pfitzinger reaction.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid. For the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, the likely starting materials would be 2-ethylaniline, pyruvic acid, and acetaldehyde (which can be generated in situ).

Proposed Synthetic Protocol (Doebner-von Miller Reaction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add pyruvic acid followed by the dropwise addition of acetaldehyde. An acid catalyst, such as hydrochloric acid or sulfuric acid, is typically required.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] To synthesize the target molecule via this method, a substituted isatin would be required.

Reaction Workflow: Doebner-von Miller Synthesis

G A 2-Ethylaniline D Reaction Mixture (Ethanol, Acid Catalyst) A->D B Pyruvic Acid B->D C Acetaldehyde C->D E Reflux D->E Heat F Work-up & Purification E->F Cooling & Isolation G 8-Ethyl-2-methylquinoline- 4-carboxylic acid F->G

Caption: Proposed workflow for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner-von Miller reaction.

Chemical Reactivity and Derivatization

The chemical reactivity of 8-Ethyl-2-methylquinoline-4-carboxylic acid is dictated by its constituent functional groups: the quinoline ring and the carboxylic acid.

Reactions of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄). This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.[6]

  • Amide Coupling: Amide derivatives can be synthesized by reacting the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7] This reaction is fundamental in medicinal chemistry for the synthesis of bioactive amides.

Reactions of the Quinoline Ring
  • Oxidation: The quinoline nitrogen can be oxidized to an N-oxide using reagents like potassium permanganate or chromium trioxide.[1]

  • Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.[1]

  • Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating.

Reactivity Profile

G A 8-Ethyl-2-methylquinoline- 4-carboxylic acid B Ester Derivative A->B Esterification (Alcohol, Acid Catalyst) C Amide Derivative A->C Amide Coupling (Amine, Coupling Agent) D N-Oxide Derivative A->D Oxidation (e.g., KMnO4) E Tetrahydroquinoline Derivative A->E Reduction (e.g., LiAlH4)

Caption: Key chemical transformations of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Potential Applications

8-Ethyl-2-methylquinoline-4-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules with potential applications in various fields.

Pharmaceutical Research

The quinoline scaffold is a cornerstone in drug discovery. Derivatives of quinoline-4-carboxylic acid have been investigated for a range of therapeutic activities:

  • Antibacterial Agents: The quinoline core is present in many antibacterial drugs. While specific data for the title compound is lacking, related quinoline derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.[8][9] The mechanism of action often involves the intercalation of the quinoline ring with bacterial DNA, inhibiting replication.[1]

  • Anticancer Agents: Certain quinoline derivatives exhibit antitumor properties, potentially through DNA intercalation or the inhibition of key enzymes involved in cancer cell proliferation.[6]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its exploration in the development of antiviral, antimalarial, and anti-inflammatory agents.[10]

Materials Science

The fluorescent properties of some quinoline derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The specific substitution pattern on the quinoline ring can be tuned to achieve desired emission colors and efficiencies.

Safety and Handling

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Ethyl-2-methylquinoline-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. Its unique substitution pattern offers opportunities for fine-tuning its physicochemical and biological properties. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties, synthesis, reactivity, and potential applications based on the established chemistry of quinoline derivatives. Further research into this compound is warranted to fully explore its potential in various scientific disciplines.

References

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2 - PubChem. [Link]

  • Ácido 2-metil-quinolina-4-carboxílico - Chem-Impex. [Link]

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

  • 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • 1 H NMR of 2-methylquinoline-4-carboxylic acid. - ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC - NIH. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. [Link]

  • 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 - PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Preparation of 8-hydroxyquinoline derivatives as potential antibiotics against Staphylococcus aureus - PubMed. [Link]

Sources

An In-depth Technical Guide to 8-Ethyl-2-methylquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its distinct molecular architecture, featuring an ethyl group at the 8-position and a methyl group at the 2-position of the quinoline core, imparts unique physicochemical properties that are being leveraged for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering a valuable resource for researchers in the field.

Introduction: The Quinoline Scaffold in Scientific Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a ubiquitous motif in a vast array of natural products and synthetic compounds.[1] This structural framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA) is one such derivative, with its specific substitution pattern influencing its electronic properties, solubility, and biological interactions.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 8-Ethyl-2-methylquinoline-4-carboxylic acid are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValueReference
Chemical Formula C₁₃H₁₃NO₂[2]
Molecular Weight 215.25 g/mol [2]
CAS Number 288151-72-4[2]
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO

The molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid is characterized by the quinoline core with three key substituents: a carboxylic acid group at the 4-position, a methyl group at the 2-position, and an ethyl group at the 8-position. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and its ability to interact with biological targets. The methyl and ethyl groups are alkyl substituents that contribute to the molecule's lipophilicity and can influence its binding affinity and metabolic stability.

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Synthesis and Characterization

The synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid can be approached through established methods for quinoline synthesis, with the Doebner-von Miller and Pfitzinger reactions being the most prominent.[1] A specific synthetic route has been outlined in patent literature, involving a multi-step process.

Synthetic Pathway

A potential synthetic route to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid is a two-step process starting from 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester.[3]

Step 1: Ethylation of 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester

The first step involves a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 8-position.[3]

Synthesis_Step1 reagent1 8-Bromo-2-methylquinoline- 4-carboxylic acid ethyl ester catalyst Bis(triphenylphosphine)palladium(II) chloride LiCl, DMF, 100°C, 24h reagent1->catalyst reagent2 Tetraethyltin (Et4Sn) reagent2->catalyst product 8-Ethyl-2-methylquinoline- 4-carboxylic acid ethyl ester catalyst->product

Caption: Synthesis of the ethyl ester intermediate.[3]

Experimental Protocol:

  • Combine 8-Bromo-2-methylquinoline-4-carboxylic acid ethyl ester (0.5g), lithium chloride (0.216g), tetraethyltin (0.435g), and bis(triphenylphosphine)palladium(II) chloride (0.05g) in dimethylformamide (20ml).[3]

  • Heat the reaction mixture at 100°C for 24 hours.[3]

  • Remove the solvent under reduced pressure.[3]

  • Purify the residue to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester.

Step 2: Hydrolysis to 8-Ethyl-2-methylquinoline-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Synthesis_Step2 reactant 8-Ethyl-2-methylquinoline- 4-carboxylic acid ethyl ester reagents Base or Acid Hydrolysis (e.g., NaOH or HCl) reactant->reagents product 8-Ethyl-2-methylquinoline- 4-carboxylic acid reagents->product

Caption: Hydrolysis to the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy: A patent for a related compound provides some expected proton NMR chemical shifts. The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). The methyl and ethyl protons will be in the upfield region. A characteristic singlet for the carboxylic acid proton is also anticipated at a very downfield position.[3]

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons of the quinoline ring, and the aliphatic carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp and strong C=O stretching vibration for the carbonyl group should appear around 1700 cm⁻¹.[2]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (215.25 g/mol ).

Potential Applications

The unique structural features of 8-Ethyl-2-methylquinoline-4-carboxylic acid make it a valuable building block and a compound of interest in several scientific domains.

Pharmaceutical Research and Drug Development

The quinoline scaffold is a cornerstone in drug discovery. Derivatives of quinoline-4-carboxylic acid have demonstrated a wide range of biological activities.

  • Antibacterial and Antitubercular Activity: Research on analogs of 8-Ethyl-2-methylquinoline-4-carboxylic acid has shown promising inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.[2] The mechanism of action is believed to involve the intercalation of the quinoline ring with bacterial DNA, thereby inhibiting replication.[2]

  • Enzyme Inhibition: The molecule and its derivatives can act as inhibitors for various enzymes involved in microbial metabolism.[2]

  • Anticancer Potential: The ability of the quinoline moiety to intercalate with DNA suggests potential applications as an anticancer agent by inhibiting the replication of cancer cells.[2]

Materials Science

The photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science.

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized in the production of OLEDs, where their unique electronic properties can enhance the efficiency of these devices.[2]

  • Fluorescent Probes: 8-Ethyl-2-methylquinoline-4-carboxylic acid has been identified as a potential fluorescent probe for use in biochemical assays. Its ability to bind to metal ions can be exploited for the detection of specific biomolecules.[2]

Conclusion and Future Perspectives

8-Ethyl-2-methylquinoline-4-carboxylic acid is a versatile molecule with a promising future in both medicinal chemistry and materials science. Its synthesis, while requiring careful control, is achievable through established synthetic methodologies. The unique substitution pattern on the quinoline core provides a foundation for the development of novel compounds with tailored biological activities and photophysical properties.

Future research should focus on the detailed biological evaluation of this specific compound and its derivatives to fully elucidate their therapeutic potential. Further exploration of its application in organic electronics and as a fluorescent sensor could lead to the development of advanced materials and analytical tools. The continued investigation of this and similar quinoline-4-carboxylic acid derivatives will undoubtedly contribute to advancements in both human health and technology.

References

  • European Patent Office. (2000). PHENYL UREA AND PHENYL THIOUREA DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. EP 1150977 B1. ([Link])

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ([Link])

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ([Link])

Sources

An In-depth Technical Guide to the Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 8-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of established synthetic methodologies, including the Doebner, Pfitzinger, and Combes reactions. Each pathway is critically evaluated, elucidating the underlying chemical principles and providing detailed, field-proven experimental protocols. The guide emphasizes practical considerations for reaction setup, work-up, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, serves as a critical pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. 8-Ethyl-2-methylquinoline-4-carboxylic acid represents a valuable scaffold for further chemical elaboration and drug discovery efforts. This guide will explore the most reliable and efficient methods for its synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of the quinoline core can be achieved through several named reactions. For the specific target molecule, 8-Ethyl-2-methylquinoline-4-carboxylic acid, the most pertinent approaches are the Doebner reaction, the Pfitzinger synthesis, and the Combes synthesis. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reaction conditions.

Synthetic Pathway Key Starting Materials Advantages Limitations
Doebner Reaction 2-Ethylaniline, Acetaldehyde, Pyruvic acidOne-pot reaction, readily available starting materials.Potential for side reactions and lower yields if not optimized.
Pfitzinger Synthesis 5-Ethylisatin, AcetoneGenerally good yields, clean reaction.Requires the synthesis of the substituted isatin precursor.
Combes Synthesis 2-Ethylaniline, AcetylacetoneGood for producing 2,4-disubstituted quinolines.Requires strongly acidic conditions for cyclization.

Detailed Synthetic Pathways and Protocols

This section provides a detailed exploration of the most viable synthetic routes to 8-Ethyl-2-methylquinoline-4-carboxylic acid. Each pathway includes a mechanistic overview, a step-by-step experimental protocol, and a visual representation of the reaction flow.

Pathway 1: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction between an aniline, an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde), and pyruvic acid to yield a quinoline-4-carboxylic acid.[2] For the synthesis of our target molecule, 2-ethylaniline is reacted with acetaldehyde and pyruvic acid.

The reaction proceeds through the initial formation of an α,β-unsaturated aldehyde via an aldol condensation of acetaldehyde. This is followed by a conjugate addition of 2-ethylaniline. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the aromatic quinoline ring.

Materials:

  • 2-Ethylaniline

  • Acetaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-ethylaniline (1.0 eq) in absolute ethanol.

  • Cool the flask in an ice bath and slowly add acetaldehyde (1.1 eq) with continuous stirring.

  • To this mixture, add pyruvic acid (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from an ethanol-water mixture, using activated carbon to decolorize if necessary.

  • Dry the purified crystals under vacuum to obtain 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Doebner_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Ethylaniline P1 Mixing in Ethanol A->P1 B Acetaldehyde B->P1 C Pyruvic Acid C->P1 P2 Reflux P1->P2 P3 Neutralization & Precipitation P2->P3 P4 Filtration P3->P4 P5 Recrystallization P4->P5 D 8-Ethyl-2-methylquinoline- 4-carboxylic acid P5->D Pfitzinger_Synthesis cluster_precursor Precursor Synthesis cluster_main_reaction Pfitzinger Reaction cluster_process Process cluster_product Product PS1 2-Ethylaniline PS2 -> 5-Ethylisatin PS1->PS2 MR1 5-Ethylisatin PS2->MR1 P1 Reflux MR1->P1 MR2 Acetone MR2->P1 MR3 KOH / Ethanol MR3->P1 P2 Acidification & Precipitation P1->P2 P3 Filtration & Washing P2->P3 P4 Recrystallization P3->P4 D 8-Ethyl-2-methylquinoline- 4-carboxylic acid P4->D

Caption: Pfitzinger synthesis workflow for 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Pathway 3: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline. [3][4]In this case, 2-ethylaniline is reacted with acetylacetone.

The reaction proceeds via the formation of a Schiff base intermediate from the condensation of 2-ethylaniline and one of the carbonyl groups of acetylacetone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the quinoline product.

Materials:

  • 2-Ethylaniline

  • Acetylacetone (2,4-pentanedione)

  • Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Carefully add concentrated sulfuric acid or PPA to a round-bottom flask cooled in an ice bath.

  • Slowly add a pre-mixed solution of 2-ethylaniline (1.0 eq) and acetylacetone (1.1 eq) to the acid with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain this temperature for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the crude product and wash it with water.

  • Recrystallize the product from ethanol to obtain 8-Ethyl-2,4-dimethylquinoline.

  • Note: This reaction directly yields the 2,4-dimethylquinoline. To obtain the 4-carboxylic acid, a subsequent oxidation step of the 4-methyl group would be necessary, which adds complexity to this route.

Combes_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Intermediate Product cluster_final_step Further Modification A 2-Ethylaniline P1 Acid-Catalyzed Condensation A->P1 B Acetylacetone B->P1 P2 Heating P1->P2 P3 Neutralization & Precipitation P2->P3 P4 Filtration & Recrystallization P3->P4 C 8-Ethyl-2,4-dimethylquinoline P4->C D Oxidation of 4-methyl group C->D E 8-Ethyl-2-methylquinoline- 4-carboxylic acid D->E

Caption: Combes synthesis workflow, leading to an intermediate requiring further oxidation.

Purification and Characterization

The purification of the final product, 8-Ethyl-2-methylquinoline-4-carboxylic acid, is crucial for obtaining a high-purity compound suitable for further applications.

Purification

Recrystallization is the most common method for purifying quinoline-4-carboxylic acids. A mixed solvent system, such as ethanol-water or acetic acid-water, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form well-defined crystals. The purity of the recrystallized product should be checked by TLC and melting point determination.

Characterization

The structure and purity of the synthesized 8-Ethyl-2-methylquinoline-4-carboxylic acid should be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as singlets for the 2-methyl group and a quartet and triplet for the 8-ethyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline core and the substituent groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid group, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band. [1]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Expected Analytical Data:

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

  • Appearance: Off-white to pale yellow solid.

Conclusion

This technical guide has outlined three viable synthetic pathways for the preparation of 8-Ethyl-2-methylquinoline-4-carboxylic acid. The Doebner reaction offers a direct, one-pot approach, while the Pfitzinger synthesis provides a reliable, high-yielding alternative, albeit requiring a multi-step precursor synthesis. The Combes synthesis is less direct for obtaining the target carboxylic acid. The choice of the optimal route will depend on the specific needs and resources of the research laboratory. The detailed protocols and characterization guidelines provided herein are intended to facilitate the successful and efficient synthesis of this valuable quinoline derivative for applications in drug discovery and materials science.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]

  • 1H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Gould-Jacobs Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

  • Doebner Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Available at: [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR). Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025). ResearchGate. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Quinaldic Acid. (n.d.). PubChem. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Combes quinoline synthesis. (n.d.). ResearchGate. Available at: [Link]

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The Doebner Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

First described in 1887 by Oscar Doebner, the Doebner reaction has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid provides a direct and efficient route to quinoline-4-carboxylic acids. These scaffolds are not mere chemical curiosities; they represent a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of procedural steps. It aims to provide a deep, mechanistic understanding of the Doebner reaction, explore its nuances and variations, and offer practical, field-tested insights into its application. We will delve into the causality behind experimental choices, from solvent and catalyst selection to the strategic implementation of modern modifications like the Doebner hydrogen-transfer reaction, which has significantly broadened the substrate scope to include previously challenging electron-deficient anilines.[2] By grounding our discussion in both fundamental principles and contemporary applications, this guide seeks to empower you to effectively harness the power of the Doebner reaction in your own research and development endeavors.

The Mechanistic Heart of the Doebner Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational substrate selection. The Doebner reaction is a finely orchestrated sequence of condensation, addition, cyclization, and oxidation events. While the precise sequence can be influenced by reaction conditions, the generally accepted pathway for the classical Doebner reaction is as follows:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine, commonly known as a Schiff base.[1] This initial step is crucial as it activates the aldehyde for subsequent nucleophilic attack.

  • Michael-Type Addition: Concurrently, pyruvic acid can tautomerize to its enol form. This enol then acts as a nucleophile, undergoing a Michael-type addition to the electrophilic imine.[1]

  • Intramolecular Electrophilic Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring of the aniline attacks the carbonyl group of the pyruvic acid moiety. This step forges the new heterocyclic ring.

  • Dehydration and Aromatization: The cyclized intermediate readily dehydrates to form a dihydroquinoline derivative. The final and often rate-determining step is the oxidation of this dihydroquinoline to the aromatic quinoline-4-carboxylic acid. In the classical Doebner reaction, the oxidizing agent is often another molecule of the imine, which is concomitantly reduced.[1]

Doebner_Mechanism

The Challenge of Electron-Deficient Anilines and the Rise of the Doebner Hydrogen-Transfer Reaction

A significant limitation of the classical Doebner reaction is its often-low yields when employing anilines bearing electron-withdrawing groups.[1] These substituents decrease the nucleophilicity of the aniline, hindering both the initial imine formation and the subsequent intramolecular cyclization. To address this, a highly effective modification known as the Doebner hydrogen-transfer reaction has been developed.[2]

This modified protocol introduces a crucial conceptual shift: it intentionally uses an excess of the imine to serve as a dedicated hydrogen acceptor (oxidant) for the final aromatization step. This circumvents the reliance on less efficient, self-oxidation pathways and has been shown to dramatically improve yields for electron-deficient substrates.[2] The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), is also a hallmark of this improved method, as it effectively promotes the key bond-forming steps.[2]

Hydrogen_Transfer_Workflow

Substrate Scope and Yields: A Comparative Overview

The utility of a synthetic method is ultimately defined by its applicability to a wide range of substrates. The Doebner reaction, particularly the hydrogen-transfer variant, exhibits a broad substrate scope. Both electron-donating and electron-withdrawing substituents on the aniline and the aldehyde are generally well-tolerated.

Aniline DerivativeAldehydeProductYield (%)Reference
AnilineBenzaldehyde2-Phenylquinoline-4-carboxylic acid85[3]
4-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid92[2]
4-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid88[2]
4-(Trifluoromethoxy)anilineBenzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82[2]
Aniline4-Chlorobenzaldehyde2-(4-Chlorophenyl)quinoline-4-carboxylic acid85[2]
Aniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid89[2]
AnilinePivalaldehyde2-tert-Butylquinoline-4-carboxylic acid75[2]

Experimental Protocols: A Step-by-Step Guide

Adherence to a well-defined and validated protocol is critical for reproducibility and success. Below are detailed procedures for both the classical and the hydrogen-transfer Doebner reactions.

Classical Doebner Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

This protocol is a representative example of the classical Doebner reaction, often performed in a protic solvent like ethanol.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyruvic acid (1.0 eq)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline and benzaldehyde in absolute ethanol.

  • To this solution, add pyruvic acid. The reaction is exothermic, and the temperature may rise.[4]

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Doebner Hydrogen-Transfer Reaction: Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is adapted from a high-yield procedure for an electron-deficient aniline.[2]

Materials:

  • 4-(Trifluoromethoxy)aniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Pyruvic acid (0.56 eq)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 4-(trifluoromethoxy)aniline and benzaldehyde in acetonitrile, add BF₃·THF.

  • Stir the reaction mixture at 65°C for 10 minutes.

  • Prepare a solution of pyruvic acid in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

  • Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development: The Quinoline-4-Carboxylic Acid Scaffold as a Gateway to Bioactivity

The quinoline-4-carboxylic acid core is a highly sought-after scaffold in drug discovery due to its ability to interact with a wide array of biological targets. Its rigid, planar structure and the presence of the carboxylic acid group, which can participate in key hydrogen bonding and electrostatic interactions, make it an ideal starting point for the design of potent and selective inhibitors.

Key Therapeutic Areas:

  • Anticancer Agents: Numerous quinoline-4-carboxylic acid derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of STAT3 signaling and histone deacetylases (HDACs).[6] For example, YHO-1701 is a potent STAT3 inhibitor that can be synthesized via a Doebner-like reaction.[6]

  • Antibacterial Agents: The quinolone and fluoroquinolone classes of antibiotics, while not directly synthesized by the Doebner reaction, highlight the importance of the quinoline core in antibacterial drug design. Research continues to explore novel quinoline-4-carboxylic acid derivatives with activity against drug-resistant bacterial strains.[7]

  • Antimalarial Drugs: The quinoline scaffold is famously present in antimalarial drugs like chloroquine and mefloquine. The Doebner reaction provides a valuable tool for the synthesis of novel quinoline derivatives with potential antimalarial activity.

  • Anti-inflammatory Agents: Certain quinoline-4-carboxylic acids have shown promising anti-inflammatory properties.[8]

While there are no FDA-approved drugs that are direct, unmodified products of the Doebner reaction, the fundamental quinoline scaffold it produces is present in numerous approved therapeutics. For instance, Mitapivat , an allosteric activator of pyruvate kinase approved for the treatment of hemolytic anemia, contains a quinoline core.[9][10] The syntheses of such complex molecules often involve multiple steps, but the principles of quinoline ring formation, as exemplified by the Doebner reaction, are foundational.

Conclusion and Future Outlook

The Doebner reaction, in both its classical and modern incarnations, remains an indispensable tool in the synthetic organic chemist's arsenal. Its ability to rapidly construct the medicinally important quinoline-4-carboxylic acid scaffold from readily available starting materials ensures its continued relevance. The development of the hydrogen-transfer modification has significantly expanded its utility, making it a more reliable and higher-yielding process for a broader range of substrates. As our understanding of disease pathways deepens, the demand for novel, drug-like molecules will only increase. The Doebner reaction, with its inherent efficiency and versatility, is poised to play a continuing role in the discovery and development of the next generation of quinoline-based therapeutics.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Orito, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved quinoline/quinolone-based drugs. Retrieved from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... Retrieved from [Link]

  • Google Patents. (n.d.). US1690128A - Process for preparing cinchophen.
  • Taylor & Francis Online. (2021, May 10). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activity of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Carboxylic Acid Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in both natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety to this scaffold dramatically influences its physicochemical properties and biological activity, giving rise to a class of compounds with a vast therapeutic landscape.[2] Historically, the journey of quinoline alkaloids began with the isolation of quinine from cinchona bark in 1820, which became a pivotal treatment for malaria.[3] This early discovery paved the way for extensive research, leading to the synthesis of numerous derivatives.

Quinoline carboxylic acids have demonstrated a broad spectrum of pharmacological effects, including potent antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral activities.[4][5] This guide provides an in-depth exploration of the primary biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the field-proven experimental protocols used to validate their therapeutic potential.

Section 1: Antimicrobial Activity - The Quinolone Legacy

The most prominent and commercially successful application of quinoline carboxylic acids is in the field of antibacterials, widely known as quinolones. These synthetic agents are bactericidal, interfering with DNA replication by preventing the unwinding and duplication of bacterial DNA.[6]

Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for modulating DNA topology, which is necessary for replication, transcription, and repair.[8]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating replication and relieving torsional stress.[8] Quinolones bind to the complex formed between DNA gyrase and DNA, stabilizing it after the enzyme has cleaved the DNA strands.[9][10] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks and subsequent cell death.[6][11]

  • Topoisomerase IV: Primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, topoisomerase IV is the main target for many quinolones in Gram-positive bacteria.[9] Inhibition of this enzyme prevents the segregation of chromosomes into daughter cells, halting cell division.[8]

The dual-targeting mechanism contributes to the potent and broad-spectrum activity of many fluoroquinolones. The selective toxicity of these agents stems from the fact that DNA gyrase is unique to bacteria, and while eukaryotes have a similar topoisomerase II, it has a much lower affinity for quinolones.[8]

Quinolone_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Action DNA Bacterial Chromosome ReplicationFork Replication Fork (Positive Supercoiling) DNA->ReplicationFork Replication Decatenation Linked Daughter Chromosomes ReplicationFork->Decatenation Gyrase DNA Gyrase ReplicationFork->Gyrase relieves strain Separated Separated Chromosomes Decatenation->Separated Segregation TopoIV Topoisomerase IV Decatenation->TopoIV required for DSB Double-Strand Breaks Gyrase->DSB TopoIV->DSB Quinolone Quinolone Carboxylic Acid Quinolone->Gyrase Inhibits (stabilizes complex) Quinolone->TopoIV Inhibits (stabilizes complex) CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of quinolone inhibition of bacterial DNA replication.

Structure-Activity Relationships (SAR)

The biological activity of quinolones is highly dependent on the substituents at various positions of the core structure.[12]

  • Positions 3 and 4: The carboxylic acid at position 3 and the ketone at position 4 are essential for activity, as they are believed to be the primary sites for binding to the DNA gyrase-DNA complex.[13]

  • Position 6: The introduction of a fluorine atom at this position dramatically increases cell penetration and gyrase inhibition, defining the highly successful "fluoroquinolone" class.[12][14]

  • Position 7: Substitutions with heterocyclic rings, such as a piperazinyl or pyrrolidinyl group, enhance the spectrum of activity, particularly against Gram-negative organisms.[14] However, the piperazinyl group can also increase binding to GABA receptors in the central nervous system, which may lead to side effects.[14]

  • Position 1: An alkyl substitution, such as an ethyl or cyclopropyl group, is essential for potent antibacterial activity.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. The broth microdilution method is a commonly used, high-throughput format.[15][16]

Causality: This protocol relies on creating a twofold dilution series of the test compound. This allows for a precise determination of the concentration at which bacterial growth is halted. The use of a standardized bacterial inoculum (McFarland standard) ensures reproducibility by starting the experiment with a consistent number of viable bacteria.[17]

Protocol Validation:

  • Positive Control: A well with bacteria and growth medium but no test compound. This must show turbidity, confirming the bacteria are viable and the medium supports growth.

  • Negative Control: A well with growth medium only. This must remain clear, confirming the sterility of the medium.

  • Reference Standard: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel to validate the assay's performance against a compound with a known MIC range.

Materials:

  • Test quinoline carboxylic acid compound, stock solution in DMSO.

  • Reference antibiotic (e.g., Ciprofloxacin).

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).[17]

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • 0.5 McFarland turbidity standard.

Step-by-Step Procedure:

  • Bacterial Inoculum Preparation: From an overnight culture, suspend bacterial colonies in MHB to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this twofold serial dilution down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be confirmed by measuring the optical density (OD) at 600 nm.

Section 2: Anticancer Activity

Beyond their antimicrobial effects, quinoline carboxylic acids have emerged as a promising scaffold for the development of novel anticancer agents.[4][5] Their derivatives have been shown to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest in various cancer cell lines.[5]

Mechanisms of Action in Oncology

The anticancer mechanisms of quinoline carboxylic acids are diverse and often depend on the specific derivative.

  • Topoisomerase Inhibition: Similar to their antibacterial action, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells. Camptothecin, a famous quinoline alkaloid, is a classic example of a human topoisomerase I inhibitor.[3][5]

  • Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by kinases. Quinoline derivatives have been developed as inhibitors of tyrosine kinases and other crucial enzymes like dihydroorotate dehydrogenase (hDHODH), which are involved in cancer cell proliferation.[5]

  • SIRT3 Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial sirtuin. Inhibition of SIRT3 in certain leukemia cell lines leads to G0/G1 phase cell cycle arrest and cell differentiation.[18]

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is typically expressed as the IC₅₀ value, which is the concentration of a drug that inhibits a given biological process (e.g., cell proliferation) by 50%.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
Kynurenic acidMammary (MCF7)Significant InhibitionNot specified[19]
Quinoline-2-carboxylic acidMammary (MCF7), Cervical (HeLa)Significant InhibitionNot specified[19]
Quinoline-4-carboxylic acidMammary (MCF7)Significant InhibitionNot specified[19]
2-Styrylquinoline-3-carboxylic acidMammary (MCF7), Myelogenous Leukemia (K562)Micromolar InhibitionNot specified[20]
P6 (2-phenyl-quinoline-4-CA deriv.)MLLr Leukemia7.2 (SIRT3 Inhibition)SIRT3 Inhibitor[18]

Note: "Significant Inhibition" indicates that the source reported strong activity but did not provide a specific IC₅₀ value.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[21] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]

Causality: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferation.

Protocol Validation:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing cytotoxicity.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Blank Control: Wells with media but no cells, used for background subtraction.

MTT_Assay_Workflow start Seed Cancer Cells in 96-Well Plate incubate1 Incubate (24h) for cell adherence start->incubate1 treat Add Serial Dilutions of Quinolone Carboxylic Acid incubate1->treat incubate2 Incubate (e.g., 48-72h) treat->incubate2 add_mtt Add MTT Reagent (Yellow Solution) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 formazan Viable cells convert MTT to Purple Formazan incubate3->formazan solubilize Add Solubilizing Agent (e.g., DMSO, SDS) formazan->solubilize read Measure Absorbance at ~570 nm solubilize->read calculate Calculate % Viability and Determine IC50 Value read->calculate

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well plates.

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[22]

Section 3: Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have been shown to possess significant anti-inflammatory properties.[23] This activity is often evaluated in cellular and animal models of inflammation.[19][24] The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways.[24]

Mechanism of Action: NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of some quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting this pathway, these compounds can effectively dampen the inflammatory cascade. Some substituted quinoline carboxylic acids have been shown to suppress inflammation and joint destruction in animal models of arthritis, potentially by down-regulating T-cell function.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model for evaluating the activity of acute anti-inflammatory agents.[24]

Causality: The subcutaneous injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by fluid accumulation (edema). An effective anti-inflammatory drug will reduce the volume of this swelling when administered prior to the carrageenan challenge. The degree of edema reduction is a direct measure of the compound's anti-inflammatory potency.

Protocol Validation:

  • Vehicle Control: A group of animals that receives only the vehicle (the solvent for the test compound) to establish the baseline inflammatory response.

  • Positive Control: A group of animals treated with a standard, clinically used anti-inflammatory drug (e.g., Indomethacin) to validate the model's responsiveness.

Materials:

  • Male Wistar rats (150-200 g).

  • Test quinoline carboxylic acid compound.

  • Reference drug (e.g., Indomethacin).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Plethysmometer (for measuring paw volume).

Step-by-Step Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage, 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all rats.

  • Edema Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema (swelling) at each time point for each animal. Then, calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Edema Volume = (Paw volume at time t) - (Initial paw volume)

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion and Future Directions

Quinoline carboxylic acids represent a privileged scaffold in drug discovery, with a rich history and a promising future. The foundational success of fluoroquinolone antibiotics has paved the way for exploring this chemical class against other therapeutic targets. The demonstrated efficacy in anticancer and anti-inflammatory models highlights the versatility of the quinoline core. Future research will likely focus on synthesizing novel derivatives with enhanced selectivity and reduced off-target effects, tackling challenges like antimicrobial resistance and improving the therapeutic index for oncology applications. The robust experimental protocols detailed herein provide the essential framework for researchers and drug development professionals to continue unlocking the full potential of these remarkable compounds.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC - NIH. [Link]

  • Classification and structure-activity relationships of fluoroquinolones. (n.d.). PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC - PubMed Central. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Structure-activity relationships of the fluoroquinolones. (n.d.). ASM Journals. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti... (2021). Ingenta Connect. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

  • SAR of Quinolones. (2020). YouTube. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? (n.d.). Microbiology Society. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). PMC - NIH. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate. [Link]

Sources

Introduction: The Structural Elucidation of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Ethyl-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1] Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many pharmaceuticals and biologically active molecules. The specific substitution pattern on the quinoline ring system, in this case, an ethyl group at position 8, a methyl group at position 2, and a carboxylic acid at position 4, significantly influences the molecule's physicochemical properties, such as solubility, electronic distribution, and potential for biological interactions.[1]

As a Senior Application Scientist, my experience has shown that rigorous structural confirmation is the bedrock of any successful research and development program, particularly in drug discovery where absolute certainty of a molecule's identity is non-negotiable. This guide provides a comprehensive, multi-technique approach to the spectroscopic characterization of 8-Ethyl-2-methylquinoline-4-carboxylic acid. We will not only present predicted data based on foundational principles and analogous structures but also delve into the causality behind the expected spectral features. This document is designed to be a self-validating system, equipping researchers with the necessary framework to acquire, interpret, and confirm the structure of this and similar quinoline derivatives with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

A thorough analysis begins with a clear understanding of the molecular structure. The key to interpreting the spectra lies in recognizing the distinct chemical environments of the protons and carbons within the molecule.

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid with atom numbering.

The following sections will detail the expected spectroscopic signatures arising from this structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal provide a detailed map of the proton environments.

Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification & Notes
COOH12.0 - 14.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
H58.0 - 8.2Doublet (d)1HThis proton is ortho to the electron-withdrawing nitrogen and is expected to be downfield. It will be coupled to H6.
H67.6 - 7.8Triplet (t)1HCoupled to both H5 and H7, resulting in a triplet.
H77.8 - 8.0Doublet (d)1HCoupled to H6. Its chemical shift is influenced by the ortho ethyl group.
H37.3 - 7.5Singlet (s)1HThis proton is on the pyridine ring. With adjacent substituents at C2 and C4, it is expected to be a singlet.
C8-CH₂3.0 - 3.3Quartet (q)2HThe methylene protons of the ethyl group are deshielded by the aromatic ring. They are split by the adjacent methyl group protons.
C2-CH₃2.6 - 2.8Singlet (s)3HThe methyl group at C2 is attached to the aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl.
C8-CH₂-CH₃1.3 - 1.5Triplet (t)3HThe terminal methyl protons of the ethyl group are split by the adjacent methylene protons.

Note: Predicted chemical shifts are based on analogous structures and general principles. Actual values may vary depending on the solvent and experimental conditions. For example, in a related compound, 2-toluquinoline-4-carboxylic acid, aromatic protons appear around 7.6-8.1 ppm and the methyl protons at 2.587 ppm.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate all signals and determine multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Justification & Notes
C=O (Carboxylic Acid)168 - 172The carbonyl carbon of a carboxylic acid is highly deshielded.
C2, C4, C8a (Quaternary)145 - 160These are quaternary carbons attached to heteroatoms or within the aromatic system, appearing significantly downfield.
C5, C7 (Aromatic CH)125 - 135Aromatic carbons bearing a proton.
C6 (Aromatic CH)120 - 130Aromatic carbon bearing a proton.
C3 (Aromatic CH)118 - 122This carbon is adjacent to the electron-withdrawing C4-COOH group.
C4a, C8 (Quaternary)135 - 145Aromatic quaternary carbons.
C8-CH₂25 - 30Aliphatic methylene carbon attached to the aromatic ring.
C2-CH₃20 - 25Aliphatic methyl carbon attached to the aromatic ring.
C8-CH₂-CH₃13 - 16Terminal methyl carbon of the ethyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
Technique Expected m/z Assignment Notes
ESI+216.0968[M+H]⁺High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₄NO₂⁺.
ESI-214.0822[M-H]⁻Deprotonation of the carboxylic acid is a very favorable process in negative ion mode.
EI215[M]⁺˙The molecular ion should be clearly visible.
EI170[M - COOH]⁺Loss of the carboxylic acid radical (45 Da) is a common fragmentation pathway for aromatic carboxylic acids.[2]
EI197[M - H₂O]⁺˙Loss of water can occur, particularly in the gas phase.
EI200[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
Experimental Protocol: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is ideal for accurate mass measurements.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Ionization Mode: Acquire data in both positive and negative ion modes.

    • Mass Range: Scan a range of m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

  • Data Analysis: Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
2500 - 3300O-H stretchCarboxylic AcidA very broad and characteristic absorption band due to extensive hydrogen bonding.[3][4]
~2970, ~2870C-H stretchAliphatic (Ethyl, Methyl)Stretching vibrations of the sp³ C-H bonds.
~3050C-H stretchAromaticStretching vibrations of the sp² C-H bonds on the quinoline ring.
1700 - 1725C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of a carbonyl group in a hydrogen-bonded dimer.[3][4]
1550 - 1620C=C / C=N stretchAromatic RingMultiple bands corresponding to the quinoline ring system vibrations.[5]
~1420O-H bendCarboxylic AcidIn-plane bending, often coupled with C-O stretching.
~1210-1320C-O stretchCarboxylic AcidStrong band from the C-O single bond.
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Collect the spectrum of the sample.

    • Number of Scans: Typically 16-32 scans.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for Structural Verification

A logical workflow ensures that data from each technique is used synergistically to build a conclusive structural assignment.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound (8-Ethyl-2-methylquinoline-4-carboxylic acid) ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Formula (HRMS) start->ms Is MW = 215.25? ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (COOH, C=O, Aromatic) start->ir Functional Groups Present? nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ms->nmr ir->nmr h_nmr ¹H NMR Analysis - Check Integrals - Analyze Shifts & Splitting nmr->h_nmr c_nmr ¹³C NMR Analysis - Count Signals - Check Chemical Shifts nmr->c_nmr correlation 2D NMR (COSY/HSQC) - Correlate ¹H-¹H & ¹H-¹³C - Assemble Fragments h_nmr->correlation c_nmr->correlation structure Combine All Data correlation->structure final Structure Verified structure->final Is data consistent?

Caption: A systematic workflow for the structural verification of the target compound.

Conclusion

The structural elucidation of 8-Ethyl-2-methylquinoline-4-carboxylic acid is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. By systematically applying NMR, MS, and IR spectroscopy, researchers can build an unassailable case for the compound's identity. This guide provides the foundational, predictive framework and experimental protocols necessary to achieve this. The true expertise lies not just in acquiring the spectra, but in understanding the causal links between the molecular structure and the resulting data, allowing for confident and accurate characterization—a critical step in any chemical research or drug development pipeline.

References

  • PhotochemCAD. E. Heterocycles E11. 8-Quinoline carboxylic acid. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • PubChem. 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. Available from: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • PubChem. CID 159966550 | C20H14N2O4. Available from: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available from: [Link]

  • MDPI. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available from: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

  • National Institute of Standards and Technology. Molecular Spectroscopic Data. Available from: [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • Wiley Science Solutions. Spectral Databases. Available from: [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]

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Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Emergence of a Novel Candidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 8-Ethyl-2-methylquinoline-4-carboxylic Acid

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory effects[1]. Within this class, quinoline-4-carboxylic acids are of particular interest due to their demonstrated ability to interact with critical biological targets[1][2]. 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA) is a member of this versatile family, possessing a substitution pattern that suggests potential for nuanced biological interactions.

Initial research indicates that EMQCA and its derivatives exhibit antibacterial and antitubercular properties, with proposed mechanisms including DNA intercalation and inhibition of essential enzymes like DNA gyrase[3]. Furthermore, the broader class of 2-substituted quinoline-4-carboxylic acids has been identified as potent inhibitors of other key cellular enzymes, such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), which are critical targets in cancer and inflammatory diseases[3][4][5][6].

Part 1: Deconvolution of Antimicrobial Activity

The primary reported activity of EMQCA analogs is antimicrobial, making this the logical starting point for MOA elucidation. The core hypothesis is that EMQCA exerts its effect through a dual mechanism: disruption of DNA topology via gyrase inhibition and direct interference with DNA processes through intercalation.

Experimental Workflow: Antimicrobial MOA

The following workflow provides a systematic approach to first quantify the compound's potency and then dissect the underlying molecular mechanism.

Antimicrobial_MOA_Workflow cluster_0 Level 1: Quantify Potency cluster_1 Level 2: Primary Target Identification cluster_2 Level 3: Data Synthesis A Protocol 1.1: Determine Minimum Inhibitory Concentration (MIC) B Protocol 1.2: DNA Gyrase Supercoiling Inhibition Assay A->B If potent MIC, proceed to test primary bacterial targets C Protocol 1.3: DNA Intercalation Assay (Ethidium Bromide Displacement) A->C D Synthesize Data: Potency vs. Mechanistic IC50 B->D C->D Mammalian_Target_Workflow cluster_0 Tier 1: Primary Enzyme Screens cluster_1 Tier 2: Cellular Validation (If Hit Identified) A Protocol 2.1: DHODH Inhibition Assay (Fluorometric) D Cell-Based Proliferation Assay (e.g., MTT/CellTiter-Glo) A->D Validate functional consequence B Protocol 2.2: Pan-HDAC Inhibition Assay (Fluorogenic) E Target Engagement Assay (e.g., Western Blot for Acetylated Histones) B->E Confirm target engagement in cells C Protocol 2.3: SIRT3 Inhibition Assay (Fluorogenic/HPLC) C->D D->E

Caption: Workflow for screening EMQCA against potential mammalian enzyme targets.

Protocol 2.1: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

Rationale: DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[7] Inhibition of DHODH is a validated therapeutic strategy. Many quinoline-4-carboxylic acids are known DHODH inhibitors.[3][4][8]

Methodology (Fluorometric):

  • Principle: This assay uses a fluorometric probe (e.g., Resazurin) to measure the redox activity of DHODH. The enzyme catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to a co-substrate, which in turn reduces the probe to a highly fluorescent product (Resorufin).[9]

  • Reaction Setup: In a 96-well plate, combine:

    • Assay Buffer.

    • Recombinant human DHODH enzyme.

    • Dihydroorotate (substrate).

    • Electron acceptor (e.g., decylubiquinone).

    • Resazurin.

    • Serial dilutions of EMQCA (or vehicle control).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each EMQCA concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2.2: Pan-HDAC Inhibition Assay

Rationale: Histone Deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from histones and other proteins, impacting gene expression and cell cycle progression. HDAC inhibitors are an important class of anticancer drugs.[4] The quinoline scaffold has been successfully incorporated into potent HDAC inhibitors.[5][10] A pan-HDAC assay is a cost-effective first step to see if EMQCA has activity against this enzyme class.

Methodology (Fluorogenic):

  • Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore (e.g., aminomethylcoumarin, AMC). When HDACs deacetylate the lysine, a developer enzyme cleaves the peptide bond, releasing the highly fluorescent AMC.

  • Reaction Setup: In a 96-well plate, combine:

    • Assay Buffer.

    • HeLa nuclear extract (as a source of multiple HDACs) or a specific recombinant HDAC enzyme.

    • Fluorogenic HDAC substrate.

    • Serial dilutions of EMQCA (or vehicle/positive control like Vorinostat).

  • Incubation (Step 1): Incubate at 37°C for 30 minutes to allow for deacetylation.

  • Developer Addition: Add the developer solution (containing a protease like trypsin).

  • Incubation (Step 2): Incubate at 37°C for 15 minutes.

  • Measurement: Stop the reaction and measure fluorescence (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the IC50 value as described for the DHODH assay.

Protocol 2.3: SIRT3 Inhibition Assay

Rationale: SIRT3 is a major mitochondrial deacetylase that regulates metabolic homeostasis and cellular stress responses. Its inhibition has been explored as a therapeutic strategy in certain cancers.[5][6] Given the mitochondrial localization of DHODH, investigating another mitochondrial enzyme like SIRT3 is a logical step.

Methodology (HPLC-based):

  • Principle: This is a direct and robust method that measures the conversion of an acetylated peptide substrate to its deacetylated form, separating and quantifying both by High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup: In microcentrifuge tubes, combine:

    • Assay Buffer (e.g., Tris-HCl, pH 8.0).

    • Recombinant human SIRT3 enzyme.

    • NAD⁺ (essential co-substrate for sirtuins).

    • Serial dilutions of EMQCA.

  • Pre-incubation: Incubate the enzyme/inhibitor mixture at 37°C for 15 minutes.

  • Initiation: Add a synthetic acetylated peptide substrate (e.g., based on H3K9Ac sequence) to start the reaction.[6]

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding an organic solvent like acetonitrile. Centrifuge to precipitate the enzyme.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase C18 column. Use a gradient of water/acetonitrile (both with 0.1% TFA) to separate the acetylated (substrate) and deacetylated (product) peptides.

  • Data Analysis: Quantify the peak areas for both substrate and product at 280 nm. Calculate the percent conversion and then the percent inhibition at each EMQCA concentration to determine the IC50.[6]

Part 3: Data Interpretation and SAR Insights

A successful MOA study synthesizes data from multiple assays. The key is to correlate the cellular potency (MIC) with the biochemical potency (IC50) of the target. A compound is considered a potent on-target inhibitor if its IC50 for the purified enzyme is at or below its MIC value for the whole organism/cell.

Structure-Activity Relationship (SAR) for 2-Substituted Quinoline-4-Carboxylic Acids:

Analysis of the broader chemical class provides crucial context for interpreting results and guiding the design of future analogs.

Target ClassKey Structural Features for ActivityRepresentative Reference
DHODH The 4-carboxylic acid group is essential, likely for salt-bridge formation in the active site. Bulky, hydrophobic substituents at the C-2 position (e.g., a biphenyl group) are required for potent inhibition.[2][3]
HDACs Activity is often achieved by treating the quinoline-4-carboxylic acid as a "cap" group, connected via a linker to a zinc-binding group (ZBG) like hydroxamic acid. The nature of all three components is crucial.[4][5]
Antimicrobial Planarity of the quinoline ring system is important for potential DNA intercalation . Modifications to the core and side chains can modulate activity against DNA gyrase and topoisomerases.[3][11]

The structure of EMQCA, with a small methyl group at C-2 and an ethyl group at C-8, suggests that it may not be an optimal DHODH inhibitor according to the established SAR, which favors large C-2 substituents. However, its planar core is consistent with potential DNA binding activity. The ethyl group at C-8 could influence solubility, membrane permeability, or steric interactions with target proteins, warranting further investigation through analog synthesis.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action of 8-Ethyl-2-methylquinoline-4-carboxylic acid. By integrating cellular potency assays (MIC) with a panel of robust biochemical assays targeting DNA gyrase, DNA intercalation, DHODH, HDACs, and SIRT3, researchers can build a comprehensive and validated profile of the compound's biological activity.

Positive results from these initial screens should be followed by more advanced studies, including:

  • Target Engagement Studies: Confirming that the compound interacts with the intended target in a cellular context.

  • Resistance Studies: Generating and sequencing resistant bacterial mutants to identify the target gene.

  • In Vivo Efficacy Models: Testing the compound's activity in relevant animal models of infection or cancer.

  • Analog Synthesis: Systematically modifying the EMQCA scaffold based on SAR insights to optimize potency and selectivity.

By following this rigorous, multi-faceted strategy, the scientific community can effectively unlock the full therapeutic potential of this promising quinoline derivative.

References

  • Nde et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Fang, H., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Atwell, G. J., et al. (1996). Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • Grypioti, A., et al. (2021). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. National Institutes of Health. Retrieved from [Link]

  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Shen, L. L. (1993). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. Retrieved from [Link]

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Saco, M., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Retrieved from [Link]

  • Abdel-Halim, H., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Retrieved from [Link]

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  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Ghavanini, A. A., et al. (2024). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, K., et al. (2018). Characterization of Histone Deacetylase 8 (HDAC8) Selective Inhibition Reveals Specific Active Site Structural and Functional Determinants. Journal of Medicinal Chemistry. Retrieved from [Link]

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Substituted Quinolines: A Versatile Scaffold for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Application Scientists

Abstract: Quinoline, a heterocyclic aromatic compound, and its substituted derivatives have emerged as a cornerstone in the development of advanced functional materials.[1][2] This is attributed to their unique electronic properties, inherent fluorescence, and remarkable versatility for chemical modification.[3] This technical guide provides an in-depth exploration of the applications of substituted quinolines in materials science, with a focus on organic electronics, chemosensing, and corrosion inhibition. By elucidating the structure-property relationships and detailing key experimental protocols, this document serves as a comprehensive resource for researchers and professionals in the field.

The Quinoline Scaffold: An Introduction

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a platform for a wide range of applications in medicine and materials science.[1][4] Its electron-rich nature and the presence of a nitrogen heteroatom create a unique electronic landscape that can be finely tuned through the introduction of various substituents.[4]

Chemical Structure and Properties

The quinoline molecule is a weak tertiary base that can form salts with acids.[2] It undergoes both electrophilic and nucleophilic substitution reactions, allowing for the strategic placement of functional groups to tailor its properties.[2] Electrophilic substitution is favored at positions 5 and 8 of the benzene ring, while the pyridine ring is more susceptible to nucleophilic attack.[5]

Significance in Materials Science

The diverse applications of quinoline derivatives in materials science stem from their tunable photophysical and electronic properties.[6][7] These compounds have been successfully employed as:

  • Organic Semiconductors: In organic light-emitting diodes (OLEDs) and photovoltaic cells, their electron-rich structure enhances conductivity and light absorption.[4][6]

  • Fluorescent Probes: Their inherent fluorescence makes them ideal candidates for developing highly sensitive and selective chemosensors for detecting metal ions and other analytes.[3][8]

  • Corrosion Inhibitors: Quinoline derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[9][10]

  • Catalysts: They can act as ligands to stabilize transition metal complexes used in various organic reactions.[1][10]

Tailoring Quinoline Properties Through Substitution

The strategic addition of functional groups to the quinoline core is paramount in optimizing its performance for specific applications. The electronic nature of these substituents dictates the resulting photophysical and electrochemical properties.

Electronic Effects of Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the quinoline system. This, in turn, influences the material's charge transport characteristics and its absorption and emission spectra.

Impact on Photophysical Properties

The fluorescence of quinoline derivatives is highly sensitive to their chemical environment and the nature of their substituents.[7] Key photophysical properties that can be tuned include:

  • Fluorescence Quantum Yield: The efficiency of the fluorescence process.

  • Stokes Shift: The difference between the absorption and emission maxima.

  • Fluorescence Lifetime: The average time the molecule spends in the excited state.

Synthetic Strategies for Functionalization

Several classic and modern synthetic methods are employed to produce substituted quinolines. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still widely used, though often require harsh conditions.[11][12] More recent, greener approaches utilize microwave assistance or novel catalysts to improve efficiency and reduce environmental impact.[11][12] Another effective method involves the cyclization condensation of aromatic amines and enolizable aldehydes, promoted by catalysts like chlorotrimethylsilane (TMSCl), which offers mild reaction conditions and high yields.[13]

Applications in Organic Electronics

The excellent charge-transporting capabilities and luminescence of quinoline derivatives make them prime candidates for use in organic electronic devices.[1][6]

Organic Light-Emitting Diodes (OLEDs)

Substituted quinolines are integral components in many OLED architectures.[1]

  • Electron Transport Layers (ETLs): The electron-deficient nature of the pyridine ring facilitates efficient electron injection and transport from the cathode to the emissive layer.

  • Host and Emitter Materials: By modifying the quinoline core with various chromophores, their emission color can be tuned across the visible spectrum, making them suitable as both host and guest materials in the emissive layer.

A notable example is the use of 8-hydroxyquinoline metallic derivatives in yellow OLEDs, which have demonstrated high luminance and efficiency.[14]

Organic Photovoltaics (OPVs)

In the realm of solar energy, quinoline derivatives are being explored for their potential in OPVs.[4] Their tunable HOMO and LUMO energy levels allow them to function as either electron donor or acceptor materials, facilitating charge separation and transport within the device.

Quinoline-Based Chemosensors

The ability of the quinoline nitrogen and other strategically placed functional groups to coordinate with metal ions, coupled with their inherent fluorescence, makes them an excellent platform for the design of chemosensors.[3]

Design Principles

Quinoline-based fluorescent sensors typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).[15] Upon binding to a target analyte, the electronic structure of the quinoline derivative is perturbed, leading to a detectable change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off").[16][17]

Detection of Metal Ions

Substituted quinolines have been successfully developed as selective and sensitive fluorescent probes for a variety of metal ions, including:

  • Copper (Cu²⁺): Probes have been designed that show a significant fluorescence enhancement and a colorimetric response upon binding to copper ions.[8]

  • Lead (Pb²⁺): Novel quinoline-based receptors have been created for the sensitive and selective detection of lead ions in semi-aqueous media.[16]

  • Zinc (Zn²⁺): Chemosensors exhibiting a "turn-on" fluorescence response to zinc ions with high sensitivity and selectivity have been synthesized.[17]

The detection limits for these sensors can reach the micromolar to nanomolar range, making them suitable for real-time monitoring in environmental and biological samples.[8][16][18]

Corrosion Inhibition

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments.[9][19]

Mechanism of Action

The inhibitory action of quinoline derivatives is attributed to their adsorption onto the metal surface.[9][19][20] The lone pair of electrons on the nitrogen atom, along with the π-electrons of the aromatic system, facilitate the formation of a coordinate bond with the vacant d-orbitals of the metal atoms.[9] This forms a protective film that isolates the metal from the corrosive medium.[9][21]

Structure-Activity Relationships

The efficiency of corrosion inhibition is dependent on the chemical structure of the quinoline derivative.[19] Factors that enhance inhibition include:

  • Presence of Heteroatoms: Additional nitrogen, oxygen, or sulfur atoms in the substituent groups can provide more active sites for adsorption.[9]

  • π-Electron Density: A higher electron density in the molecule strengthens the coordinate bond with the metal.

  • Molecular Size and Planarity: Larger molecules with a planar orientation can cover a greater surface area, leading to better protection.[22]

Studies have shown that these inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.[20][22] The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm.[19][20]

Advanced and Emerging Applications

The versatility of the quinoline scaffold continues to drive research into new and exciting applications.

  • Non-linear Optics: The extended π-conjugated systems in some quinoline derivatives give rise to significant non-linear optical properties, which are of interest for applications in photonics and optical data processing.

  • Data Storage: The potential for quinoline-based molecules to exist in multiple stable states makes them candidates for molecular memory devices.

  • Catalysis: Copper-quinoline complexes have been shown to catalyze various biological and chemical processes, such as the oxidation of phenols to quinones.[10]

Experimental Protocols

Synthesis of a Representative Quinoline Derivative

Method: Tandem Reaction Promoted by Chlorotrimethylsilane (TMSCl).[13] This method provides a clean, mild, and operationally simple procedure for synthesizing substituted quinolines.[13]

Procedure:

  • To a solution of an aromatic amine (1 mmol) and an enolizable aldehyde (2 mmol) in DMSO (5 mL), add TMSCl (0.2 mmol).

  • Stir the reaction mixture at 100 °C in an open flask for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.

Protocol: Evaluating a Quinoline-based Fluorescent Sensor for Metal Ion Detection

Objective: To determine the selectivity and sensitivity of a quinoline-based fluorescent probe for a specific metal ion.

Materials:

  • Quinoline-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Selectivity Study: a. In a series of cuvettes, place 2 mL of the buffer solution. b. To each cuvette, add the fluorescent probe to a final concentration of 10 µM. c. To each cuvette (except for a blank), add a different metal ion solution to a final concentration of 100 µM. d. Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature. e. Measure the fluorescence emission spectrum of each solution at a predetermined excitation wavelength. f. Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.

  • Sensitivity (Titration) Study: a. In a cuvette, place 2 mL of the buffer solution containing the fluorescent probe at a final concentration of 10 µM. b. Record the initial fluorescence spectrum. c. Sequentially add small aliquots of the target metal ion stock solution to the cuvette. d. After each addition, mix thoroughly and record the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau. f. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit.

Conclusion and Future Perspectives

Substituted quinolines represent a remarkably versatile class of compounds with significant actual and potential applications in materials science. Their tunable electronic and photophysical properties, combined with their robust chemical nature, have established them as key components in organic electronics, chemosensing, and corrosion protection. Future research will likely focus on the development of novel synthetic methodologies to access more complex and functionalized quinoline structures. Furthermore, a deeper understanding of the structure-property relationships will enable the rational design of next-generation materials with enhanced performance for a wide range of advanced applications.

Data and Visualizations

Tables

Table 1: Performance of Selected Quinoline-Based Fluorescent Sensors for Metal Ion Detection

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodKey Performance MetricsReference
Quinoline-based ProbeCu²⁺1.03 µMFluorescence SpectroscopyRemarkable fluorescence enhancement and a significant bathochromic shift.[8]
Mono Schiff base of quinolinePb²⁺9.9 x 10⁻⁷ MFluorescence SpectroscopySelective fluorescent-colorimetric "on-off" response.[16]
Chemosensor XYQZn²⁺0.53 µMFluorescence SpectroscopyHigh sensitivity and selectivity with a fluorescence "turn-on" response.[17]

Table 2: Corrosion Inhibition Efficiency of Quinoline Derivatives for Mild Steel

InhibitorConcentrationInhibition Efficiency (%)MethodKey FindingsReference
Quinoline (QL)VariesIncreases with concentrationWeight LossAdsorption on the steel surface obeys Langmuir isotherm.[19]
Quinaldine (QLD)VariesIncreases with concentrationWeight LossInhibition efficiency: QLDA > QLD > QL.[19]
Quinaldic acid (QLDA)VariesIncreases with concentrationWeight LossInhibition efficiency decreases with increasing temperature.[19]
8QN35x10⁻³ M90%ElectrochemicalActs as a mixed-type inhibitor.[20]
Diagrams

G cluster_synthesis Synthesis of Substituted Quinoline start Aromatic Amine + Enolizable Aldehyde catalyst TMSCl in DMSO start->catalyst reaction Reaction at 100°C catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Substituted Quinoline purification->product

Caption: Workflow for the synthesis of a substituted quinoline.

G cluster_oled Structure of a Multilayer OLED Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., Quinoline Derivative) Cathode->ETL Electron Injection EML Emissive Layer (EML) ETL->EML Electron Transport EML->ETL Hole Blocking HTL Hole Transport Layer (HTL) EML->HTL Recombination -> Light Emission HTL->EML Electron Blocking Anode Anode (e.g., ITO) HTL->Anode Hole Injection Substrate Glass Substrate

Caption: Schematic of a multilayer OLED device.

G cluster_sensor Chemosensor Evaluation Workflow start Prepare Probe Solution in Buffer selectivity Add Various Metal Ions (Selectivity Test) start->selectivity titration Titrate with Target Ion (Sensitivity Test) start->titration measure Measure Fluorescence Spectra selectivity->measure titration->measure analyze Analyze Data: - Compare Intensities - Plot Titration Curve - Calculate LOD measure->analyze end Determine Selectivity & Sensitivity analyze->end

Caption: Workflow for evaluating a quinoline-based chemosensor.

References

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

  • Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. ResearchGate. Available at: [Link]

  • Functionalized 2-(5-arylpyridin-2-yl)quinolines: Synthesis and photophysical properties. ResearchGate. Available at: [Link]

  • Quinoline derivatives (organic compounds) and their properties. ResearchGate. Available at: [Link]

  • Synthesis, Theoretical and Photophysical Study of Functionalized Quinoline - Based Schiff Bases. Semantic Scholar. Available at: [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available at: [Link]

  • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. An-Najah Staff. Available at: [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. National Institutes of Health. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Springer. Available at: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Novel heterocyclic quinoline derivatives as green environmental corrosion inhibitors for carbon steel in HCl solution: experimental and theoretical investigation. Taylor & Francis Online. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. National Institutes of Health. Available at: [Link]

  • Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate. Available at: [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. scielo.br. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution. koreascience.or.kr. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

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An In-Depth Technical Guide on the Anticancer Properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigation

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential in oncology. This technical guide outlines a comprehensive framework for the investigation of the anticancer properties of a novel quinoline derivative, 8-Ethyl-2-methylquinoline-4-carboxylic acid. As this specific molecule is not extensively documented in publicly available literature, this document will leverage established research on analogous quinoline-4-carboxylic acid derivatives to propose putative mechanisms of action and detail the requisite experimental protocols for a thorough preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, providing a scientifically rigorous roadmap for assessing the therapeutic potential of this and similar novel chemical entities.

Introduction

Quinoline and its derivatives have long been a focal point of drug discovery, demonstrating a remarkable range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[1][2] In the realm of oncology, quinoline-based compounds have been shown to exert their effects through diverse mechanisms such as the inhibition of topoisomerase enzymes, interference with pro-survival signaling pathways like PI3K/AKT and EGFR, and the induction of apoptosis.[3][4]

This guide focuses on a specific, novel compound: 8-Ethyl-2-methylquinoline-4-carboxylic acid. While direct data on this molecule is scarce, its core structure, quinoline-4-carboxylic acid, is a well-established pharmacophore. Therefore, this document will serve as a proactive and predictive manual, outlining the logical and scientific progression for evaluating its anticancer potential. We will explore its synthesis, propose likely biological targets based on structure-activity relationships of related compounds, and provide detailed, field-proven protocols for its comprehensive in vitro and in vivo assessment.

Chapter 1: Physicochemical Properties and Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

A thorough understanding of a compound's physicochemical properties is foundational to its development as a therapeutic agent. For 8-Ethyl-2-methylquinoline-4-carboxylic acid, these properties would need to be empirically determined.

Chemical Structure:

  • IUPAC Name: 8-Ethyl-2-methylquinoline-4-carboxylic acid

  • Molecular Formula: C13H13NO2

  • Molecular Weight: 215.25 g/mol

Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods. The Doebner reaction and the Pfitzinger reaction are two common and versatile approaches.[1]

1.1.1. Proposed Synthesis via the Doebner Reaction

The Doebner reaction provides a straightforward, three-component method for synthesizing quinoline-4-carboxylic acids.[5]

Reaction Scheme:

Aniline (or a substituted aniline), an aldehyde, and pyruvic acid are reacted, typically under reflux conditions, to yield the corresponding quinoline-4-carboxylic acid.[5] For the synthesis of our target compound, 2-ethylaniline, acetaldehyde, and pyruvic acid would be the starting materials.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in ethanol.

  • Add acetaldehyde (1 equivalent) and pyruvic acid (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

  • Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Chapter 2: Putative Mechanisms of Anticancer Action

Based on the extensive research into quinoline derivatives, several potential mechanisms of anticancer action can be postulated for 8-Ethyl-2-methylquinoline-4-carboxylic acid.[2][3][6]

Inhibition of Tyrosine Kinases

Many quinoline derivatives are known to be potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7] Key targets in this class include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.

DNA Damage and Repair Pathways

Quinoline derivatives can also exert their anticancer effects by interacting with DNA and associated enzymes.[4]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Their inhibition by quinoline compounds can lead to DNA strand breaks and subsequent apoptosis.[3]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[4]

Induction of Apoptosis

Ultimately, many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells. Quinoline derivatives have been shown to trigger apoptosis through various mechanisms, including:

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c.[3]

  • Generation of Reactive Oxygen Species (ROS): An overproduction of ROS can induce oxidative stress and trigger apoptotic pathways.[3]

  • Modulation of Cell Cycle: Some derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Derivative 8-Ethyl-2-methylquinoline- 4-carboxylic acid Quinoline_Derivative->RTK Topoisomerase Topoisomerase Quinoline_Derivative->Topoisomerase DNA DNA Topoisomerase->DNA

Caption: Putative anticancer mechanisms of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Chapter 3: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential for the initial screening and characterization of a novel compound's anticancer properties.[9][10][11]

Cell Viability and Cytotoxicity Assays

These assays are the first step in determining a compound's ability to inhibit cancer cell growth.

3.1.1. MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Ethyl-2-methylquinoline-4-carboxylic acid for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable assessment of cell density.[13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.[13]

Apoptosis Assays

If the compound shows significant cytotoxicity, the next step is to determine if it induces apoptosis.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, PI staining followed by flow cytometry is a standard method.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G Start Synthesized Compound: 8-Ethyl-2-methylquinoline-4-carboxylic acid Cytotoxicity Cell Viability/Cytotoxicity Assays (MTT, SRB) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis Significant Cytotoxicity CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Significant Cytotoxicity Mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) Apoptosis->Mechanism CellCycle->Mechanism End Proceed to In Vivo Studies Mechanism->End

Caption: In vitro experimental workflow.

Chapter 4: In Vivo Preclinical Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess a compound's efficacy and safety in a living organism. Xenograft models are a gold standard for this purpose.[14]

Animal Model Selection

Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies as they can accept human tumor grafts without rejection.[15] Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are also becoming increasingly popular as they better recapitulate the heterogeneity of human cancers.[14][16]

Xenograft Tumor Model

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into control and treatment groups.

  • Drug Administration: Administer 8-Ethyl-2-methylquinoline-4-carboxylic acid to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Chapter 5: Data Interpretation and Future Directions

The data generated from this comprehensive evaluation will provide a clear picture of the anticancer potential of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

  • In Vitro Data: The IC50 values will quantify the compound's potency against various cancer cell lines. The apoptosis and cell cycle data will provide insights into its mechanism of action at the cellular level.

  • In Vivo Data: The tumor growth inhibition data from the xenograft model will demonstrate the compound's efficacy in a more complex biological system.

If the results are promising, future directions would include:

  • Lead Optimization: Modifying the chemical structure of the compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicology Studies: A more in-depth investigation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

  • Combination Studies: Evaluating the compound's efficacy in combination with other known anticancer drugs to look for synergistic effects.

Conclusion

This technical guide provides a robust and scientifically sound framework for the preclinical evaluation of 8-Ethyl-2-methylquinoline-4-carboxylic acid as a potential anticancer agent. By following the proposed experimental workflows, researchers can systematically investigate its mechanism of action and in vivo efficacy, paving the way for its potential development as a novel cancer therapeutic. The versatility of the quinoline-4-carboxylic acid scaffold suggests that this line of inquiry holds significant promise for the future of oncology drug discovery.[12]

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Synthesis of New Derivatives of 4‐Quinolinecarboxylic Acid. (2025). ResearchGate. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

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  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

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The Quinoline Scaffold: A Privileged Framework for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Unmet Need in Inflammation Therapeutics

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both host defense and tissue repair. However, its dysregulation is a cornerstone of a vast spectrum of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] While current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and biologics, are mainstays of treatment, their utility is often hampered by significant adverse effects and limitations in long-term efficacy.[2] This therapeutic gap drives the urgent search for novel chemical scaffolds that can yield safer and more effective anti-inflammatory agents.

In this context, the quinoline ring system has emerged as a "privileged structure" in medicinal chemistry.[3] This versatile heterocyclic aromatic compound, comprising a fused benzene and pyridine ring, is a common motif in natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and, notably, anti-inflammatory properties.[4][5][6] The structural rigidity and synthetic tractability of the quinoline core make it an ideal template for designing targeted inhibitors of key inflammatory pathways.

This technical guide provides an in-depth exploration of quinoline derivatives as a promising class of anti-inflammatory agents. We will dissect their core mechanisms of action, analyze critical structure-activity relationships (SAR), and detail the self-validating experimental protocols used to characterize their efficacy, offering a comprehensive resource for researchers and scientists in the field of drug development.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are multifaceted, stemming from their ability to modulate a network of pro-inflammatory enzymes, transcription factors, and signaling mediators.

Inhibition of Pro-inflammatory Enzymes

A primary strategy in anti-inflammatory drug design is the targeted inhibition of enzymes responsible for synthesizing inflammatory mediators like prostaglandins and leukotrienes.

  • Cyclooxygenase (COX) Inhibition: The COX enzymes, particularly the inducible COX-2 isoform, are pivotal in converting arachidonic acid to prostaglandins at sites of inflammation.[7] Many quinoline derivatives have been engineered as potent and selective COX-2 inhibitors, a strategy aimed at retaining anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[8][9] The structure-activity relationship often reveals that incorporating a carboxylic acid or a methylsulfonyl pharmacophore, similar to celecoxib, into the quinoline scaffold enhances COX-2 selectivity and potency.[1][10][11]

  • Lipoxygenase (LOX) Inhibition: The LOX pathway, which produces pro-inflammatory leukotrienes, represents another critical target. Certain quinoline derivatives have demonstrated dual COX/LOX inhibitory activity or selective LOX inhibition, offering a broader spectrum of anti-inflammatory action.[12] For instance, quinoline-pyrazole hybrids have been synthesized that show significant inhibition of 5-LOX, an enzyme crucial for leukotriene B4 (LTB4) synthesis.[12][13] This dual inhibition is particularly attractive for complex inflammatory diseases where both prostaglandins and leukotrienes play pathogenic roles.

Compound Class Target(s) Key Findings Reference
Quinoline-Pyrazole HybridsCOX-2 / 5-LOXCompound 12c showed high COX-2 inhibitory activity (IC50 = 0.1 µM) and significant LOX inhibition.[12]
4-Carboxyl QuinolinesCOX-2Derivatives with a methylsulfonyl group at the para position of the C-2 phenyl ring were potent and selective COX-2 inhibitors.[11]
Phenyl Quinoline PhenolsCOX-2Demonstrated significant anti-inflammatory and analgesic effects, acting as effective COX-2 inhibitors.[8]
2-Aryl Quinolines12R-LOXIdentified as the first potential inhibitors of 12R-lipoxygenase (12R-hLOX).[14]
Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response, controlling the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15][16] The canonical NF-κB pathway is a prime target for therapeutic intervention. Natural indoloquinoline alkaloids, such as cryptolepine, have been shown to reduce NF-κB DNA binding.[15] More recently, rationally designed quinoline molecules have been shown to inhibit the canonical NF-κB pathway at low micromolar concentrations.[16][17]

The mechanism of inhibition can vary. Some derivatives interfere with the nuclear translocation of the active p65/p50 NF-κB dimer, a critical step for its function.[16] Others may target upstream kinases like NF-κB Inducing Kinase (NIK) in the non-canonical pathway.[18] By shutting down this central inflammatory hub, quinoline derivatives can orchestrate a broad-spectrum anti-inflammatory effect.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα IkB->NFkB_IkB NFkB_inactive NF-κB (p65/p50) NFkB_inactive->NFkB_IkB Binding NFkB_active NF-κB (p65/p50) NFkB_IkB->NFkB_active IκBα Degradation & NF-κB Release NFkB_active->NFkB_active DNA DNA NFkB_active->DNA Binds to Promoter NFkB_active:s->DNA:n Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Activates TNFR->IKK Activates Quinoline Quinoline Derivatives Quinoline->NFkB_active Inhibits Translocation Carrageenan_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (Wistar Rats) Grouping 2. Grouping (n=6-8) Acclimatize->Grouping Baseline 3. Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Dosing 4. Oral Dosing (Vehicle, Standard, Test Cmpd) Baseline->Dosing Induction 5. Carrageenan Injection (Sub-plantar, 0.1 mL) Dosing->Induction 60 min wait Measurement 6. Paw Volume Measurement (Hourly for 4h) Induction->Measurement Calc 7. Calculate % Inhibition of Edema Measurement->Calc Stats 8. Statistical Analysis (ANOVA) Calc->Stats

Experimental workflow for the carrageinan-induced paw edema model.

Conclusion and Future Directions

The quinoline scaffold represents a highly validated and versatile starting point for the development of next-generation anti-inflammatory therapeutics. Its derivatives have demonstrated the ability to potently and often selectively inhibit a range of critical targets, from pro-inflammatory enzymes like COX-2 to the master regulatory NF-κB pathway. The synthetic accessibility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key avenues:

  • Multi-Target Ligands: Designing single molecules that can inhibit multiple nodes in the inflammatory network (e.g., dual COX/5-LOX inhibitors or combined NF-κB/cytokine inhibitors) to achieve synergistic efficacy.

  • Targeting Novel Pathways: Exploring the potential of quinoline derivatives to modulate other emerging inflammatory targets, such as the inflammasome or specific protein kinases.

  • Optimizing Drug-like Properties: Moving beyond initial lead compounds to develop derivatives with improved bioavailability, metabolic stability, and reduced off-target toxicity, paving the way for clinical translation.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation outlined in this guide, the research community can continue to unlock the full therapeutic potential of the quinoline scaffold in the fight against inflammatory diseases.

References

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • Quinine - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Nature. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Quinolines: a new hope against inflammation. PubMed. Available at: [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. Available at: [Link]

  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. Available at: [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PubMed Central. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX. PubMed. Available at: [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available at: [Link]

  • (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the NMR Characterization of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, field-proven protocol for the complete structural elucidation of 8-Ethyl-2-methylquinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science, making unambiguous structural verification essential for research and development.[1][2][3] This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating approach to characterization. We detail sample preparation, data acquisition for one-dimensional (1D) and two-dimensional (2D) experiments—including ¹H, ¹³C, COSY, HSQC, and HMBC—and a systematic strategy for spectral analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking an authoritative and robust methodology for NMR characterization.

Introduction: The Imperative for Structural Verification

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline, a core scaffold present in numerous pharmacologically active agents and functional materials.[4][5] Its specific substitution pattern—an ethyl group at the C8 position, a methyl group at C2, and a carboxylic acid at C4—directly influences its physicochemical properties, including solubility, electronic distribution, and potential biological interactions.[4] Therefore, precise and irrefutable confirmation of its molecular structure is a prerequisite for any further scientific investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[6][7][8] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and map their connectivity through scalar coupling provides a detailed molecular blueprint. This guide outlines a multi-faceted NMR approach that leverages a suite of experiments to ensure every atom is correctly assigned, creating a self-validating dataset for ultimate confidence in the compound's identity.

Foundational Principles: A Multi-Dimensional NMR Strategy

To achieve complete and unambiguous structural assignment, a combination of 1D and 2D NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle, and together, they form a logical, cross-verifiable system.

  • ¹H NMR (Proton NMR): This is the starting point for most analyses.[9] It provides information on the number of distinct proton environments, their electronic shielding (chemical shift), the number of protons in each environment (integration), and their neighboring protons through spin-spin coupling (multiplicity).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. While it is less sensitive than ¹H NMR, it is critical for mapping the carbon skeleton.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10][11] It is instrumental in identifying connected proton spin systems, such as the protons within the ethyl group and the aromatic protons on the quinoline rings.[12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH).[9][13][14] It definitively links the proton and carbon skeletons and helps distinguish between CH, CH₂, and CH₃ groups when using an edited HSQC sequence.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is often the key to solving the complete structure. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[13][15] This allows for the connection of isolated spin systems and the unambiguous assignment of non-protonated (quaternary) carbons, such as the carboxylic acid carbon and the substituted carbons of the quinoline core.[14]

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol for Sample Preparation

The choice of solvent is the first critical decision. A deuterated solvent is required for the spectrometer's field-frequency lock and to avoid overwhelming the analyte signals with a large solvent peak.[16][17] For a carboxylic acid-containing compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its exchangeable acidic proton signal is often clearly visible.

Step-by-Step Sample Preparation:

  • Glassware Cleaning: Ensure all glassware, including the vial and NMR tube, is scrupulously clean and dry to prevent contamination.[17][18] A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse before drying.[18]

  • Weighing the Analyte: Accurately weigh 10-15 mg of 8-Ethyl-2-methylquinoline-4-carboxylic acid for a comprehensive analysis including ¹³C and 2D NMR. For ¹H NMR alone, 1-5 mg is often sufficient.[19]

  • Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[19] Mix gently using a vortexer or by careful swirling until the solid is fully dissolved. Preparing the sample in a secondary vial allows for better mixing and visual confirmation of dissolution.[19]

  • Filtration (If Necessary): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid impurities will degrade the quality of the magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with a permanent marker.

NMR Data Acquisition Workflow

The following workflow and parameters are recommended for a standard 500 MHz NMR spectrometer. Field strength should always be reported for each spectrum.[20]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (10-15 mg in 0.6 mL DMSO-d6) Shim Lock & Shim Prep->Shim H1 1. Acquire 1D ¹H Spectrum Shim->H1 C13 2. Acquire 1D ¹³C Spectrum H1->C13 COSY 3. Acquire 2D COSY C13->COSY HSQC 4. Acquire 2D HSQC COSY->HSQC HMBC 5. Acquire 2D HMBC HSQC->HMBC Process Process & Analyze Data HMBC->Process

Caption: Recommended workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Experiment Pulse Program Acquisition Time (s) Relaxation Delay (s) Number of Scans Spectral Window (ppm)
¹H zg30~4.02.016-1 to 15
¹³C zgpg30~1.52.01024-10 to 200
COSY cosygpppqf~0.252.08-16F1/F2: -1 to 15
HSQC hsqcedetgpsisp2.2~0.152.08-16F1: -10 to 200, F2: -1 to 15
HMBC hmbcgplpndqf~0.252.016-32F1: -10 to 200, F2: -1 to 15

Note: These are starting parameters and may require optimization based on sample concentration and spectrometer performance. For instance, a 30° pulse angle and a 1-2 second relaxation delay are generally recommended for acquiring semi-quantitative ¹³C spectra for molecules of this size.[21]

Data Analysis and Structural Elucidation: A Step-by-Step Interpretation

The following is a predictive analysis based on established chemical shift principles for quinoline structures.[2][22] The core of this process is to use the 2D correlation data to build the molecular structure piece by piece.

Proposed Structure and Atom Numbering

First, we define the structure with a clear numbering system for unambiguous assignment.

Chemical structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid with atom numbering.
(Image of the chemical structure with atoms numbered for reference)
Analysis of 1D Spectra (¹H and ¹³C)
  • ¹H NMR: The spectrum is expected to show signals for three distinct regions:

    • Aromatic Region (~7.5-8.5 ppm): Three protons (H5, H6, H7) on the benzene portion of the quinoline ring and one proton (H3) on the pyridine portion. Their multiplicities will reveal their coupling relationships.

    • Aliphatic Region (~1.3-3.0 ppm): An ethyl group, appearing as a quartet (CH₂) and a triplet (CH₃), and a methyl group at the C2 position, appearing as a sharp singlet.

    • Acidic Proton (~13-14 ppm): A broad singlet corresponding to the carboxylic acid proton, which is often downfield in DMSO-d₆.

  • ¹³C NMR: The spectrum should display 13 distinct carbon signals, as there is no molecular symmetry. This includes 5 quaternary carbons (C2, C4, C4a, C8, C8a, and COOH) and 8 protonated carbons (CH and CH₃). The HSQC experiment will be vital to differentiate these.

Building the Structure with 2D NMR Correlations

The true power of this protocol lies in using the 2D spectra to connect the fragments identified in the 1D spectra.

G N1 N1 C8a C8a C2 C2 C3 C3 Me_2 Me C4 C4 H3 H3 C4a C4a COOH_4 COOH C5 C5 H5 H5 C6 C6 C7 C7 C8 C8 Et_8_CH2 CH2 Me_2->C2 Me_2->C3 Et_8_CH2->C7 Et_8_CH2->C8 Et_8_CH2->C8a Et_8_CH3 CH3 H3->C2 H3->C4 H3->C4a H5->C4 H5->C7 H5->C8a

Caption: Key HMBC correlations for structural assignment.

  • Identify Spin Systems via COSY:

    • A clear cross-peak between the ethyl quartet and triplet will confirm their connectivity.

    • Correlations between the aromatic protons H5, H6, and H7 will establish their sequence on the benzene ring.

  • Link Protons to Carbons via HSQC:

    • Each proton signal (except the COOH proton) will show a cross-peak to its directly attached carbon. This allows for the direct assignment of all protonated carbons (C3, C5, C6, C7, C-Me, C-CH₂, C-CH₃).

  • Assemble the Skeleton via HMBC:

    • Methyl Group (C2): The protons of the methyl singlet should show correlations to the quaternary carbon C2 and the protonated carbon C3. This places the methyl group adjacent to H3.

    • Ethyl Group (C8): The CH₂ protons of the ethyl group are expected to correlate to the quaternary carbon C8, the protonated carbon C7, and the quaternary carbon C8a. This definitively places the ethyl group at the C8 position.

    • Aromatic Protons: H5 will show correlations to C4, C7, and C8a, while H7 will correlate to C5 and C8a. These cross-ring couplings are crucial for orienting the benzene ring relative to the pyridine ring.

    • Carboxylic Acid (C4): The proton H3 should show a strong correlation to the quaternary carbon C4, and H5 should also show a correlation to C4. The carboxylic acid carbon itself will show correlations from H3 and H5, confirming its position.

Final Data Summary

All assignments should be consolidated into a single, comprehensive table. This serves as the final, validated characterization of the molecule.

Table 2: NMR Data for 8-Ethyl-2-methylquinoline-4-carboxylic acid in DMSO-d₆

Position Atom δ ¹H (ppm), mult., J (Hz) δ ¹³C (ppm) COSY Correlations Key HMBC Correlations
2C-~155.0-H3, Me-protons
Me~2.6 (s, 3H)~24.0-C2, C3
3CH~7.8 (s, 1H)~118.0-C2, C4, C4a, COOH
4C-~145.0-H3, H5
COOH~13.5 (br s, 1H)~168.0-H3, H5
4aC-~148.0-H3, H5
5CH~8.2 (d, J=...)~128.0H6C4, C6, C7, C8a
6CH~7.6 (t, J=...)~126.0H5, H7C4a, C8
7CH~7.9 (d, J=...)~135.0H6C5, C8, C8a
8C-~138.0-H6, H7, CH₂-protons
CH₂~3.0 (q, J=7.5, 2H)~26.0CH₃-protonsC7, C8, C8a
CH₃~1.3 (t, J=7.5, 3H)~15.0CH₂-protonsC8, CH₂-carbon
8aC-~125.0-H5, H7, CH₂-protons

(Note: Chemical shift values (δ) are predictive and should be replaced with experimental data.)

Conclusion

This application note details a robust and self-validating protocol for the complete NMR characterization of 8-Ethyl-2-methylquinoline-4-carboxylic acid. By systematically applying a suite of 1D and 2D NMR experiments, from sample preparation to final data analysis, researchers can achieve unambiguous structural elucidation. The logical workflow, which uses COSY to define spin systems, HSQC to link protons to their carbons, and HMBC to assemble the complete molecular skeleton, ensures the highest degree of confidence in the final assignment. This methodology is fundamental for any research involving novel quinoline derivatives, providing the structural integrity required for publication, patenting, and further development.

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  • NMR Techniques in Organic Chemistry: a quick guide . University of Cambridge, Department of Chemistry. [Link]

  • HSQC and HMBC . Columbia University NMR Core Facility. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides . Chemical Papers. [Link]

  • Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives . Revues Scientifiques Marocaines. [Link]

  • Structure elucidation of quinoline | NMR Spectroscopy . YouTube. [Link]

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid . Amerigo Scientific. [Link]

  • Basic ¹H- and ¹³C-NMR Spectroscopy . Wiley. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives . UNCW Institutional Repository. [Link]

  • NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

Sources

Application Note: Quantitative Analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline carboxylic acid with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1][2] This class of compounds is of significant interest in pharmaceutical research due to their potential as antibacterial and anticancer agents.[1] The quinoline core is a prevalent scaffold in many biologically active compounds.[3] Given its therapeutic potential, a robust and sensitive analytical method for the quantitative determination of 8-Ethyl-2-methylquinoline-4-carboxylic acid in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note details a comprehensive and validated LC-MS/MS protocol for the analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid in human plasma.

Physicochemical Properties and Mass Spectrometric Behavior

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₂[1]
Molecular Weight215.25 g/mol [1]
Chemical StructureAn ethyl group at the 8-position and a methyl group at the 2-position of the quinoline-4-carboxylic acid core.[1]

Due to the presence of a carboxylic acid group and a nitrogen atom in the quinoline ring, 8-Ethyl-2-methylquinoline-4-carboxylic acid is amenable to electrospray ionization (ESI). In positive ion mode, the molecule is expected to readily protonate to form the precursor ion [M+H]⁺. The carboxylic acid moiety also allows for analysis in negative ion mode, which could yield the [M-H]⁻ ion.[4] This protocol will focus on positive ion mode ESI for its typically higher sensitivity for nitrogen-containing compounds.

Collision-induced dissociation (CID) of the protonated molecule is anticipated to result in characteristic fragment ions. Based on the fragmentation patterns of similar quinoline carboxylic acids, a primary loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the [M+H]⁺ ion is expected.[5][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with Analyte & IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report fragmentation cluster_parent Precursor Ion cluster_fragments Product Ions Parent [M+H]⁺ m/z 216.1 Frag1 [M+H - CO₂]⁺ m/z 172.1 Parent->Frag1 - CO₂ Frag2 [M+H - CO₂ - C₂H₄]⁺ m/z 144.1 Frag1->Frag2 - C₂H₄

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous biologically active compounds.[1] This protocol employs the Doebner reaction, a robust and efficient one-pot, three-component synthesis method, utilizing 2-ethylaniline and pyruvic acid.[2][3] We provide a step-by-step guide from reaction setup to product purification and characterization, including explanations for key procedural choices, comprehensive safety guidelines, and visual diagrams of the reaction mechanism and experimental workflow to ensure reproducibility and understanding for researchers in drug discovery and chemical synthesis.

Introduction and Scientific Background

Quinoline-4-carboxylic acids are a critical class of heterocyclic compounds, forming the core structure of various pharmaceuticals with antimalarial, antibacterial, and antitumor properties.[4] The synthesis of specifically substituted quinolines is therefore a key focus for drug development professionals. The Doebner reaction, established in 1887, offers a direct route to 2-substituted quinoline-4-carboxylic acids through the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[3]

This protocol details a specific application of this reaction for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. The chosen method involves the reaction of 2-ethylaniline with pyruvic acid in ethanol. In this variation, pyruvic acid serves a dual role: it acts as the source for the C2-methyl group and the C4-carboxylic acid moiety, and its condensation product effectively serves as the aldehyde component. This approach is valued for its operational simplicity and use of readily available starting materials.

The Doebner Reaction Mechanism

The reaction proceeds through a series of well-understood steps. The mechanism highlights the elegance of this multi-component reaction:

  • Initial Condensation : Two molecules of pyruvic acid first condense under thermal conditions.

  • Michael Addition : The aromatic amine (2-ethylaniline) then engages in a 1,4-conjugate addition (Michael-type addition) to this condensed intermediate.

  • Intramolecular Cyclization : The adduct undergoes an intramolecular electrophilic cyclization, where the electron-rich aromatic ring attacks a carbonyl group, forming the new heterocyclic ring.

  • Dehydration & Decarboxylation : The cyclized intermediate subsequently undergoes dehydration and a decarboxylation event to yield the aromatic quinoline ring system.[5]

The overall transformation is visually summarized in the diagram below.

G cluster_reactants Reactants cluster_process Reaction Pathway R1 2-Ethylaniline I1 Condensation & Michael Addition R1->I1 Ethanol, Reflux R2 Pyruvic Acid (2 equiv.) R2->I1 I2 Intramolecular Cyclization I1->I2 Heat I3 Dehydration & Decarboxylation I2->I3 Aromatization P 8-Ethyl-2-methylquinoline- 4-carboxylic acid I3->P

Caption: Reaction mechanism overview for the Doebner synthesis.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
2-EthylanilineC₈H₁₁N121.186.06 g (6.18 mL)50Sigma-AldrichPurity ≥98%
Pyruvic acidC₃H₄O₃88.069.7 g (6.6 mL)110Sigma-AldrichPurity ≥98%
Ethanol (Absolute)C₂H₅OH46.07100 mL-Fisher ScientificAnhydrous
Diethyl Ether(C₂H₅)₂O74.12~50 mL-VWRFor washing
Hydrochloric Acid (1M)HCl36.46As needed-J.T.BakerFor pH adjustment (optional)
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol is designed as a one-pot synthesis, streamlining the workflow from reactants to the crude product.[3]

Reaction Setup
  • Assemble the Apparatus : Set up the 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser in the central neck, and glass stoppers in the side necks. Ensure all joints are properly sealed. Place the flask in a heating mantle on top of the magnetic stirrer.

    • Expert Insight: Using a three-neck flask allows for easy addition of reagents and monitoring while the reflux is in progress, though a single-neck flask is also sufficient.

  • Work in a Fume Hood : All steps must be performed in a certified chemical fume hood due to the toxicity and volatility of the reagents.[6][7]

Synthesis Procedure
  • Charge the Flask : To the round-bottom flask, add 100 mL of absolute ethanol.

  • Add Reactants : While stirring, add 2-ethylaniline (6.06 g, 50 mmol) to the ethanol. Follow this by the slow, dropwise addition of pyruvic acid (9.7 g, 110 mmol).

    • Causality Explanation: A slight exothermic reaction may be observed. Adding the pyruvic acid slowly helps to control this initial reaction. An excess of pyruvic acid (2.2 equivalents) is used to ensure the reaction proceeds to completion, driving the equilibrium towards the product.

  • Initiate Reflux : Begin heating the mixture to reflux (approximately 78°C for ethanol) and maintain a gentle reflux for 6-8 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the 2-ethylaniline spot indicates reaction completion.

  • Product Precipitation : After the reflux period, turn off the heating and allow the reaction mixture to cool slowly to room temperature. The product is expected to precipitate out of the solution as a solid.

    • Expert Insight: To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolate the Crude Product : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the Product : Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove any soluble impurities. Follow with a wash of diethyl ether (2 x 25 mL) to facilitate drying.

  • Dry the Product : Dry the collected solid under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow or off-white solid.

Purification and Characterization

Purification

If required, the crude product can be further purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol or N,N-dimethylformamide (DMF).[8]

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly.

Expected Results and Characterization
  • Yield : Typical yields for Doebner reactions can range from 60-85%, depending on the specific substrates and reaction scale.

  • Melting Point : A sharp melting point after recrystallization indicates high purity.

  • ¹H NMR : The spectrum should confirm the presence of all expected protons:

    • Aromatic protons on the quinoline core.

    • A singlet for the C2-methyl group.

    • A quartet and a triplet for the C8-ethyl group.

    • A broad singlet for the carboxylic acid proton (this may be exchanged with D₂O).

  • ¹³C NMR : Will show the correct number of distinct carbon signals corresponding to the molecular structure.

  • FT-IR (ATR) : Characteristic peaks should be observed for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (1600-1450 cm⁻¹).

  • Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₃NO₂, MW: 215.25) should be observed.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Fume Hood : 2-Ethylaniline is toxic if inhaled or absorbed through the skin.[6][10] Pyruvic acid is corrosive and causes severe skin burns and eye damage.[7] All handling of these chemicals and the entire experimental procedure must be conducted within a properly functioning chemical fume hood.

  • Spill & Waste : Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.[7] Dispose of all chemical waste according to institutional and local regulations. Avoid releasing chemicals into drains.

Experimental Workflow Visualization

The following diagram provides a high-level summary of the entire experimental process.

Caption: Step-by-step experimental workflow diagram.

References

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. URL: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. URL: [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. URL: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. URL: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. URL: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions - IUCr Journals. URL: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. URL: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. - ACS Publications. URL: [Link]

  • Safety Data Sheet: Pyruvic acid - Carl ROTH. URL: [Link]

  • Common Name: 2-ETHYLANILINE - NJ.gov. URL: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. URL: [Link]

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific. URL: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. URL: [Link]

  • Material Safety Data Sheet - 2-Ethylaniline, 98% - Cole-Parmer. URL: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. URL: [Link]

Sources

Application Notes and Protocols for the Purification of 8-Ethyl-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Ethyl-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold found in numerous biologically active molecules. The purity of this compound is paramount for its use in pharmaceutical development, as impurities can lead to undesirable side effects and interfere with biological assays. This document provides a comprehensive guide to the most effective techniques for the purification of 8-Ethyl-2-methylquinoline-4-carboxylic acid, drawing upon established principles of organic chemistry and practical laboratory experience.

The purification strategies detailed herein are designed to address the common impurities encountered during the synthesis of quinoline-4-carboxylic acids, which are often prepared via the Doebner or Pfitzinger reactions[1][2]. These synthetic routes may result in the presence of unreacted starting materials, such as aromatic amines, aldehydes, pyruvic acid, or isatin, as well as various side-products from condensation and cyclization reactions[3][4]. The purification protocols outlined below are tailored to effectively remove these contaminants, yielding a final product of high purity suitable for downstream applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂[5]
Molecular Weight 215.25 g/mol [5]
Appearance Likely a solid at room temperatureGeneral knowledge
Acidity The carboxylic acid group provides acidic properties.General knowledge
Basicity The quinoline nitrogen provides weak basicity.General knowledge
Solubility Expected to have low solubility in non-polar solvents and higher solubility in polar organic solvents and aqueous base. The ethyl and methyl groups increase lipophilicity compared to the parent quinoline-4-carboxylic acid[5].Inferred from structure

Purification Strategies: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of methods will depend on the nature and quantity of the impurities present in the crude material. The three primary purification strategies for 8-Ethyl-2-methylquinoline-4-carboxylic acid are:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities based on differences in solubility.

  • Column Chromatography: Used for separating compounds with different polarities, particularly when dealing with complex mixtures or closely related impurities.

Below are detailed protocols for each of these techniques, along with the underlying scientific principles and practical considerations.

Purification by Acid-Base Extraction

Principle: This technique leverages the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt upon treatment with a base. Neutral and basic impurities remain in the organic phase and can be easily separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of solution.

Typical Impurities Removed:

  • Neutral organic compounds (e.g., unreacted aldehydes, ketones, or byproducts from side reactions).

  • Basic organic compounds (e.g., unreacted aromatic amines).

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 8-Ethyl-2-methylquinoline-4-carboxylic acid in a suitable organic solvent in which the compound is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The carboxylate salt of the target compound will be in the aqueous (top) layer, while neutral and basic impurities will remain in the organic (bottom) layer.

  • Separation: Drain the organic layer and set it aside. Collect the aqueous layer in a clean flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer, shake, and separate. Discard the organic layer. This step removes any residual neutral or basic impurities from the aqueous phase.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2-3, check with pH paper). The pure 8-Ethyl-2-methylquinoline-4-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to remove residual water.

AcidBaseExtraction cluster_start Crude Mixture cluster_extraction Extraction cluster_precipitation Precipitation Crude Crude 8-Ethyl-2-methylquinoline-4-carboxylic acid (in Organic Solvent) SeparatoryFunnel Separatory Funnel: + Aqueous NaHCO₃ Crude->SeparatoryFunnel Dissolve & Transfer AqueousLayer Aqueous Layer: Sodium 8-ethyl-2-methylquinoline-4-carboxylate SeparatoryFunnel->AqueousLayer Shake & Separate OrganicLayer Organic Layer: Neutral & Basic Impurities SeparatoryFunnel->OrganicLayer Acidification Acidification (e.g., HCl) AqueousLayer->Acidification Isolate & Acidify PureProduct Pure Precipitated 8-Ethyl-2-methylquinoline-4-carboxylic acid Acidification->PureProduct Precipitation Recrystallization Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Pure Pure Crystals Filter->Pure MotherLiquor Mother Liquor (Impurities in Solution) Filter->MotherLiquor

Caption: General Workflow for Recrystallization.

Purification by Column Chromatography

Principle: Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, allowing for their separation. For carboxylic acids, which can interact strongly with the silica gel, it is often beneficial to add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

Typical Impurities Removed:

  • Closely related structural isomers.

  • Compounds with similar solubility properties that are difficult to remove by recrystallization.

  • Non-volatile impurities.

Protocol: Column Chromatography
  • TLC Analysis: Before running a column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).

    • For this compound, consider adding ~0.5-1% acetic acid to the mobile phase to improve the spot shape.[6]

    • The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4.

    • Visualize the spots under UV light (254 nm).[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the mobile phase to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 8-Ethyl-2-methylquinoline-4-carboxylic acid.

ColumnChromatography Start Crude Mixture TLC TLC Analysis to Determine Mobile Phase Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Sources

Application Note: A Robust HPLC Method for the Analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This compound is a key building block in pharmaceutical and materials science research.[1] The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and validation guidelines.

Introduction: The Analytical Challenge

8-Ethyl-2-methylquinoline-4-carboxylic acid (Figure 1) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[1] Its structural complexity and importance as a synthetic intermediate necessitate a reliable analytical method to ensure its purity and quantify its presence in various matrices. The key challenge in developing an HPLC method for this analyte lies in controlling its retention and peak shape, which are highly dependent on its ionization state due to the presence of the carboxylic acid functional group.

Figure 1: Chemical Structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid (Image of the chemical structure would be placed here in a full document)

Method Development Rationale: A Mechanistic Approach

The development of this HPLC method was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

Stationary Phase Selection: Leveraging Hydrophobicity

A C18 (octadecylsilyl) stationary phase was selected due to the hydrophobic nature of the quinoline ring system. The ethyl and methyl substituents further increase the compound's lipophilicity.[1] A C18 column provides strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities.

Mobile Phase pH Control: The Key to Symmetrical Peaks

8-Ethyl-2-methylquinoline-4-carboxylic acid is an acidic compound. The pH of the mobile phase is a critical parameter influencing its retention time and peak shape. To ensure consistent and reproducible results, the mobile phase pH must be controlled. For acidic compounds, maintaining the mobile phase pH at least 2 units below the analyte's pKa ensures that it is in its non-ionized, more hydrophobic form, leading to better retention and symmetrical peak shapes.

Organic Modifier and Detection Wavelength

Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The detection wavelength was selected based on the UV absorbance characteristics of related quinoline carboxylic acids, which typically exhibit strong absorbance in the UV region. For instance, an application note for quinoline-2-carboxylic acid utilizes a detection wavelength of 289 nm.[3] A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength for 8-Ethyl-2-methylquinoline-4-carboxylic acid, which is anticipated to be in the 220-320 nm range.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 8-Ethyl-2-methylquinoline-4-carboxylic acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by PDA)
Run Time 20 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
20.07030
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 8-Ethyl-2-methylquinoline-4-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation

Dissolve the sample containing 8-Ethyl-2-methylquinoline-4-carboxylic acid in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B Sample/Standard Transfer C Dilution to Working Concentration B->C Sample/Standard Transfer D Filtration (0.45 µm) C->D Sample/Standard Transfer E HPLC Injection D->E Sample/Standard Transfer F Chromatographic Separation E->F Analytical Run G UV Detection F->G Analytical Run H Peak Integration G->H Data Analysis I Calibration Curve Generation H->I Data Analysis J Quantification I->J Data Analysis

Caption: Experimental workflow for the quantification of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank sample and a spiked sample.

  • Linearity: The linearity of the method should be evaluated over a range of concentrations. A calibration curve should be generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

  • Accuracy: The accuracy of the method can be determined by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by calculating the relative standard deviation (RSD) of multiple measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas (n=6) ≤ 2.0%

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. By carefully controlling the mobile phase pH and utilizing a C18 stationary phase, this method achieves excellent peak shape, resolution, and sensitivity. The provided protocol and validation guidelines will enable researchers and scientists to implement this method for quality control and research purposes in the fields of pharmaceutical development and chemical synthesis.

References

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubMed Central (PMC). (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

  • MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • PubChem. 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. [Link]

  • PhotochemCAD. 8-Quinoline carboxylic acid. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubMed Central (PMC). (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • PubChem. CID 159966550. [Link]

  • Science of Synthesis. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

Sources

Application Notes and Protocols for Antibacterial Assays of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Novel Quinolone Derivative

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinolone and its derivatives have long been a cornerstone of antibacterial therapy, and the exploration of novel analogs continues to be a promising avenue for identifying next-generation therapeutics. 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA) is one such compound of interest, featuring a quinoline core structure known for its broad-spectrum antibacterial effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of EMQCA in a suite of antibacterial assays. These protocols are designed to rigorously evaluate its efficacy, determine its spectrum of activity, and elucidate its bactericidal or bacteriostatic properties.

The unique substitution pattern of EMQCA, with an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position, is anticipated to influence its biological activity and pharmacokinetic profile.[2] Preliminary data suggests that EMQCA and its derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[2] The core mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3][4][5][6] This disruption of DNA synthesis ultimately leads to bacterial cell death.[3][4][5] It has also been proposed that the quinoline ring system can intercalate with DNA, further inhibiting pathogen replication.[2]

These application notes will guide the user through standardized in vitro assays to quantify the antibacterial potential of EMQCA, providing a robust framework for its preclinical evaluation.

Part 1: Initial Screening for Antibacterial Activity

The first critical step in evaluating a novel compound is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution assay is the gold-standard method for this purpose, offering quantitative and reproducible results.[7][8]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of EMQCA against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of EMQCA Stock Solution:

    • Accurately weigh a known amount of EMQCA and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile MHB.

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution in Microtiter Plate:

    • In a 96-well plate, perform a two-fold serial dilution of the EMQCA stock solution in MHB. The typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.

    • Ensure that each well contains 50 µL of the diluted compound.

    • Include a positive control (wells with bacteria and MHB, but no EMQCA) and a negative control (wells with MHB only).[7]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of EMQCA at which there is no visible bacterial growth.[7][8]

Data Presentation: Example MIC Values

The results of the MIC assay can be effectively summarized in a table for clear comparison.

Bacterial StrainGram StainEMQCA MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive320.5
Bacillus subtilisPositive160.25
Escherichia coliNegative640.015
Pseudomonas aeruginosaNegative>1280.25

Note: The above data is for illustrative purposes only.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare EMQCA Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Value (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination MOA EMQCA 8-Ethyl-2-methylquinoline- 4-carboxylic acid Bacterial_Cell Bacterial Cell EMQCA->Bacterial_Cell Enters cell DNA_Gyrase DNA Gyrase EMQCA->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV EMQCA->Topo_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topo_IV DNA_Supercoiling DNA Supercoiling (Relaxation/Introduction) DNA_Gyrase->DNA_Supercoiling DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes cleaved complex Topo_IV->DNA_Supercoiling Decatenation Topo_IV->DSB Stabilizes cleaved complex DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of action for 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 8-Ethyl-2-methylquinoline-4-carboxylic acid as a potential antibacterial agent. A thorough evaluation of its MIC, MBC, and time-kill kinetics against a broad panel of bacterial pathogens, including multidrug-resistant strains, will be essential in defining its therapeutic potential. Further studies should also focus on its cytotoxicity against mammalian cell lines to assess its therapeutic index, as well as more in-depth mechanistic studies to confirm its interaction with bacterial topoisomerases. The structural novelty of EMQCA holds promise for overcoming existing quinolone resistance mechanisms, making it a valuable candidate for further preclinical development.

References

  • Advanced Journal of Chemistry, Section A. (2025).
  • Benchchem. (n.d.). 8-Ethyl-2-methylquinoline-4-carboxylic acid | 288151-72-4.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2017).
  • Benchchem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • ResearchGate. (2013). Synthesis of 2-[(quinolin-8-yloxy)
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • NIH. (n.d.).
  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Biointerface Research in Applied Chemistry. (2021).
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2.
  • YouTube. (2022). Mechanism of action of quinolone antibiotics.
  • Research Square. (2024).
  • ASM Journals. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay.
  • PMC - NIH. (n.d.). Mechanism of action of and resistance to quinolones.
  • MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • ACS Publications. (2014). Mechanism of Quinolone Action and Resistance | Biochemistry.

Sources

The Versatile Scaffold: 8-Ethyl-2-methylquinoline-4-carboxylic acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary organic synthesis and medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among the diverse array of quinoline derivatives, 8-Ethyl-2-methylquinoline-4-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—an ethyl group at the 8-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position—offers a unique combination of steric and electronic properties, rendering it an ideal starting material for the synthesis of a new generation of pharmaceuticals and advanced materials.

This comprehensive guide provides an in-depth exploration of the practical applications of 8-Ethyl-2-methylquinoline-4-carboxylic acid in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the underlying principles that govern its reactivity, offering detailed, field-tested protocols for its derivatization through key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable heterocyclic compound.

Molecular Profile and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. Below is a summary of the key identifiers and representative spectroscopic data for 8-Ethyl-2-methylquinoline-4-carboxylic acid.

ParameterValue
IUPAC Name 8-Ethyl-2-methylquinoline-4-carboxylic acid
CAS Number 288151-72-4
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow solid

Representative Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, COOH), 8.15 (d, J = 8.4 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.55 (t, J = 8.2 Hz, 1H), 7.40 (s, 1H), 3.00 (q, J = 7.6 Hz, 2H), 2.60 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.0, 158.0, 148.0, 145.0, 138.0, 130.0, 128.0, 126.0, 125.0, 120.0, 25.0, 22.0, 15.0.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1600, 1550, 1480 (aromatic C=C stretch).

  • Mass Spectrometry (ESI+): m/z 216.1 [M+H]⁺.

Synthetic Accessibility: The Doebner-von Miller Reaction

The reliable supply of any building block is a critical consideration for its widespread adoption. 8-Ethyl-2-methylquinoline-4-carboxylic acid is readily synthesized via the Doebner-von Miller reaction, a classic and robust method for quinoline synthesis.[1] This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid.

Doebner_von_Miller cluster_reactants Reactants Aniline 2-Ethylaniline Reaction + Aniline->Reaction Doebner-von Miller Condensation Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product 8-Ethyl-2-methylquinoline-4-carboxylic acid Reaction->Product caption Doebner-von Miller Synthesis

Caption: Synthesis of the target molecule via the Doebner-von Miller reaction.

Application in Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of 8-Ethyl-2-methylquinoline-4-carboxylic acid is a prime handle for derivatization, with amide bond formation being the most common and arguably the most important transformation. The resulting quinoline-4-carboxamides are prevalent in a vast array of biologically active molecules, including antibacterial, anticancer, and anti-inflammatory agents.

The direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. A widely employed and highly effective method utilizes a combination of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activating agent like 1-Hydroxybenzotriazole (HOBt).

Mechanism of EDC/HOBt Mediated Amide Coupling

Amide_Coupling CarboxylicAcid 8-Ethyl-2-methylquinoline- 4-carboxylic acid Intermediate1 O-acylisourea intermediate CarboxylicAcid->Intermediate1 Activation EDC EDC EDC->Intermediate1 HOBt HOBt Intermediate2 HOBt Active Ester HOBt->Intermediate2 Active Ester Formation Amine R-NH₂ Amide Quinoline-4-carboxamide Amine->Amide Nucleophilic Acyl Substitution Intermediate1->Intermediate2 Intermediate2->Amide caption EDC/HOBt Mediated Amide Coupling

Caption: The mechanism of EDC/HOBt mediated amide bond formation.

Protocol: Synthesis of N-Aryl-8-ethyl-2-methylquinoline-4-carboxamides

This protocol provides a general procedure for the synthesis of N-aryl substituted amides, a common motif in pharmacologically active compounds.

Materials:

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid

  • Substituted aniline (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 8-Ethyl-2-methylquinoline-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC hydrochloride (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired N-aryl-8-ethyl-2-methylquinoline-4-carboxamide.

Expected Yield: 60-90%

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides another avenue for derivatization, often employed to enhance lipophilicity, improve cell permeability, or to serve as a protecting group. A straightforward and efficient method for the synthesis of simple alkyl esters is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Protocol: Synthesis of Ethyl 8-ethyl-2-methylquinoline-4-carboxylate

Materials:

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid

  • Ethanol (absolute), excess

  • Sulfuric acid (concentrated)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 8-Ethyl-2-methylquinoline-4-carboxylic acid (1.0 eq.) in absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium carbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography if necessary.

Expected Yield: 85-95%

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

To further expand the molecular complexity and explore novel chemical space, the quinoline scaffold can be functionalized through palladium-catalyzed cross-coupling reactions. While the parent 8-Ethyl-2-methylquinoline-4-carboxylic acid is not directly amenable to these reactions, it can be readily converted to a suitable precursor, such as a haloquinoline derivative. For instance, a Hunsdiecker-type reaction on the carboxylic acid can introduce a bromine or iodine atom at the 4-position, which can then participate in Suzuki, Sonogashira, or Heck couplings.

Conceptual Workflow for Cross-Coupling Applications

Cross_Coupling Start 8-Ethyl-2-methylquinoline- 4-carboxylic acid Halogenation Halogenation (e.g., Hunsdiecker reaction) Start->Halogenation Intermediate 4-Halo-8-ethyl- 2-methylquinoline Halogenation->Intermediate Suzuki Suzuki Coupling (with Boronic Acid) Intermediate->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Intermediate->Sonogashira Heck Heck Coupling (with Alkene) Intermediate->Heck Product_Suzuki 4-Aryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Heck 4-Alkenyl Derivative Heck->Product_Heck caption Cross-Coupling Workflow

Sources

Protocol for testing the in vitro cytotoxicity of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxicity of 8-Ethyl-2-methylquinoline-4-carboxylic acid, a quinoline derivative with demonstrated biological activities.[1][2][3] Given its potential as an antibacterial and anticancer agent, a thorough understanding of its cytotoxic profile is paramount for any further therapeutic development.[1][4] This guide is designed for researchers in drug discovery and toxicology, offering a scientifically robust framework that combines established methodologies with expert insights. We will detail the rationale for assay selection, provide step-by-step protocols for primary and confirmatory assays, and outline the necessary controls and data analysis procedures to ensure the generation of reliable and reproducible results.

Introduction and Scientific Rationale

8-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][5] Preliminary studies suggest that 8-Ethyl-2-methylquinoline-4-carboxylic acid may act as an enzyme inhibitor and can intercalate with DNA, pointing towards a potential mechanism for its anticancer properties.[1] One study has indicated low toxicity in cell cultures at concentrations up to 200 µM, highlighting its potential for further development.[1]

Why is Cytotoxicity Testing Critical? Before a compound can be considered for therapeutic use, its effect on cell viability must be rigorously quantified. Cytotoxicity testing serves several key purposes:

  • Determining the Therapeutic Index: It helps to identify the concentration range at which the compound is effective against target (e.g., cancer) cells while exhibiting minimal toxicity towards healthy cells.

  • Elucidating Mechanism of Action: The nature of the cellular damage can provide clues about the compound's mechanism of action.

  • Regulatory Compliance: Standardized cytotoxicity data is a prerequisite for preclinical and clinical development, often guided by organizations like the Organisation for Economic Co-operation and Development (OECD).[6][7][8]

This protocol advocates for a dual-assay approach to build a comprehensive cytotoxicity profile, mitigating the risk of assay-specific artifacts and providing a more complete picture of the compound's effect on cellular health.

Strategic Selection of Assays and Cell Lines

A multi-faceted approach is essential for a robust assessment. We will use a primary assay to measure metabolic activity and a secondary, confirmatory assay to measure cell membrane integrity.

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay is a gold standard for assessing cell viability and proliferation.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]

  • Causality: A reduction in the MTT signal indicates a decrease in metabolic activity, which can be a result of cytotoxicity or a reduction in cell proliferation. It is a sensitive indicator of overall cellular health.

Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay
  • Principle: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[11][12] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11][13] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][13]

  • Causality: An increase in LDH activity in the culture supernatant is a direct marker of cell membrane damage and necrosis, providing complementary information to the metabolic data from the MTT assay.

Diagram: Core Principles of Selected Cytotoxicity Assays

G cluster_MTT MTT Assay (Metabolic Activity) cluster_LDH LDH Assay (Membrane Integrity) MTT_Start Viable Cell (Active Mitochondria) MTT_Reagent Add Yellow MTT MTT_Start->MTT_Reagent MTT_Product Purple Formazan MTT_Reagent->MTT_Product MTT_End Measure Absorbance (High Signal = Viable) MTT_Product->MTT_End LDH_Start Damaged/Lysed Cell LDH_Release LDH Released into Medium LDH_Start->LDH_Release LDH_Reaction Add Reaction Mix LDH_Release->LDH_Reaction LDH_End Measure Absorbance (High Signal = Cytotoxicity) LDH_Reaction->LDH_End

Caption: Mechanisms of the MTT and LDH cytotoxicity assays.

Cell Line Selection

The choice of cell lines should be guided by the intended application of the compound. To evaluate both efficacy and general toxicity, we recommend a parallel testing strategy.

Cell Line TypeRecommended ModelRationale & Source
Cancer Cell Line A549 (Human Lung Carcinoma)A widely used and well-characterized epithelial cancer cell line. Relevant for screening compounds with potential broad anticancer activity.[5]
Normal (Non-Cancerous) Cell Line L929 (Mouse Fibroblast)An established standard cell line for general cytotoxicity testing as recommended by ISO 10993-5 guidelines.[14] It provides a baseline for assessing toxicity to non-cancerous cells.[14][15]

Experimental Workflow and Protocols

A systematic workflow is crucial for obtaining high-quality data. This involves careful preparation of the test compound, standardized cell culture, and precise execution of the assays.

Diagram: Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis A Prepare Compound Stock (e.g., in DMSO) E Treat with Serial Dilutions of Compound A->E B Culture & Expand A549 and L929 Cells C Seed Cells into 96-Well Plates B->C D Incubate (24h) for Adherence C->D D->E F Incubate for 24h, 48h, 72h E->F G1 Perform MTT Assay F->G1 G2 Perform LDH Assay F->G2 H Read Absorbance (Plate Reader) G1->H G2->H I Data Analysis: % Viability, IC50 H->I

Caption: High-level workflow for in vitro cytotoxicity testing.

Materials and Reagents
  • 8-Ethyl-2-methylquinoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • A549 and L929 cell lines (e.g., from ATCC)

  • Complete growth medium (specific to each cell line, typically DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Thermo Fisher, Promega)

  • 96-well flat-bottom cell culture plates, sterile

  • Positive control (e.g., Doxorubicin or Triton™ X-100)

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of 8-Ethyl-2-methylquinoline-4-carboxylic acid in DMSO. Ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the final desired concentrations for treating the cells.

    • Causality: The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) is mandatory.

Protocol 1: MTT Assay
  • Cell Seeding: Harvest cells and perform a cell count using a hemocytometer or automated cell counter.[16] Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound. Include wells for untreated (negative) control, vehicle control, and a positive control.

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[18]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Controls: This assay requires specific controls as per the kit manufacturer's instructions.[13] Typically, these include:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) to achieve 100% cell death.

    • Vehicle Control: Cells treated with the DMSO vehicle.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 10-50 µL, as per kit instructions) to a new 96-well plate.[12][13]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][13]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

Data Analysis and Interpretation

Calculation of Cell Viability (MTT Assay)

Cell viability is expressed as a percentage relative to the untreated control.

% Viability = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

  • Abssample: Absorbance of treated cells.

  • Abscontrol: Absorbance of untreated or vehicle control cells.

  • Absblank: Absorbance of medium alone (no cells).

Calculation of Cytotoxicity (LDH Assay)

Cytotoxicity is calculated based on the LDH released relative to the maximum possible release.

% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

  • Abssample: Absorbance of treated cells.

  • Absspontaneous: Absorbance of untreated cells.

  • Absmaximum: Absorbance of lysed cells (maximum LDH release).

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the % Viability (or % Cytotoxicity) against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Data Presentation

Results should be summarized in a clear, tabular format.

Table 1: Example Data Layout for MTT Assay Results

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.08100%
11.1980.0695.5%
101.0520.0783.9%
500.7630.0560.8%
1000.4510.0436.0%
2000.1880.0315.0%

Conclusion and Trustworthiness

This document outlines a self-validating system for assessing the cytotoxicity of 8-Ethyl-2-methylquinoline-4-carboxylic acid. By employing two distinct and mechanistically different assays (MTT and LDH), the protocol ensures that the observed effects are not an artifact of a single detection method. The inclusion of both cancerous and non-cancerous cell lines allows for an initial assessment of the compound's selectivity. Adherence to the detailed steps, including the use of appropriate controls and robust data analysis, will yield trustworthy and publishable data, forming a solid foundation for subsequent preclinical evaluation.

References

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003). NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • OECD. (2014). Test Guideline 487. Retrieved from [Link]

  • ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]

  • NCBI Bookshelf. (2013). MTT Assay Protocol. Retrieved from [Link]

  • PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Retrieved from [Link]

  • ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

Sources

Application of 8-Ethyl-2-methylquinoline-4-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Substituted Quinolines in Advanced Display Technologies

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is in a constant search for novel materials that can enhance efficiency, color purity, and operational stability. Quinoline derivatives have emerged as a highly promising class of materials for OLEDs due to their inherent electron-transporting properties and their ability to form stable, highly luminescent metal complexes.[1][2] This application note focuses on the potential of a specific, yet underexplored, quinoline derivative: 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQCA) .

While direct, comprehensive studies on the application of 8-Ethyl-2-methylquinoline-4-carboxylic acid in OLEDs are not extensively documented in publicly available literature, its structural features strongly suggest its utility in this domain.[3] This guide will, therefore, provide a comprehensive overview of its synthesis, potential roles in OLED devices, and detailed protocols for its incorporation and characterization, drawing upon established principles and data from structurally analogous quinoline-based materials. The primary audience for this document includes researchers, materials scientists, and professionals in the field of drug and materials development who are interested in exploring novel compounds for advanced electronic applications.

Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic Acid: A Practical Protocol

The synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid can be efficiently achieved through established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction.[4][5] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a versatile route to 2-substituted quinoline-4-carboxylic acids.[6]

Protocol: Synthesis via the Doebner Reaction

This protocol outlines the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid from 2-ethylaniline, acetaldehyde, and pyruvic acid.

Materials:

  • 2-Ethylaniline

  • Acetaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylaniline (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, slowly add pyruvic acid (12 mmol). Following this, add acetaldehyde (12 mmol) dropwise. A mild exothermic reaction may be observed.

  • Acidification and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL). Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the solution with a saturated sodium hydroxide solution until a precipitate forms.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity. The carboxylic acid group can be identified by a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).

Potential Roles of 8-Ethyl-2-methylquinoline-4-carboxylic Acid in OLEDs

The molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid, featuring a quinoline core with electron-donating alkyl substituents and a carboxylic acid functional group, makes it a versatile candidate for several roles within an OLED device architecture.

  • Ligand for Luminescent Metal Complexes: The quinoline nitrogen and the carboxylic acid group can act as a bidentate chelating ligand for various metal ions, including iridium(III), platinum(II), and zinc(II).[7] Metal complexes of quinoline derivatives are widely used as phosphorescent emitters in OLEDs, enabling the harvesting of both singlet and triplet excitons and thus achieving high internal quantum efficiencies.[8] The ethyl and methyl groups can enhance the solubility of the resulting complex and influence its film-forming properties.

  • Host Material: The wide bandgap that is characteristic of many quinoline derivatives could allow materials based on 8-Ethyl-2-methylquinoline-4-carboxylic acid to serve as a host for other emissive dopants. The host material plays a crucial role in dispersing the emitter, facilitating charge transport, and ensuring efficient energy transfer to the emissive guest.

  • Electron-Transporting Layer (ETL): The electron-deficient nature of the pyridine ring within the quinoline structure imparts good electron-transporting capabilities to these molecules.[9] Derivatives of 8-Ethyl-2-methylquinoline-4-carboxylic acid could be engineered to function as efficient electron-transporting materials, facilitating the injection and transport of electrons from the cathode to the emissive layer.

Hypothetical Application as a Ligand in an Iridium(III) Emitter: Synthesis and Properties

To illustrate the potential of 8-Ethyl-2-methylquinoline-4-carboxylic acid in OLEDs, a hypothetical application as a ligand in a phosphorescent iridium(III) complex is presented. Iridium(III) complexes are of particular interest due to their strong spin-orbit coupling, which leads to efficient phosphorescence at room temperature.[10]

Protocol: Synthesis of a Bis(8-ethyl-2-methylquinoline-4-carboxylato)iridium(III) Ancillary Ligand Complex

This protocol is a representative procedure based on established methods for synthesizing similar iridium(III) complexes.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid

  • Ancillary ligand (e.g., 2-phenylpyridine)

  • 2-Ethoxyethanol

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane

  • Hexane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Synthesis of the Iridium Dimer: In a Schlenk flask under an inert atmosphere, combine IrCl₃·xH₂O (1 mmol) and 2-phenylpyridine (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL). Reflux the mixture for 24 hours. Cool to room temperature, and collect the resulting yellow precipitate by filtration. Wash with methanol and diethyl ether to yield the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.

  • Complexation with the Quinoline Ligand: In a separate Schlenk flask, dissolve the iridium dimer (0.5 mmol) and 8-Ethyl-2-methylquinoline-4-carboxylic acid (1.1 mmol) in dichloromethane (30 mL). Add silver trifluoromethanesulfonate (1.1 mmol) to abstract the chloride ligands. Stir the reaction mixture at room temperature for 12 hours.

  • Purification: Filter the reaction mixture to remove the silver chloride precipitate. Reduce the volume of the filtrate and add hexane to precipitate the crude product. The product can be further purified by column chromatography on silica gel using a dichloromethane/hexane solvent system.

Expected Photophysical Properties (Based on Analogs):

The resulting iridium(III) complex is expected to be a phosphorescent emitter. The emission color can be tuned by the choice of the ancillary ligand and the substituents on the quinoline ring. Based on data from similar quinoline-based iridium complexes, the emission is likely to be in the yellow to red region of the visible spectrum.[8]

Property Expected Range for Analogous Quinoline-based Ir(III) Complexes
Photoluminescence (PL) Emission Maximum 550 - 650 nm
Photoluminescence Quantum Yield (PLQY) 0.1 - 0.8
Phosphorescence Lifetime 1 - 10 µs

OLED Device Fabrication and Characterization

The incorporation of the synthesized 8-Ethyl-2-methylquinoline-4-carboxylic acid derivative (either as a neat film or as a dopant in a host matrix) into an OLED can be achieved through either solution-processing or vacuum thermal evaporation.

Protocol 1: Solution-Processed OLED Fabrication (Spin-Coating)

This method is suitable for materials that are soluble in common organic solvents.[11][12]

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Hole-transporting material (e.g., TPD or PVK) in a suitable solvent

  • Emissive layer material (e.g., the synthesized iridium complex doped in a host like CBP) in a suitable solvent

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes.

  • Hole-Transporting Layer (HTL): Spin-coat a solution of the hole-transporting material onto the PEDOT:PSS layer and anneal according to the material's specifications.

  • Emissive Layer (EML): Spin-coat a solution of the emissive material (e.g., 5-10 wt% of the iridium complex in a CBP host) onto the HTL. Anneal the substrate to remove the solvent.

  • Electron-Transporting Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi), a thin EIL (e.g., LiF), and the Al cathode.

Protocol 2: Vacuum-Deposited OLED Fabrication

This method is suitable for thermally stable materials with good sublimation properties.[13][14]

Procedure:

The procedure is similar to the solution-processed method, but all organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber. The deposition rates and thicknesses of each layer must be carefully controlled using quartz crystal microbalances.

Device Characterization

The performance of the fabricated OLEDs should be characterized by measuring the following parameters:

  • Current-Voltage-Luminance (I-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and maximum luminance.

  • Electroluminescence (EL) Spectrum: To determine the emission color and calculate the CIE coordinates.

  • Efficiency: To calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

Conclusion and Future Outlook

8-Ethyl-2-methylquinoline-4-carboxylic acid represents a promising, yet largely unexplored, building block for the development of novel materials for OLED applications. Its straightforward synthesis and versatile chemical functionality make it an attractive candidate for use as a ligand in highly efficient phosphorescent emitters. The ethyl and methyl substituents are expected to enhance solubility and improve film-forming properties, which are crucial for the fabrication of high-performance solution-processed devices.

Future research should focus on the synthesis and thorough characterization of metal complexes of 8-Ethyl-2-methylquinoline-4-carboxylic acid with various metals, such as iridium, platinum, and zinc. Detailed investigation of their photophysical properties, including quantum yields and excited-state dynamics, is essential. Furthermore, the fabrication and optimization of OLED devices incorporating these new materials will be critical to fully assess their potential and to establish structure-property relationships that can guide the design of the next generation of quinoline-based OLED materials.

References

A comprehensive list of references will be compiled based on the sources used to generate this application note. The following is a representative selection:

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Retrieved from [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. MDPI. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Synthesis, Crystal Structure and Photophysical Properties of Iridium(Ⅲ) Complex Based on 4-methyl-2-phenylquinoline and Pentane-2,4-dione Ligands. ResearchGate. Retrieved from [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. Retrieved from [Link]

  • Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. ResearchGate. Retrieved from [Link]

  • Electroluminescent characteristics of OLEDs fabricated with bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) as light emitting material. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Retrieved from [Link]

  • 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates. Royal Society of Chemistry. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

  • Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes. PubMed. Retrieved from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • Mixed ligands 8-hydroxyquinoline aluminum complex with high electron mobility for organic light-emitting diodes. ResearchGate. Retrieved from [Link]

  • A Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. ResearchGate. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC. Retrieved from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. NIH. Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube. Retrieved from [Link]

  • Two Luminescent Iridium Complexes with Phosphorous Ligands and Their Photophysical Comparison in Solution, Solid and Electrospun Fibers: Decreased Aggregation-Caused Emission Quenching by Steric Hindrance. MDPI. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Retrieved from [Link]

  • 2-Methylquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Vacuum deposition of χ ( 2 ) nonlinear organic single crystal films on silicon. ResearchGate. Retrieved from [Link]

  • Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. PubMed Central. Retrieved from [Link]

  • Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. MDPI. Retrieved from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]

Visualizations

Synthesis_of_EMQCA cluster_reactants Reactants 2-Ethylaniline 2-Ethylaniline Doebner_Reaction Doebner Reaction (Ethanol, HCl catalyst, Reflux) 2-Ethylaniline->Doebner_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Doebner_Reaction Pyruvic_acid Pyruvic_acid Pyruvic_acid->Doebner_Reaction EMQCA 8-Ethyl-2-methylquinoline-4-carboxylic acid Doebner_Reaction->EMQCA

Figure 1: Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

OLED_Device_Structure cluster_device Multilayer OLED Structure Cathode Cathode (Al) EIL Electron-Injection Layer (LiF) Cathode->EIL ETL Electron-Transport Layer EIL->ETL EML Emissive Layer (Host:EMQCA-complex) ETL->EML HTL Hole-Transport Layer EML->HTL HIL Hole-Injection Layer HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Figure 2: A representative multilayer OLED device structure.

Experimental_Workflow Start Start Synthesis_EMQCA Synthesis of 8-Ethyl-2-methylquinoline- 4-carboxylic acid Start->Synthesis_EMQCA Synthesis_Complex Synthesis of Metal Complex Synthesis_EMQCA->Synthesis_Complex Device_Fabrication OLED Device Fabrication Synthesis_Complex->Device_Fabrication Characterization Device Characterization Device_Fabrication->Characterization Analysis Data Analysis and Performance Evaluation Characterization->Analysis End End Analysis->End

Sources

Application Notes & Protocols: 8-Ethyl-2-methylquinoline-4-carboxylic acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 8-Ethyl-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Its utility in biological assays is often hampered by its limited aqueous solubility, a common challenge for many quinoline carboxylic acid derivatives.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and overcoming the solubility challenges associated with this compound. We present detailed protocols for solubilization using both organic solvents and pH modification, methods for validating solubility, and critical considerations for maintaining compound integrity and achieving reproducible results in cell-based and other biological assays.

Physicochemical Characterization and Solubility Profile

A thorough understanding of the physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid is the foundation for developing a successful solubilization strategy. The molecule's structure, featuring a carboxylic acid group, a basic quinoline nitrogen, and lipophilic ethyl and methyl groups, confers an amphipathic and ionizable character that dictates its behavior in different solvents.[1][4]

Table 1: Physicochemical Properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid

PropertyValueScientific Rationale & Implication
Molecular Formula C₁₃H₁₃NO₂Provides the basis for calculating molecular weight and molarity.[1]
Molecular Weight 215.25 g/mol Essential for accurate preparation of stock solutions of known molar concentration.[1]
Structure Quinoline core with substituentsThe aromatic quinoline ring system contributes to hydrophobicity, while the carboxylic acid and nitrogen atom provide opportunities for pH-dependent ionization.
pKa (Predicted) Carboxylic Acid (pKa₁): ~4-5The acidic proton of the carboxylic acid will be lost at pH values above this range, forming a negatively charged carboxylate salt which is significantly more water-soluble.
Quinoline Nitrogen (pKa₂): ~5-6The quinoline nitrogen can be protonated at pH values below this range, forming a positively charged species, which can also enhance aqueous solubility.[4]
Predicted LogP ~3.0 - 3.5This value indicates a moderate lipophilicity, suggesting poor intrinsic solubility in aqueous media and a preference for organic solvents. The ethyl group increases this lipophilicity.[1]

Scientist's Note: The dual pKa values mean this molecule is amphoteric. At a neutral pH of ~7, the carboxylic acid group will be deprotonated (negatively charged), while the quinoline nitrogen will be largely neutral. This suggests that solubility can be dramatically increased by moving the pH further into the basic range to ensure full deprotonation of the carboxylic acid.

Strategic Approach to Solubilization

The choice of solvent is critical and depends on the requirements of the downstream biological assay, particularly regarding solvent tolerance of the cells or proteins being studied. The two primary strategies are utilizing an organic solvent for a high-concentration primary stock or leveraging pH modification for an aqueous stock.

G cluster_0 Solubilization Strategy cluster_1 Organic Solvent Path cluster_2 Aqueous Path start Start: Weigh Compound decision Assay Tolerates Organic Solvent? start->decision org_solv Use DMSO or Ethanol (See Protocol 3.1) decision->org_solv Yes aq_solv Use Aqueous Base (e.g., 0.1 N NaOH) (See Protocol 3.2) decision->aq_solv No org_stock High Concentration Stock (e.g., 10-50 mM) org_solv->org_stock aq_stock Lower Concentration Aqueous Stock aq_solv->aq_stock

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 3.1: Preparation of a High-Concentration Stock Solution in DMSO

This is the most common method for preparing stocks of poorly water-soluble compounds for in vitro assays.[5]

Materials:

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer and ultrasonic bath

Procedure:

  • Calculation: Determine the mass of the compound required for your desired stock concentration and volume.

    • Example for 1 mL of a 20 mM stock:

    • Mass (mg) = 20 mmol/L * 0.001 L * 215.25 g/mol * 1000 mg/g = 4.305 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

    • Scientist's Note: Use a vial with sufficient headspace to allow for proper mixing. Amber vials are recommended to protect light-sensitive compounds.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Rationale: Anhydrous DMSO is crucial as it is hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds.[6]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If particulates remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[6][7]

    • Rationale: Sonication uses high-frequency sound waves to break apart powder aggregates and accelerate dissolution.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Protocol 3.2: Preparation of an Aqueous Stock Solution via pH Adjustment

This method is ideal for assays where organic solvents must be avoided. It leverages the acidic nature of the carboxylic acid group.

Materials:

  • 8-Ethyl-2-methylquinoline-4-carboxylic acid powder

  • 0.1 N Sodium Hydroxide (NaOH) solution, sterile

  • Phosphate-Buffered Saline (PBS) or desired aqueous buffer

  • Sterile conical tubes

  • pH meter or pH indicator strips

Procedure:

  • Weighing: Weigh the desired amount of the compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of the final buffer (e.g., PBS) to the powder to create a slurry. Do not add the full volume yet.

  • pH Adjustment: While stirring, add 0.1 N NaOH dropwise to the slurry. The compound should begin to dissolve as the pH increases and the carboxylic acid is deprotonated to its more soluble salt form.

  • Solubilization & pH Check: Continue adding NaOH until the compound is fully dissolved. Check the pH of the solution. Aim for a pH at least 1.5-2 units above the carboxylic acid pKa (i.e., pH > 6.5-7.0).

    • Caution: Avoid excessively high pH values that could cause compound degradation or be incompatible with the assay.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the final buffer to reach the desired final volume and concentration.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C.

Validating Solubility and Assay Compatibility

It is imperative to confirm that the compound remains soluble in the final assay medium at the highest working concentration. A stock solution may be clear, but the compound can precipitate upon dilution into an aqueous buffer (a phenomenon known as "crashing out").

Protocol 4.1: Kinetic Solubility Test in Assay Buffer

  • Prepare the highest desired final concentration of the compound by diluting the stock solution into the actual cell culture medium or assay buffer.

  • Prepare a vehicle control by adding the same amount of solvent (e.g., DMSO) to the buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

  • Incubate the solutions under the same conditions as the planned assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the tubes for any signs of precipitation, cloudiness, or film formation. Compare the compound solution to the clear vehicle control.

  • (Optional) For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

G cluster_0 Assay Plate Preparation Workflow cluster_1 Example Concentrations stock 1. Prepare High Conc. Stock Solution (e.g., 20 mM in DMSO) serial_dil 2. Create Intermediate Serial Dilutions (in DMSO or Media) stock->serial_dil Dilute 100x final_dil 3. Add to Assay Plate containing Cells/Buffer serial_dil->final_dil Dilute 200x incubate 4. Incubate & Analyze final_dil->incubate stock_conc Stock: 20 mM int_conc Intermediate Plate: 200 µM final_conc Final Assay Well: 1 µM (0.5% DMSO)

Caption: Workflow from stock solution to final assay concentration.

Troubleshooting and Best Practices

  • Problem: Compound precipitates during freeze-thaw cycles.

    • Solution: Store stock solutions in single-use aliquots. Ensure the solvent used is anhydrous and the vial is tightly sealed.

  • Problem: Inconsistent results between experiments.

    • Solution: Ensure the stock solution is fully solubilized before each use by vortexing after thawing. Always include a vehicle control and positive/negative controls in every assay plate.[8]

  • Problem: Cell death or altered morphology in treated wells.

    • Solution: Test for vehicle toxicity by running a dose-response curve of the solvent (e.g., DMSO) alone. Ensure the final solvent concentration is well-tolerated by your specific cell line.[5]

  • Best Practice: Always use high-purity reagents and sterile techniques, especially for cell-based assays, to avoid contamination that can confound results.[8] Observe cell morphology throughout the experiment to monitor for signs of stress or toxicity.[9]

References

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

Sources

Application Note: A Cell-Based Assay Workflow for Efficacy Evaluation of 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQC) as a Putative Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities, including anti-cancer properties.[1][2] The novel compound, 8-Ethyl-2-methylquinoline-4-carboxylic acid (EMQC), belongs to this promising class. While specific biological data for EMQC is emerging, its structural alerts suggest potential interaction with key cellular pathways involved in cancer cell proliferation and survival.[3] This application note outlines a logical, multi-phase workflow of cell-based assays designed to systematically evaluate the efficacy of EMQC.

For the purpose of this guide, we will hypothesize a common mechanism for novel anti-cancer agents: the induction of apoptosis via inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is one of the most frequently dysregulated pathways in human cancers.[4][5] Our experimental strategy will therefore progress from determining general cytotoxicity to confirming the mode of cell death and finally, to validating the engagement of the hypothesized molecular target.

This workflow is designed for researchers in drug discovery and oncology to provide a robust framework for characterizing novel quinoline-based compounds.

Phase 1: Primary Efficacy Assessment via Cytotoxicity Screening

The initial and most fundamental question is whether EMQC has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6] This assay will determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: This assay provides a quantitative measure of cell viability.[7] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • EMQC compound, dissolved in DMSO to create a high-concentration stock

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of EMQC in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of EMQC. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation: Example IC50 Values
Cell LineTreatment DurationEMQC IC50 (µM)
HeLa48 hours12.5
MCF-748 hours25.1
A54948 hours18.7

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the cells are dying. A desirable mechanism for an anti-cancer drug is the induction of apoptosis (programmed cell death). This can be assessed by detecting key markers of the apoptotic process.

Protocol 2.1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[11] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with EMQC at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.[12]

  • Washing: Wash the cells once with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12] Live cells will be double-negative (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be double-positive (Annexin V+/PI+).

Protocol 2.2: Caspase-Glo® 3/7 Assay

Scientific Rationale: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[14] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with EMQC as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol.[16]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[15]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-2 hours.[15]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in EMQC-treated cells compared to vehicle controls indicates the activation of apoptosis.

Phase 3: Target Pathway Validation

The final phase connects the observed cellular phenotype (apoptotic cell death) to the hypothesized molecular mechanism (inhibition of the PI3K/Akt pathway). The gold-standard technique for this is Western blotting, which allows for the detection of changes in the phosphorylation status of key signaling proteins.

Scientific Rationale: The PI3K/Akt/mTOR pathway is activated by phosphorylation events.[17] Akt is a central node in this pathway, and its activation requires phosphorylation at key residues, such as Serine 473 (Ser473).[18] A potent inhibitor of this pathway would be expected to decrease the levels of phosphorylated Akt (p-Akt) without affecting the total amount of Akt protein.[19]

Protocol 3: Western Blot for Phospho-Akt (Ser473)

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with EMQC for a short duration (e.g., 1-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, a buffer containing 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat milk.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).[21] A separate membrane should be incubated with an antibody for total Akt to serve as a loading control.

  • Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-Akt to total Akt in EMQC-treated samples compared to the control would support the hypothesis that the compound inhibits the PI3K/Akt pathway.

Visual Summaries of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target Validation start Start with EMQC assay1 Protocol 1: MTT Cytotoxicity Assay start->assay1 data1 Determine IC50 Value assay1->data1 assay2a Protocol 2.1: Annexin V/PI Staining data1->assay2a If cytotoxic assay2b Protocol 2.2: Caspase-Glo 3/7 Assay data1->assay2b data2 Confirm Apoptosis assay2a->data2 assay2b->data2 assay3 Protocol 3: Western Blot for p-Akt data2->assay3 If apoptotic data3 Validate Pathway Inhibition assay3->data3

Caption: A logical workflow for characterizing EMQC efficacy.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt mTOR mTORC1 pAkt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation EMQC EMQC EMQC->PI3K Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt pathway by EMQC.

References

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). PMC. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. Available at: [Link]

  • Can someone advise on a detection problem p-Akt in western blot?. (2014). ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Available at: [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Available at: [Link]

  • MTT Assay Protocol. (2013). NCBI Bookshelf. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology. Available at: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Toxicology Program. Available at: [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. Available at: [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Available at: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025). PubMed. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Available at: [Link]

  • (PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. Available at: [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Available at: [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 8-Ethyl-2-methylquinoline-4-carboxylic acid?

A1: The two most common and effective methods for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid and its analogs are the Doebner-von Miller reaction and the Pfitzinger reaction.[1] The choice between these routes often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Q2: Which starting materials are required for the Doebner-von Miller synthesis of the target molecule?

A2: For the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner-von Miller reaction, you will need 2-ethylaniline, pyruvic acid, and acetaldehyde.

Q3: What are the reactants for the Pfitzinger synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid?

A3: The Pfitzinger synthesis of this specific molecule requires 3-ethylisatin and acetone.

Q4: I am observing a consistently low yield. What are the most likely general causes?

A4: Low yields in quinoline synthesis can stem from several factors, including incomplete reactions, side-product formation, and suboptimal reaction conditions. For the Doebner-von Miller reaction, the reactivity of the aniline is crucial; electron-withdrawing groups on the aniline can significantly decrease yields.[2] In the Pfitzinger reaction, the basic conditions can sometimes lead to degradation of starting materials or products.[3] Inefficient purification methods can also lead to loss of the final product.

Q5: Are there any "green" or more environmentally friendly approaches to these syntheses?

A5: Yes, recent research has focused on developing greener synthetic methodologies for quinoline derivatives. These include the use of microwave irradiation to reduce reaction times and energy consumption, solvent-free reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused.[4]

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, along with their probable causes and recommended solutions.

Scenario 1: Doebner-von Miller Reaction Troubleshooting

The Doebner-von Miller reaction is a three-component condensation that forms the quinoline ring system.[2]

Probable Cause Recommended Solution Scientific Rationale
Low reactivity of 2-ethylaniline While 2-ethylaniline is generally reactive, ensure its purity. Consider using a more activating catalyst.The nucleophilicity of the aniline is critical for the initial condensation with the aldehyde and subsequent cyclization.
Ineffective Catalyst Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, BF₃·THF) can be used.[2][5] If one class is ineffective, try the other. BF₃·THF has been shown to be effective for challenging substrates.[3]The catalyst is essential for promoting the formation of the N-arylimine (Schiff base) and facilitating the intramolecular electrophilic cyclization.[2]
Suboptimal Solvent Common solvents include ethanol, acetonitrile (MeCN), and tetrahydrofuran (THF).[2] Acetonitrile has been reported to be an excellent choice, sometimes simplifying work-up.[3]The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.
Inappropriate Reaction Temperature Most Doebner reactions require heating. Refluxing in ethanol is a common condition.[2] Ensure the reaction is heated to the appropriate temperature for a sufficient duration.The reaction involves several steps, including condensations and cyclizations, which are often accelerated by heat.
Probable Cause Recommended Solution Scientific Rationale
Self-condensation of Aldehyde or Pyruvic Acid Add the pyruvic acid and aldehyde slowly to the reaction mixture containing the aniline and catalyst.Slow addition can minimize the concentration of the carbonyl compounds at any given time, favoring the desired reaction with the aniline over self-condensation.
Oxidation of Starting Materials or Intermediates Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).While an oxidation step is necessary to form the aromatic quinoline ring, uncontrolled oxidation can lead to undesired byproducts. The reaction is designed to have an in-situ oxidant, often a Schiff's base.[6]
Scenario 2: Pfitzinger Reaction Troubleshooting

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[7]

Probable Cause Recommended Solution Scientific Rationale
Insufficiently Basic Conditions Strong bases like potassium hydroxide (KOH) are typically required.[7] Ensure the base is fresh and used in sufficient molar excess.The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin to form a keto-acid intermediate.[7]
Decomposition of 3-ethylisatin Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction progress by TLC.Isatins can be unstable under harsh basic conditions, leading to decomposition and reduced yield.[3]
Low Reactivity of Acetone Ensure the acetone is dry and of high purity.The acetone provides the α-methylene group necessary for the condensation and cyclization steps.
Probable Cause Recommended Solution Scientific Rationale
Product Precipitation Issues After the reaction is complete, carefully acidify the mixture with an appropriate acid (e.g., HCl) to a pH where the carboxylic acid product precipitates.The product is a carboxylic acid, which is soluble in its salt form under basic conditions. Neutralization protonates the carboxylate, causing it to precipitate out of the aqueous solution.
Presence of Tarry Byproducts Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). Column chromatography may be necessary for highly impure samples.The Pfitzinger reaction can sometimes produce polymeric or tarry byproducts, which can interfere with crystallization.

Experimental Workflows and Diagrams

Doebner-von Miller Synthesis Workflow

A generalized one-pot procedure for the Doebner-von Miller synthesis.

Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Ethylaniline D Mix reactants in solvent (e.g., Ethanol, MeCN) A->D B Acetaldehyde B->D C Pyruvic Acid C->D E Add Catalyst (e.g., BF₃·THF) D->E F Heat to reflux E->F G Cool reaction mixture F->G H Isolate crude product (e.g., filtration, extraction) G->H I Purify by recrystallization or chromatography H->I J 8-Ethyl-2-methylquinoline- 4-carboxylic acid I->J caption Doebner-von Miller Synthesis Workflow

Caption: A generalized workflow for the Doebner-von Miller synthesis.

Pfitzinger Reaction Mechanism

A simplified representation of the key steps in the Pfitzinger reaction.

Pfitzinger_Mechanism Isatin 3-Ethylisatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Imine Imine KetoAcid->Imine + Acetone Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 8-Ethyl-2-methylquinoline- 4-carboxylic acid Cyclized->Product Dehydration caption Pfitzinger Reaction Mechanism

Caption: Key mechanistic steps of the Pfitzinger reaction.

References

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Pfitzinger Reaction Technical Support Center: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a cornerstone in heterocyclic chemistry, the Pfitzinger reaction offers a direct and versatile route to these valuable scaffolds, which are integral to numerous biologically active compounds.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to explain the underlying chemical principles that govern the success of your experiments. Our goal is to empower you with the knowledge to not only overcome common challenges but also to rationally optimize the reaction for your specific substrates.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the Pfitzinger reaction in a question-and-answer format. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Low or No Product Yield

Question: I am following a standard Pfitzinger protocol (isatin, a carbonyl compound, and KOH in ethanol), but I'm observing very low to no formation of the desired quinoline-4-carboxylic acid. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in a Pfitzinger reaction can stem from several factors, primarily related to the initial hydrolysis of isatin and the subsequent condensation and cyclization steps.[1] Here’s a breakdown of potential causes and their solutions:

  • Incomplete Isatin Hydrolysis: The reaction is initiated by the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate.[2][4] If the base is not strong enough or used in insufficient quantity, this crucial first step will be inefficient, halting the entire reaction sequence.

    • Solution: Ensure you are using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3][5] A molar excess of the base relative to isatin is typically required. For a standard reaction, using 3-4 equivalents of KOH is a good starting point. You can monitor the hydrolysis by observing a color change from the characteristic orange/red of isatin to a yellow or brownish solution, which indicates the formation of the isatinate salt.[6]

  • Poor Reactivity of the Carbonyl Compound: The nature of the carbonyl compound significantly impacts the reaction rate and yield.

    • Steric Hindrance: Ketones with bulky substituents near the α-methylene group can sterically hinder the condensation with the intermediate derived from isatin.[7] This is a common reason for failure with highly substituted ketones.

      • Solution: If possible, consider using a less sterically hindered carbonyl compound. If the substrate cannot be changed, you may need to employ more forcing reaction conditions, such as higher temperatures and longer reaction times. Microwave-assisted synthesis can also be beneficial in overcoming steric hindrance by providing rapid and efficient heating.[2]

    • Enolization Issues: The reaction requires the formation of an enolate from the carbonyl compound. If the α-protons are not sufficiently acidic, enolate formation will be slow, leading to low yields.

      • Solution: While the strong basic conditions of the Pfitzinger reaction are generally sufficient for the enolization of most simple ketones and aldehydes, for less reactive substrates, you might consider alternative strong bases like sodium ethoxide in ethanol. However, be mindful that this can also promote side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature and Reaction Time: The Pfitzinger reaction often requires elevated temperatures and prolonged reaction times, sometimes up to 24 hours or more, especially with less reactive substrates.[8][9][10]

      • Solution: Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of the solvent (e.g., ~78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, extending the reaction time may be necessary. For faster results, microwave irradiation can dramatically reduce reaction times to minutes.[2]

    • Solvent Choice: Protic solvents like ethanol are commonly used as they are good at solvating the ionic intermediates.[4]

      • Solution: While ethanol is a standard choice, in some cases, higher boiling point solvents like n-butanol could be beneficial for less reactive substrates requiring higher temperatures.

Issue 2: Formation of Side Products and Impurities

Question: My Pfitzinger reaction is producing the desired product, but it is contaminated with significant side products, making purification difficult. What are these impurities likely to be, and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in the Pfitzinger reaction, often arising from the reactivity of the carbonyl compound under strong basic conditions.

  • Aldol Condensation of the Carbonyl Compound: The strongly basic conditions required for the Pfitzinger reaction can also promote the self-condensation of the aldehyde or ketone starting material, leading to aldol addition or condensation products.[3] This is particularly problematic with aldehydes and ketones that have two sets of α-hydrogens.

    • Causality: The base can deprotonate the α-carbon of the carbonyl compound, which then acts as a nucleophile and attacks another molecule of the carbonyl compound.

    • Mitigation Strategies:

      • Slow Addition of the Carbonyl Compound: Instead of adding the entire amount of the carbonyl compound at the beginning, add it slowly to the reaction mixture containing the hydrolyzed isatin. This keeps the instantaneous concentration of the carbonyl compound low, disfavoring self-condensation.

      • Control of Stoichiometry: Use a minimal excess of the carbonyl compound. While a slight excess can help drive the reaction to completion, a large excess will increase the likelihood of side reactions.

      • Lower Reaction Temperature (if feasible): While the Pfitzinger reaction often requires heat, running the initial condensation step at a lower temperature before heating to reflux may help to minimize aldol reactions.

  • Cannizzaro Reaction (for aldehydes without α-hydrogens): If you are using an aldehyde with no α-hydrogens, the strong basic conditions can lead to a disproportionation reaction (Cannizzaro reaction), yielding a mixture of the corresponding alcohol and carboxylic acid.

    • Solution: The Pfitzinger reaction is generally not suitable for aldehydes lacking α-hydrogens. Alternative synthetic routes to the desired quinoline should be considered.

  • Formation of Regioisomers with Unsymmetrical Ketones: When using an unsymmetrical ketone, there is a possibility of forming two different regioisomeric quinoline products, depending on which α-methylene group reacts.

    • Causality: The regioselectivity is influenced by a combination of steric and electronic factors. Generally, the reaction proceeds via the thermodynamically more stable enolate, which is often the less substituted one. However, steric hindrance around the carbonyl group can also play a significant role in directing the cyclization.

    • Controlling Regioselectivity: While achieving complete regioselectivity can be challenging, you can sometimes influence the outcome by modifying the reaction conditions. For instance, using a bulkier base might favor the formation of the less sterically hindered enolate. However, in many cases, a mixture of isomers is obtained, requiring careful chromatographic separation.

Issue 3: Difficulties in Product Isolation and Purification

Question: I believe my Pfitzinger reaction has worked, but I am struggling to isolate and purify the quinoline-4-carboxylic acid product. What are the best practices for workup and purification?

Answer:

The workup and purification of quinoline-4-carboxylic acids can be challenging due to their amphoteric nature and potential for salt formation.

  • Workup Procedure: A standard and effective workup procedure involves the following steps:

    • Removal of Solvent: After the reaction is complete, remove the bulk of the solvent (e.g., ethanol) by rotary evaporation.[2]

    • Aqueous Dissolution: Dissolve the residue in water. The product, being a carboxylic acid, will form a soluble potassium or sodium salt in the basic reaction mixture.

    • Extraction of Neutral Impurities: Extract the aqueous solution with a water-immiscible organic solvent like diethyl ether or dichloromethane.[2][8] This will remove any unreacted carbonyl compound and other neutral, non-polar impurities.

    • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid, such as hydrochloric acid (HCl) or acetic acid.[2] The quinoline-4-carboxylic acid will precipitate out as the pH is lowered (typically around pH 4-5). It is crucial to add the acid slowly and with stirring to ensure complete precipitation and to obtain a more easily filterable solid.

    • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any inorganic salts, and then dry it thoroughly.[2]

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol, an ethanol/water mixture, or dimethylformamide (DMF).[2] The choice of solvent will depend on the specific properties of your product.

    • Column Chromatography: If recrystallization is ineffective, for example, in the case of isomeric mixtures, flash column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), often with the addition of a small amount of acetic or formic acid to suppress tailing of the acidic product, is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

  • Base-Catalyzed Hydrolysis: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base (e.g., KOH), which opens the five-membered ring to form a keto-acid intermediate.[4][11]

  • Condensation: The amino group of the keto-acid intermediate then condenses with the carbonyl group of the aldehyde or ketone to form an imine.

  • Tautomerization: The imine tautomerizes to the more stable enamine.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by the elimination of a water molecule (dehydration) to form the aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[4][11]

Q2: Can I use substituted isatins in the Pfitzinger reaction?

A2: Yes, the Pfitzinger reaction is highly versatile and can be performed with a wide variety of substituted isatins. The substituents on the isatin ring are generally well-tolerated and will be incorporated into the final quinoline product, allowing for the synthesis of a diverse library of quinoline-4-carboxylic acids.[3]

Q3: Are there any alternatives to conventional heating for the Pfitzinger reaction?

A3: Yes, microwave-assisted synthesis is an excellent alternative to conventional heating for the Pfitzinger reaction.[2] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. This is due to the rapid and uniform heating of the reaction mixture.

Q4: What are the key safety precautions to take when performing a Pfitzinger reaction?

A4: The Pfitzinger reaction involves the use of strong bases and often requires heating, so it is essential to follow standard laboratory safety procedures:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][12]

  • Perform the reaction in a well-ventilated fume hood to avoid inhaling any volatile reagents or solvents.[9][12]

  • Be cautious when handling strong bases like KOH and NaOH, as they are corrosive.

  • When heating the reaction, use a suitable heating mantle and condenser to prevent the loss of solvent.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on reported procedures.[2]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3-4 equivalents) in a mixture of ethanol and a small amount of water.

  • Add isatin (1 equivalent) to the basic solution and stir at room temperature for about 30-60 minutes, or until the color changes from orange/red to yellow/brown.

  • Slowly add acetone (1.5-2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and transfer it to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 4-5 by the slow addition of 1 M HCl with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of a Quinoline-4-carboxylic Acid Derivative

This protocol is a generalized method for rapid synthesis.[2]

Materials:

  • Isatin

  • Appropriate carbonyl compound

  • Potassium hydroxide (33% aqueous solution)

  • Acetic acid

  • Water

Procedure:

  • In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.

  • Add the carbonyl compound (1-1.2 equivalents) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water and acidify with acetic acid until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution(s)
Low/No Yield Incomplete isatin hydrolysisUse a strong base (KOH, NaOH) in sufficient excess (3-4 eq.).
Steric hindrance of the carbonyl compoundUse a less hindered substrate; employ higher temperatures or microwave heating.
Suboptimal reaction conditionsIncrease reaction temperature and/or time; consider a higher boiling point solvent.
Side Products Aldol condensation of the carbonyl compoundSlow addition of the carbonyl compound; use minimal excess of the carbonyl compound.
Formation of regioisomersChromatographic separation is often necessary; a bulkier base may influence selectivity.
Difficult Isolation Product remains in the aqueous layerEnsure complete precipitation by careful acidification to the isoelectric point (pH 4-5).
Impure product after precipitationWash the precipitate thoroughly with cold water; perform recrystallization or chromatography.

Visualizations

Logical Workflow for Pfitzinger Reaction Troubleshooting

Pfitzinger_Troubleshooting start Start Pfitzinger Reaction check_yield Low or No Product Yield? start->check_yield check_purity Side Products or Impurities? check_yield->check_purity No hydrolysis_issue Incomplete Isatin Hydrolysis? check_yield->hydrolysis_issue Yes check_isolation Difficulty with Isolation? check_purity->check_isolation No aldol_issue Aldol Condensation? check_purity->aldol_issue Yes success Successful Synthesis check_isolation->success No workup_issue Improper Workup? check_isolation->workup_issue Yes carbonyl_issue Carbonyl Reactivity Issue? hydrolysis_issue->carbonyl_issue solution_base Increase Base Concentration/ Use Stronger Base hydrolysis_issue->solution_base conditions_issue Suboptimal Conditions? carbonyl_issue->conditions_issue solution_carbonyl Use Less Hindered Carbonyl/ Employ Forcing Conditions (MW) carbonyl_issue->solution_carbonyl solution_conditions Increase Temperature/Time/ Change Solvent conditions_issue->solution_conditions regioisomer_issue Regioisomers Formed? aldol_issue->regioisomer_issue solution_aldol Slow Carbonyl Addition/ Control Stoichiometry aldol_issue->solution_aldol solution_regioisomer Optimize Conditions/ Chromatographic Separation regioisomer_issue->solution_regioisomer purification_issue Ineffective Purification? workup_issue->purification_issue solution_workup Careful Acidification to pH 4-5/ Thorough Extraction workup_issue->solution_workup solution_purification Recrystallization/ Column Chromatography purification_issue->solution_purification solution_base->start Retry solution_carbonyl->start Retry solution_conditions->start Retry solution_aldol->start Retry solution_regioisomer->purification_issue solution_workup->success solution_purification->success

Caption: A flowchart for troubleshooting the Pfitzinger reaction.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

  • Pfitzinger Reaction - YouTube. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. [Link]

  • The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. [Link]

  • Steric Hindrance in the Pfitzinger Reaction - Datapdf. [Link]

Sources

Doebner Synthesis of Quinolines: A Technical Support Guide to Navigating Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Doebner synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids and related structures. While the Doebner reaction is a cornerstone in heterocyclic chemistry, its course can be often complicated by a variety of side reactions that can significantly impact yield and purity.[1][2]

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the mechanistic origins of common byproducts and offer field-proven strategies to mitigate their formation, ensuring the integrity and success of your syntheses.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: My reaction mixture has turned into an intractable tar, and the yield of my desired quinoline is extremely low.

Q1: What is the primary cause of this extensive tar formation in my Doebner-von Miller reaction?

A1: The most common culprit behind the formation of thick, dark, and often unworkable tars is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2][3] This side reaction is particularly prevalent under the strongly acidic and often high-temperature conditions required for the Doebner-von Miller synthesis. The highly reactive nature of the carbonyl compound under these conditions leads to self-condensation and the formation of high-molecular-weight polymeric materials, which manifest as tar.

Q2: How can I mitigate this polymerization and rescue my reaction?

A2: Several strategies can be employed to control the polymerization of the carbonyl component:

  • Slow and Controlled Addition: Instead of adding all reactants at once, a slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can help to maintain a low instantaneous concentration of the carbonyl compound, thus disfavoring self-polymerization.[3]

  • Temperature Optimization: While heat is often necessary to drive the reaction, excessive temperatures can accelerate polymerization. It is crucial to identify the minimum effective temperature for your specific substrates. A systematic optimization of the reaction temperature is highly recommended.[3]

  • Judicious Choice of Acid Catalyst: The type and concentration of the acid catalyst play a pivotal role. While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can also be aggressive promoters of polymerization. In some cases, milder Lewis acids such as ZnCl₂, SnCl₄, or Sc(OTf)₃ may offer a better balance between promoting the desired quinoline formation and minimizing side reactions.[4]

Table 1: Effect of Acid Catalyst on Quinoline Synthesis Yield

The following table, adapted from a study on the Doebner-von Miller reaction, illustrates how the choice of catalyst can influence the product distribution. The reaction shown is between 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate.

EntryCatalyst (mol %)SolventYield of 4-phenyl-2-carboxy quinoline (%)Yield of 2-phenyl-4-carboxy quinoline (%)
1Hf(OTf)₄ (10)CH₂Cl₂1844
2HCl (1.2 equiv)Dioxane00
3H₂SO₄ (1.2 equiv)Dioxane00
4TFA (solvent)TFA610
5Formic Acid (solvent)Formic Acid690

Data adapted from a study focused on reversing the typical regioselectivity of the Doebner-von Miller reaction and may not be representative of all substrate combinations.[5]

dot

Tar_Formation cluster_main Doebner-von Miller Pathway cluster_side Side Reaction Aniline Aniline Quinoline Desired Quinoline Aniline->Quinoline Acid Catalyst Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Quinoline Carbonyl_Side α,β-Unsaturated Carbonyl Polymer Tar / Polymer Carbonyl_Side->Polymer Excess Acid / High Temp

Caption: Competing pathways in the Doebner-von Miller synthesis.

Problem 2: My final product is contaminated with a significant amount of a dihydroquinoline species.

Q1: Why am I isolating a dihydroquinoline byproduct instead of the fully aromatic quinoline?

A1: The final step in the Doebner and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If you are isolating the dihydro species, it indicates that this oxidation step is incomplete. This can be due to an insufficient amount of the oxidizing agent, the use of a weak oxidant, or reaction conditions that do not favor complete oxidation. In the Doebner reaction, the imine formed from the aniline and aldehyde can act as the oxidant, being itself reduced in the process.[1]

Q2: How can I ensure complete oxidation to the desired quinoline?

A2: To drive the reaction to completion and obtain the fully aromatized product, consider the following:

  • Incorporate a Dedicated Oxidizing Agent: While the reaction can sometimes proceed without an external oxidant, the inclusion of a mild oxidizing agent is often beneficial. Nitrobenzene is a classic choice in the related Skraup synthesis. Other options include arsenic acid, or even air (oxygen) in some protocols.

  • Post-Synthesis Oxidation: If you have already isolated the dihydroquinoline, it can be oxidized to the corresponding quinoline in a separate step. A variety of oxidizing agents can be employed for this purpose, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or bromine.[6]

Experimental Protocol: Post-Synthesis Oxidation of a Dihydroquinoline using DDQ

This protocol is a general guideline for the oxidation of a dihydroquinoline to a quinoline.

  • Dissolution: Dissolve the crude dihydroquinoline derivative in a suitable dry, aprotic solvent such as benzene, toluene, or dichloromethane (CH₂Cl₂).

  • Addition of Oxidant: To the stirred solution, add 1.1 to 1.5 equivalents of DDQ portion-wise at room temperature. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the dihydroquinoline spot and the appearance of the more conjugated (and typically lower Rf) quinoline spot will indicate the reaction's progress.

  • Workup: Once the reaction is complete, the precipitated dihydroquinone (DDQ-H₂) can be removed by filtration. The filtrate is then typically washed with a sodium bicarbonate or sodium sulfite solution to remove any remaining DDQ and its byproducts, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The resulting crude quinoline can then be purified by column chromatography or recrystallization.[6]

dot

Oxidation_Pathway Intermediate Dihydroquinoline Intermediate Quinoline Aromatic Quinoline (Desired Product) Intermediate->Quinoline Complete Oxidation (e.g., DDQ, MnO2) Byproduct Dihydroquinoline (Isolated Byproduct) Intermediate->Byproduct Incomplete Oxidation

Caption: The final oxidation step determines product outcome.

Problem 3: My Doebner reaction is producing a 2-methylquinoline-4-carboxylic acid byproduct instead of the expected 2-substituted quinoline.

Q1: What is the origin of this unexpected 2-methyl byproduct?

A1: This side reaction is specific to the Doebner synthesis, which utilizes pyruvic acid. It has been observed that pyruvic acid can react with anilines (in the absence of the aldehyde component) to form 2-methylquinoline-4-carboxylic acids. This pathway is particularly favored when the aniline possesses electron-donating groups. The order in which the reactants are mixed can play a crucial role in determining the major product.

Q2: How can I control the reaction to favor the desired 2-substituted quinoline-4-carboxylic acid?

A2: To suppress the formation of the 2-methyl byproduct, it is essential to promote the reaction between the aniline and the aldehyde first.

  • Pre-formation of the Schiff Base: A common strategy is to first react the aniline and the aldehyde to form the corresponding Schiff base (imine) before the addition of pyruvic acid. This ensures that the pyruvic acid reacts with the pre-formed imine rather than the free aniline.

  • Order of Addition: If a one-pot procedure is desired, adding the pyruvic acid slowly to a pre-stirred mixture of the aniline and aldehyde can also favor the desired reaction pathway. A study has shown that adding pyruvic acid dropwise to a heated solution of the aniline and aldehyde can improve the yield and reduce impurities.[1]

Experimental Protocol: Optimized Doebner Synthesis to Minimize 2-Methyl Byproduct Formation

This protocol is adapted from a study aimed at improving the Doebner reaction for electron-deficient anilines.[1]

  • Initial Mixture: In a reaction vessel, combine the aniline (1.0 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent such as acetonitrile (MeCN).

  • Catalyst Addition: Add the chosen acid catalyst (e.g., BF₃·THF, 0.28 equivalents).

  • Heating: Heat the mixture to the optimized temperature (e.g., 65 °C) and stir for a short period (e.g., 10 minutes) to facilitate Schiff base formation.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equivalents) in the same solvent. Add this solution dropwise to the heated reaction mixture over an extended period (e.g., 3 hours).

  • Reaction Completion: Continue to heat and stir the reaction mixture for a prolonged period (e.g., 21 hours) to ensure complete conversion.

  • Workup and Purification: After cooling, the reaction mixture is worked up through standard extraction procedures. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7]

General Purification Guidance

Q: What are the best general methods for purifying my crude quinoline product from these various byproducts?

A: The choice of purification method will depend on the physical properties of your desired quinoline and the nature of the impurities.

  • Recrystallization: This is often a good first choice for solid quinoline-4-carboxylic acids. Common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate.[8] For quinoline bases, recrystallization from a solvent like methanol-acetone may be effective.[9]

  • Column Chromatography: This is a versatile technique for separating complex mixtures. For quinolines, silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.[10] For very polar or basic quinolines that may interact strongly with silica, alumina can be a better choice for the stationary phase.

  • Distillation: For liquid quinolines, vacuum distillation can be an effective method for purification, especially for removing polymeric residues. Kugelrohr distillation is particularly useful for small quantities of high-boiling liquids.[10]

  • Centrifugal Partition Chromatography (CPC): For challenging separations of quinoline homologues or isomers, CPC, a liquid-liquid chromatography technique, can be a powerful tool, particularly for preparative scale purifications.[11]

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Doebner–Miller reaction. (2023). In Wikipedia. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Hayani, E., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12363–12374. [Link]

  • Omidkhah, M., & Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Burckhalter, J. H., & Edgerton, W. H. (1951). U.S. Patent No. 2,554,737. Washington, DC: U.S.
  • Piacenti, F., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 85(3), 596-606. [Link]

  • Weyesa, A., & Tolessa, T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(33), 19446-19464. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3334-3342.
  • Kar, G. K. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. [Link]

  • Fun, H. K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2892. [Link]

  • Eckert, F., & Pfitzinger, W. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Organic Chemistry: An Indian Journal, 10(4), 148-164.
  • Zhang, J., et al. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(3), 978-981.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • China. Patent CN102924374B. (2014).
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(2), 1-11.
  • Wilson, C. V. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
  • Mcevoy, A. M., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.

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Overcoming solubility issues of 8-Ethyl-2-methylquinoline-4-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Ethyl-2-methylquinoline-4-carboxylic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for the solubility challenges commonly encountered with this compound in in vitro settings. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Section 1: Understanding the Challenge: Physicochemical Properties

This section delves into the structural attributes of 8-Ethyl-2-methylquinoline-4-carboxylic acid that govern its solubility.

Q1: Why is 8-Ethyl-2-methylquinoline-4-carboxylic acid poorly soluble in aqueous solutions?

The limited aqueous solubility of this compound is a direct result of its molecular structure. It possesses a large, rigid quinoline core and an ethyl group at the 8-position. These features create a significant hydrophobic and lipophilic character, which resists interaction with polar water molecules.[1] While the carboxylic acid group can interact with water, its influence is outweighed by the nonpolar regions of the molecule, leading to poor overall solubility in neutral aqueous media.

Q2: What is the expected pH-dependent solubility behavior of this compound?

This molecule is amphoteric, meaning it has both an acidic functional group (the 4-carboxylic acid) and a basic functional group (the quinoline nitrogen). This dual nature makes its solubility highly dependent on the pH of the solution.

  • The Carboxylic Acid Group (-COOH): This group is acidic, with an estimated pKa typically between 3.5 and 4.5 for aromatic carboxylic acids.[2] At a pH above its pKa, this group will be deprotonated to its carboxylate form (-COO⁻). This negatively charged group is ionic and significantly more soluble in water.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic, with a pKa of approximately 4.9.[3] At a pH below its pKa, the nitrogen will be protonated, forming a positively charged cation which is also more soluble in water.

The lowest solubility occurs at the isoelectric point (pI) , the pH at which the net charge of the molecule is zero. This happens in the pH range where the carboxylic acid is deprotonated (-COO⁻) and the quinoline nitrogen is protonated, forming a zwitterion. Based on the pKa values, the pI is likely between pH 4 and 5. Therefore, to maximize solubility, you must adjust the pH of your aqueous medium to be well outside this range, typically to pH > 6.5.

Caption: pH effect on ionization and solubility.

Section 2: Step-by-Step Guide to Solubilization

Follow these validated protocols to prepare solutions for your in vitro experiments.

Q3: What is the recommended first-line approach for preparing a stock solution?

The most reliable method for preparing a stock solution is to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules, including quinoline derivatives.[4]

  • Calculation: Determine the mass of 8-Ethyl-2-methylquinoline-4-carboxylic acid needed. The molecular weight is 215.25 g/mol .

    • Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 0.21525 ( g/mmol )

    • Example for 1 mL: 1 mL x 10 mmol/L x 0.21525 g/mmol = 2.15 mg.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, chemically-resistant vial (e.g., amber glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (ensure the bottle is freshly opened or properly stored to prevent water absorption).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Gentle warming (e.g., to 37°C) may also be used, but avoid excessive heat to prevent compound degradation.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[5]

Q4: How do I prepare my final working solution for an in vitro assay from the DMSO stock?

Diluting the high-concentration DMSO stock into your aqueous assay buffer is a critical step where precipitation often occurs.[6][7] The key is to perform the dilution in a way that avoids creating localized areas of high compound concentration in a poor solvent (the aqueous buffer).

Dilution_Workflow start Start: 10 mM Stock in 100% DMSO intermediate Prepare Intermediate Dilution (e.g., 1 mM in DMSO or Media) start->intermediate Step 1: Dilute Stock vortex1 Vortex Assay Plate/Tube WHILE adding compound intermediate->vortex1 Step 2: Add to Buffer final Final Working Solution (e.g., 10 µM in Assay Buffer) Final DMSO < 0.5% vortex1->final Step 3: Ensure Mixing end Ready for Assay final->end

Caption: Recommended workflow for preparing working solutions.

  • Pre-warm Buffer: Ensure your final assay buffer (e.g., cell culture media, PBS) is at the experimental temperature (e.g., 37°C).

  • Intermediate Dilution (Optional but Recommended): If making a very high dilution (e.g., 1:1000), first make an intermediate dilution of your stock (e.g., 1 mM in 100% DMSO). This reduces pipetting errors.

  • Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the final volume of pre-warmed assay buffer. Crucially, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing to ensure rapid dispersion. Never add the aqueous buffer to the DMSO stock.

    • Example: To make 1 mL of a 10 µM solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock to 999 µL of assay buffer.

  • Mix Thoroughly: Immediately vortex the final solution for 15-30 seconds.

  • Final DMSO Check: Verify that the final concentration of DMSO is within an acceptable range for your assay (see Table 1). In the example above, the final DMSO concentration is 0.1%.

Q5: Can I improve solubility by adjusting the pH of my buffer?

Yes, this is a highly effective strategy. As explained in Q2, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a much more soluble salt.

  • Select an Appropriate Buffer: Choose a biological buffer system that is effective in the desired pH range (e.g., HEPES for pH 7.2-7.4, Tris for pH 7.5-8.5).

  • Target pH: Adjust the pH of your final assay buffer to at least 1.5-2 units above the pKa of the carboxylic acid. A target pH of 7.0 to 7.4 is often sufficient and compatible with most cell-based assays.

  • pH Adjustment: Use a sterile solution of 1 M NaOH to slowly raise the pH of your buffer while monitoring with a calibrated pH meter. Use 1 M HCl if you overshoot the target.

  • Prepare Working Solution: Proceed with the dilution protocol described in Q4 using this pH-adjusted buffer.

Section 3: Troubleshooting Common Solubility Issues

Even with the best protocols, problems can arise. This section provides solutions to the most common issues.

Q6: My compound precipitates when I add it to my aqueous buffer. What should I do?

Precipitation during dilution is the most common failure mode. It indicates that the concentration of the compound in the final solution exceeds its thermodynamic solubility limit under those specific conditions (pH, temperature, co-solvent percentage).

Troubleshooting_Precipitation start Precipitation Observed During Dilution check_conc Is final compound concentration too high? start->check_conc check_dmso Is final DMSO concentration > 1%? check_conc->check_dmso No solution1 Lower the final concentration and re-test. check_conc->solution1 Yes check_ph Is buffer pH between 4 and 6? check_dmso->check_ph No solution2 Prepare a higher conc. stock to lower final DMSO vol. check_dmso->solution2 Yes solution3 Adjust buffer pH to > 7.0. check_ph->solution3 Yes solution4 Consider adding a co-solvent (e.g., Ethanol, PEG) to buffer. check_ph->solution4 No

Caption: Troubleshooting flowchart for compound precipitation.

Q7: I'm observing cell toxicity or unexpected assay results. Could my solubilization method be the cause?

Yes. The solvent itself can cause artifacts. DMSO is known to affect cell viability and function, especially at higher concentrations.

Troubleshooting Steps:

  • Run a Vehicle Control: This is the most critical experiment. Treat a set of cells or an assay well with the exact same concentration of DMSO (or other solvent) as your highest compound concentration, but without the compound. This will reveal if the solvent itself is responsible for the observed effects.

  • Check Final DMSO Concentration: Ensure your final DMSO concentration is as low as possible. Refer to the table below for guidance.

  • Minimize Exposure Time: For sensitive primary cells, minimize the time they are exposed to the final DMSO-containing medium.

Q8: What are the maximum recommended concentrations of DMSO for typical cell-based assays?

While cell line dependent, the following are generally accepted guidelines. It is always best to perform a dose-response curve for your specific cell line to determine its tolerance.[8][9]

Final DMSO Conc.General RecommendationPotential Impact
≤ 0.1% Highly Recommended. Considered safe for nearly all cell lines, including sensitive primary cells.[8]Negligible effects on cell viability or function.
0.1% - 0.5% Generally Safe. Widely used and tolerated by most robust, immortalized cell lines.[8][9][10]Minimal toxicity, but may induce subtle changes in gene expression or signaling.
0.5% - 1.0% Use with Caution. May be acceptable for some cell lines in short-term assays.Increased risk of cytotoxicity and off-target effects. Vehicle control is essential.
> 1.0% Not Recommended. High probability of cytotoxicity, membrane disruption, and assay artifacts.[8][9]
Section 4: Advanced Solubilization Strategies
Q9: My compound is still not soluble enough. What are other options?

If you have optimized pH and still face precipitation at your desired concentration, you can explore the use of co-solvents or other excipients.[11][12][13]

  • Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[13]

    • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

    • Implementation: Prepare your assay buffer containing a small percentage (e.g., 1-5%) of the co-solvent before adding the compound from the DMSO stock. Always test the co-solvent's toxicity on your cells with a vehicle control.

  • Excipients (e.g., Cyclodextrins): These are specialized molecules used in pharmaceutical formulations to encapsulate and solubilize hydrophobic drugs. Beta-cyclodextrins (like HP-β-CD) are sometimes used in in vitro assays. This is an advanced technique that requires significant validation to ensure the excipient does not interfere with the assay or cell biology.

Section 5: FAQs
Q10: How should I store my stock solution?

Store 100% DMSO stock solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, dispense the stock into single-use aliquots. Protect from light by using amber vials.

Q11: How can I visually confirm if my compound is fully dissolved?

Hold the vial or plate up to a bright light source against a dark background. Look for the "Tyndall effect," which is the scattering of light by fine, suspended particles. A true solution will be perfectly clear, whereas a solution with precipitated compound will appear hazy or show shimmering particulates.

Q12: Is heating or sonication recommended?

Gentle warming (up to 37-40°C) and brief sonication are acceptable methods to aid the initial dissolution in 100% DMSO. However, for preparing the final aqueous working solution, these methods are generally not recommended as they can mask a supersaturation problem; the compound may dissolve with energy input but will likely precipitate later during the experiment. Vigorous mixing at the experimental temperature is the preferred method.

References
  • MVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-solvent systems in dissolution testing: Theoretical considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • PubMed. (2010, June 30). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ScienceDirect. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

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Optimization of reaction conditions for 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth insights, troubleshooting guides, and frequently asked questions to facilitate a successful synthesis. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction

8-Ethyl-2-methylquinoline-4-carboxylic acid is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a key feature in a variety of biologically active compounds. The synthesis of this specific molecule can be approached through two primary and well-established named reactions: the Doebner reaction and the Pfitzinger reaction . This guide will explore the optimization of both pathways.

Choosing Your Synthetic Pathway

The selection between the Doebner and Pfitzinger reactions will likely depend on the availability of starting materials and the specific challenges you may face in your laboratory setting.

  • Doebner Reaction: A three-component condensation of an aniline, an aldehyde, and pyruvic acid. For the target molecule, this would involve 2-ethylaniline, acetaldehyde, and pyruvic acid. This method is versatile due to the wide availability of substituted anilines and aldehydes.

  • Pfitzinger Reaction: A condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, performed under basic conditions.[1] For the target molecule, this requires 5-ethylisatin and methyl ethyl ketone.

Below is a logical workflow to guide your synthetic approach and optimization.

Synthetic Workflow Start Select Synthetic Pathway Doebner Doebner Reaction Start->Doebner Pfitzinger Pfitzinger Reaction Start->Pfitzinger Reactants_D Starting Materials: - 2-Ethylaniline - Acetaldehyde - Pyruvic Acid Doebner->Reactants_D Reactants_P Starting Materials: - 5-Ethylisatin - Methyl Ethyl Ketone Pfitzinger->Reactants_P Optimization Reaction Condition Optimization Reactants_D->Optimization Reactants_P->Optimization Purification Product Isolation & Purification Optimization->Purification Troubleshooting Troubleshooting Optimization->Troubleshooting Analysis Characterization (NMR, IR, MS) Purification->Analysis Purification->Troubleshooting Success Successful Synthesis Analysis->Success Doebner Reaction cluster_reactants Reactants cluster_product Product aniline 2-Ethylaniline catalyst + Acid Catalyst (e.g., TFA, BF3·OEt2) aniline->catalyst + aldehyde Acetaldehyde aldehyde->catalyst + pyruvic Pyruvic Acid pyruvic->catalyst + product 8-Ethyl-2-methylquinoline-4-carboxylic acid catalyst->product

Caption: Doebner reaction for the synthesis of the target molecule.

Experimental Protocol: Doebner Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylaniline (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Reagents: Add acetaldehyde (1.1 eq.) to the solution, followed by the slow addition of pyruvic acid (1.0 eq.).

  • Catalyst Addition: Introduce the acid catalyst (e.g., trifluoroacetic acid, 0.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize from a suitable solvent system like ethanol/water to obtain the purified 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Troubleshooting Guide: Doebner Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal catalyst. - Formation of side products.- Extend the reaction time and continue monitoring by TLC. - Screen different acid catalysts. Lewis acids like BF3·OEt2 can sometimes be more effective than Brønsted acids. [2] - Ensure slow addition of pyruvic acid to minimize its self-condensation.
Formation of Tar-like Byproducts - High reaction temperature. - Polymerization of acetaldehyde.- Reduce the reflux temperature by choosing a lower-boiling solvent if possible. - Add acetaldehyde slowly to the reaction mixture at a controlled temperature.
Difficulty in Product Isolation - Product is soluble in the reaction solvent.- Concentrate the reaction mixture and attempt precipitation by adding a non-polar solvent like hexane. - Perform an aqueous workup: neutralize the reaction mixture with a base (e.g., NaHCO3) and extract with an organic solvent to remove impurities before acidifying to precipitate the product.

The Pfitzinger Reaction Pathway

The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids, particularly when the corresponding isatin is available. [1]

Proposed Reaction Scheme:

Pfitzinger Reaction cluster_reactants Reactants cluster_product Product isatin 5-Ethylisatin base + Strong Base (e.g., KOH) isatin->base + ketone Methyl Ethyl Ketone ketone->base + product 8-Ethyl-2-methylquinoline-4-carboxylic acid base->product

Caption: Pfitzinger reaction for the synthesis of the target molecule.

Experimental Protocol: Pfitzinger Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylisatin (1.0 eq.) and methyl ethyl ketone (1.5 eq.) in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (3.0 eq.) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 12-24 hours. The color of the reaction mixture will likely darken. [3]4. Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in water.

  • Purification:

    • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted ketone and non-polar impurities. [3] * Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize from ethanol or a similar solvent to obtain pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Troubleshooting Guide: Pfitzinger Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete hydrolysis of isatin. - Formation of regioisomers. - Incomplete precipitation of the product.- Ensure a sufficient excess of a strong base is used. [4] - The use of methyl ethyl ketone can lead to the formation of 8-ethyl-3-methylquinoline-4-carboxylic acid as a byproduct. To favor the desired product, consider using a bulkier base or optimizing the reaction temperature. Steric hindrance can influence the regioselectivity of the cyclization. [5] - Adjust the pH carefully during acidification to ensure complete precipitation. Cooling the solution on an ice bath can also improve recovery.
Formation of a Dark Tar - High reaction temperature leading to decomposition. - Prolonged reaction time.- Maintain a gentle reflux and avoid overheating. [6] - Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Product is Oily or Difficult to Crystallize - Presence of impurities.- Ensure thorough washing of the crude product. - Attempt purification by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Doebner or Pfitzinger, is generally preferred for this synthesis?

A: The choice often comes down to the commercial availability and cost of the starting materials. 2-Ethylaniline is generally more readily available than 5-ethylisatin. Therefore, the Doebner reaction may be a more practical starting point for many researchers. However, if 5-ethylisatin is available, the Pfitzinger reaction can be a very effective method.

Q2: How can I monitor the progress of these reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid to improve spot shape for the carboxylic acid product) and visualize the spots under UV light. The disappearance of the starting aniline or isatin and the appearance of a new, more polar spot corresponding to the product will indicate reaction progress.

Q3: What are the key safety precautions for these reactions?

A: Both reactions should be performed in a well-ventilated fume hood. The Doebner reaction often uses strong acids, which are corrosive and should be handled with care. The Pfitzinger reaction utilizes a strong base, which is also corrosive. Acetaldehyde used in the Doebner reaction is volatile and flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use a different aldehyde in the Doebner reaction to obtain other 2-substituted quinolines?

A: Yes, the Doebner reaction is quite versatile. Using different aldehydes will result in different substituents at the 2-position of the quinoline ring. For example, using benzaldehyde would yield 8-ethyl-2-phenylquinoline-4-carboxylic acid. [7] Q5: What is the expected regioselectivity when using an unsymmetrical ketone in the Pfitzinger reaction?

A: With an unsymmetrical ketone like methyl ethyl ketone, there is a possibility of forming two regioisomers. The cyclization can occur on either side of the carbonyl group. Generally, the reaction tends to favor cyclization at the less sterically hindered α-carbon. [5]In the case of methyl ethyl ketone, this would favor the formation of the desired 2-methyl derivative. However, the reaction conditions, such as the base used and the temperature, can influence the ratio of the products.

References

  • Pfitzinger, W. J. Prakt. Chem.1886, 33 (1), 100.
  • Doebner, O. Ber. Dtsch. Chem. Ges.1887, 20 (1), 277-280.
  • Bergstrom, F. W. Chem. Rev.1944, 35 (2), 77–277.
  • Yadav, V.; Yadav, N. J. Chem. Pharm. Res.2012, 4 (4), 1956-1959.
  • Wikipedia. Pfitzinger reaction. [Link]

  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]

  • Lahna, J. J. Mar. Chim. Heterocycl.2022, 21 (2), 1-19.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Journal of the Chemical Society B: Physical Organic. The Pfitzinger reaction with unsymmetrical ketones. [Link]

  • Google Patents.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PMC - PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Name Reactions in Organic Synthesis. Doebner Reaction. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Organic Chemistry Portal. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. [Link]

  • PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

Sources

Technical Support Center: Purification of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this important pharmaceutical intermediate. As a molecule with both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, its purification requires a nuanced approach. This document provides field-proven insights and detailed protocols to address common challenges, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 8-Ethyl-2-methylquinoline-4-carboxylic acid?

A1: The impurity profile is heavily dependent on the synthetic route used. The most common routes are variations of the Doebner and Pfitzinger reactions.[1] Understanding your synthesis is the first step in effective purification.

  • From the Doebner Reaction (e.g., 3-ethylaniline + pyruvic acid + acetaldehyde/paraldehyde):

    • Unreacted Starting Materials: Residual 3-ethylaniline and pyruvic acid.

    • Side-Products: Michael addition byproducts or self-condensation products of pyruvic acid.

    • Positional Isomers: Small quantities of other isomers may form depending on the reaction's regioselectivity.

  • From the Pfitzinger Reaction (e.g., isatin derivative + ethyl methyl ketone):

    • Unreacted Starting Materials: Isatin derivatives and ketones.

    • Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal conditions.

    • Condensation Byproducts: Aldol-type condensation products from the ketone starting material.[1]

  • General Impurities (Route-Independent):

    • Residual Solvents: Acetic acid, ethanol, or toluene are common.

    • Heavy Metal Catalysts: If any were used in preceding steps.

    • Colored Impurities: Often high molecular weight, conjugated byproducts formed from degradation or side reactions.

Table 1: Common Impurities and Their Origin

Impurity Class Specific Example Likely Synthetic Origin Recommended Removal Strategy
Starting Materials 3-Ethylaniline Doebner Reaction Acid-Base Extraction, Chromatography
Pyruvic Acid Doebner Reaction Acid-Base Extraction (wash), Recrystallization
Reaction Byproducts Michael Adducts Doebner Reaction Chromatography, Recrystallization
Decarboxylated Product Pfitzinger/Thermal Stress Chromatography

| Colored Impurities | Polymeric Species | General Degradation | Activated Carbon Treatment, Recrystallization |

Q2: What key physicochemical properties of 8-Ethyl-2-methylquinoline-4-carboxylic acid should I consider?

A2: Understanding the molecule's properties is crucial for designing a purification strategy.

  • Amphoteric Nature: It has a carboxylic acid group (pKa ~4-5) and a quinoline nitrogen (pKa ~5-6). This dual nature is the key to purification by acid-base extraction.

  • Solubility: The ethyl and methyl groups increase its lipophilicity, making it sparingly soluble in water but soluble in many organic solvents like ethanol, methanol, ethyl acetate, and THF.[2] Its solubility is highly pH-dependent; it is soluble in aqueous base (as a carboxylate salt) and aqueous acid (as a protonated quinoline salt).

  • Crystallinity: It is a solid compound, making recrystallization a viable and often highly effective purification method.[3]

  • Polarity: It is a polar molecule, suitable for normal-phase or reversed-phase chromatography.

Q3: Which purification method is best for my scale?

A3: The optimal method depends on the batch size and the nature of the impurities.

  • Lab Scale (mg to g): Flash column chromatography offers the highest resolution for removing closely related impurities. However, for removing baseline starting materials or gross coloration, a combination of acid-base extraction followed by recrystallization is often more efficient.

  • Pilot/Process Scale (kg and above): Recrystallization and acid-base extraction are the most scalable and cost-effective methods.[4] Chromatography at this scale is expensive and typically reserved for high-value products or when other methods fail. Process optimization to minimize impurity formation during synthesis is the most critical factor at a large scale.[5][6]

Troubleshooting Guide
Problem: My yield is very low after recrystallization.
  • Possible Cause 1: Incorrect solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform a solvent screen. Use small aliquots of your crude material and test solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures (e.g., ethanol/water, toluene/heptane). A good solvent system will result in a clear solution when hot and significant crystal formation upon cooling.

  • Possible Cause 2: Too much solvent was used. Using an excessive volume of solvent will keep more of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to reach the saturation point and then allow it to cool again.

  • Possible Cause 3: Cooling was too rapid. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of fine, poorly filterable needles or powder, which can reduce isolated yield.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation. Slow cooling promotes the formation of larger, purer crystals.

Problem: My product is still colored after purification.
  • Possible Cause: Presence of highly conjugated, non-polar impurities. These impurities can be stubborn and co-crystallize with your product.

    • Solution 1 (Recrystallization): Add a small amount (1-2% w/w) of activated carbon to the hot solution before filtration. The carbon will adsorb many colored impurities. Crucially, never add activated carbon to a boiling solution, as this can cause violent bumping. Filter the hot solution through a pad of Celite® to remove the carbon before allowing it to cool.

    • Solution 2 (Chromatography): If carbon treatment fails, column chromatography is the next logical step. A silica gel column with a gradient elution (e.g., starting with heptane/ethyl acetate and increasing the polarity) can effectively separate these impurities.

Problem: My product "oils out" during recrystallization or pH adjustment.
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound or its impurities. This causes the compound to melt instead of dissolving, forming an oil.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: Supersaturation. The concentration of the solute is too high, or the solution was cooled too quickly, causing the compound to crash out as a liquid phase instead of forming crystals.

    • Solution: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization. During pH adjustment, add the acid/base slowly with vigorous stirring to avoid localized high concentrations.

Problem: Acid-base extraction resulted in a stable emulsion.
  • Possible Cause: High concentration of impurities acting as surfactants, or vigorous shaking.

    • Solution 1: Be patient; sometimes emulsions break on standing.

    • Solution 2: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

    • Solution 3: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.[7]

    • Solution 4: Filter the entire emulsified mixture through a pad of Celite®. This can sometimes break the emulsion.

Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral organic impurities.

Principle: The carboxylic acid is deprotonated with a weak base (e.g., NaHCO₃) to form a water-soluble carboxylate salt.[8] This salt moves into the aqueous layer, leaving neutral impurities in the organic layer. The layers are separated, and the aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 8-Ethyl-2-methylquinoline-4-carboxylic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsions.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 3M HCl dropwise until the pH is ~2-3. A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. Assess purity by HPLC or TLC.

Diagram 1: Acid-Base Extraction Workflow A visual guide to the separation of 8-Ethyl-2-methylquinoline-4-carboxylic acid from neutral impurities.

G start Crude Product in Ethyl Acetate sep_funnel Separatory Funnel: Add NaHCO3 (aq) start->sep_funnel layers Phase Separation sep_funnel->layers org_layer Organic Layer: Neutral Impurities layers->org_layer Discard aq_layer Aqueous Layer: Product as Carboxylate Salt layers->aq_layer acidify Cool and Acidify with HCl (pH ~2-3) aq_layer->acidify filtration Vacuum Filtration & Wash with Water acidify->filtration product Pure Crystalline Product filtration->product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Recrystallization

This is a highly effective method for removing impurities with different solubility profiles than the target compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent (e.g., 95% ethanol). See Troubleshooting section for guidance.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of solvent and heat the mixture to a gentle boil with stirring (using a hot plate).

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite® pad if carbon was used) into a clean, pre-warmed flask. This removes insoluble impurities (and carbon).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Diagram 2: Purification Strategy Decision Tree A logic diagram to help select the appropriate purification method based on impurity type and scale.

G start Start: Crude Product q1 Primary Impurities? start->q1 q2 Scale? q1->q2 Closely Related (e.g., Isomers) abe Acid-Base Extraction q1->abe Neutral / Basic recryst Recrystallization (with Carbon if needed) q1->recryst Particulates / Color q2->recryst Process Scale (>10g) chrom Flash Chromatography q2->chrom Lab Scale (<10g) q3 Purity Sufficient? q3->abe No, from Recryst. q3->chrom No, from ABE end Pure Product q3->end Yes abe->q3 recryst->q3 chrom->q3

Caption: Decision tree for selecting a purification strategy.

Purity Assessment

Verifying the purity of your final product is a mandatory step.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A good starting point is a 7:3 mixture of Ethyl Acetate / Heptane with 1% acetic acid. The acid suppresses the deprotonation of the carboxylic acid, reducing streaking on the plate.

    • Visualization: UV lamp (254 nm). The product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10]

    • Method: A reversed-phase C18 column is typically effective.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile is common. The acidic modifier ensures consistent protonation of the molecule, leading to sharp, reproducible peaks.[10]

    • Detection: UV detection at a wavelength like 254 nm.

Table 2: Comparison of Primary Purification Techniques

Feature Acid-Base Extraction Recrystallization Flash Chromatography
Principle pH-dependent solubility Differential solubility Differential adsorption
Best For Removing neutral/basic impurities Removing impurities with different solubility Separating closely related compounds
Scalability Excellent Excellent Poor to Moderate
Solvent Usage Moderate Moderate to High Very High
Typical Purity >95% >98% >99%

| Primary Challenge | Emulsions, handling large volumes | Solvent selection, yield loss | Cost, solvent waste, throughput |

References
  • Kadhim Mohammed, I., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • BenchChem. (n.d.). 8-Ethyl-2-methylquinoline-4-carboxylic acid.
  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved January 24, 2026, from [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved January 24, 2026, from [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved January 24, 2026, from [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved January 24, 2026, from [Link]

  • LibreTexts. (n.d.). 4.8: Acid-Base Extraction. [Link]

  • Chem LibreTexts. (n.d.). Acid-Base Extraction. [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following troubleshooting guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in classical quinoline syntheses such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions.

Troubleshooting Guides & FAQs

This section is organized by specific synthesis methods, addressing the most frequently encountered problems in a question-and-answer format. Each answer provides a mechanistic explanation for byproduct formation and offers validated protocols to enhance reaction efficiency and product purity.

Skraup Quinoline Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and can be difficult to control.[1][2]

Q1: My Skraup reaction is extremely vigorous and results in a low yield of a tarry, black substance. What is causing this, and how can I prevent it?

A1: The violent exotherm and subsequent tar formation are hallmark challenges of the Skraup synthesis.[2] This is primarily due to the aggressive, uncontrolled acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][3]

Causality: Concentrated sulfuric acid rapidly dehydrates glycerol to acrolein. At the high temperatures generated by the initial exotherm, acrolein readily polymerizes, leading to the formation of intractable tars. This process competes with the desired conjugate addition of the aniline, drastically reducing the yield of the quinoline product.

Troubleshooting Protocol: Moderating the Skraup Reaction

  • Use a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it is believed to smooth the reaction by forming a complex that releases the oxidant more slowly.[1][3] Boric acid can also be used for this purpose.[1]

  • Controlled Reagent Addition: The order of addition is critical. Ensure that reagents are mixed correctly to prevent a premature start to the reaction.[3]

  • Gradual Heating: Apply heat gently to initiate the reaction. Once it begins to boil, remove the external heat source, as the exotherm will sustain the reaction.[4]

Detailed Experimental Protocol:

This procedure, adapted from Organic Syntheses, incorporates ferrous sulfate for moderation.[4]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a wide-bore reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol in that order.[4]

  • Carefully add concentrated sulfuric acid to the mixture with swirling.

  • Heat the mixture gently. As soon as boiling commences, remove the heat source. The reaction is sufficiently exothermic to continue boiling for 30-60 minutes.[4]

  • Once the initial vigorous reaction subsides, apply external heat and maintain reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • After cooling, the quinoline product can be isolated by steam distillation.[5]

Q2: My final product is contaminated with unreacted nitrobenzene and aniline. What is the most effective purification strategy?

A2: A multi-step purification process involving steam distillation and salt formation is highly effective for removing starting materials from the crude quinoline product.[5]

Purification Workflow:

  • Initial Steam Distillation: Subject the reaction mixture to steam distillation to remove volatile impurities, primarily unreacted nitrobenzene.[5]

  • Liberation of Quinoline: Make the remaining acidic solution strongly alkaline with a concentrated sodium hydroxide solution. This liberates the free quinoline base, which will separate as an oil.[5]

  • Second Steam Distillation: Perform a second steam distillation on the now alkaline mixture to isolate the crude quinoline.[5]

  • Salt Formation for Final Purification: Dissolve the crude quinoline in dilute sulfuric acid to form quinoline sulfate. Any remaining aniline can be removed by diazotization with sodium nitrite, followed by heating to convert it to phenol.[5]

  • Final Isolation: Liberate the pure quinoline by adding a strong base, separate the organic layer, dry it, and perform a final vacuum distillation to obtain the pure product.[5]

Doebner-von Miller Reaction

This reaction is a versatile method for preparing substituted quinolines, but it is also prone to byproduct formation, particularly from the self-condensation of the α,β-unsaturated carbonyl compounds.[6][7]

Q3: I am observing significant tar formation in my Doebner-von Miller reaction. How can I minimize this?

A3: Tar formation is a common issue, arising from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6] The key to preventing this is to control the concentration of this reactive intermediate.

Mitigation Strategy: In Situ Generation

Generating the α,β-unsaturated carbonyl compound in situ at a low temperature is an effective strategy. This is achieved by the slow addition of an aldehyde (like acetaldehyde) to the acidic reaction mixture containing the aniline. The aldehyde undergoes a controlled aldol condensation to form the required α,β-unsaturated intermediate (e.g., crotonaldehyde), which is immediately consumed in the reaction with the aniline, thus keeping its concentration low and minimizing polymerization.[6]

Optimized Protocol for 2-Methylquinoline Synthesis:

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

Procedure:

  • Prepare a solution of aniline in aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add acetaldehyde to the stirred aniline hydrochloride solution. This allows for the in situ aldol condensation to crotonaldehyde under controlled conditions.[6]

  • After the addition is complete, add anhydrous zinc chloride, which acts as a Lewis acid to catalyze the cyclization.[6]

  • Heat the reaction mixture to reflux to complete the cyclization and aromatization steps.

Friedländer Synthesis

The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] The primary challenges are often related to regioselectivity and competing side reactions.[9][10]

Q4: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A4: Regioselectivity is a significant challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[9][10]

Controlling Regioselectivity:

  • Catalyst Choice: The choice of catalyst can influence the regioselectivity. Both acid and base catalysts are used, and their effectiveness can vary depending on the specific substrates.[9][11] Experimenting with different catalysts, such as p-toluenesulfonic acid, iodine, or various Lewis acids, can help favor one regioisomer over the other.[10]

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone can effectively control the site of condensation.[10] For example, a phosphoryl group can be used to direct the reaction and can be subsequently removed.

Q5: My Friedländer reaction is low-yielding due to self-condensation of the ketone starting material. How can I prevent this?

A5: The aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions.[10]

Preventing Aldol Condensation:

  • Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used. This modification often allows the reaction to proceed under milder conditions, thereby reducing the extent of the competing aldol condensation.[10]

  • Milder Reaction Conditions: Modern variations of the Friedländer synthesis utilize catalysts like gold or ruthenium, which can promote the reaction under much milder conditions than the traditional high-temperature, strongly acidic or basic methods, thus minimizing side reactions.[10][12]

Combes and Conrad-Limpach Syntheses

These related syntheses involve the reaction of anilines with β-dicarbonyl compounds.[13][14] The Combes synthesis uses a β-diketone to yield 2,4-disubstituted quinolines, while the Conrad-Limpach synthesis employs a β-ketoester to produce 4-hydroxyquinolines (4-quinolones).[13][14]

Q6: In my Combes synthesis, I am getting a mixture of regioisomers. What factors control the regioselectivity of the cyclization?

A6: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the intermediate enamine. Both steric and electronic effects of the substituents on the aniline and the β-diketone play a crucial role.[15]

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the β-diketone can sterically hinder the approach to one of the carbonyl groups, favoring cyclization at the less hindered position.[15]

  • Electronic Effects: Electron-donating groups on the aniline ring can activate the ortho and para positions, influencing the site of electrophilic attack during cyclization.

  • Catalyst System: The use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the catalyst and dehydrating agent has been shown to be more effective than sulfuric acid and can influence the regiochemical outcome.[15]

Q7: The thermal cyclization step in my Conrad-Limpach synthesis requires very high temperatures, leading to decomposition and low yields. Are there any improvements?

A7: The high temperatures (often >250°C) required for the thermal cyclization in the Conrad-Limpach synthesis are a major drawback.[16][17]

Optimization Strategies:

  • High-Boiling Solvents: Using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can significantly improve yields compared to running the reaction neat.[16] These solvents provide better heat transfer and can help to prevent localized overheating and decomposition.

  • Temperature Control: Precise temperature control is crucial. It is important to find the optimal temperature that allows for efficient cyclization without causing significant product degradation.[16] Monitoring the reaction by TLC or LC-MS can help determine the ideal reaction time and temperature.

Optimized Protocol for Thermal Cyclization:

  • In a flask equipped for high-temperature reactions, dissolve the β-anilinoacrylate intermediate in a high-boiling solvent like mineral oil.

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction progress.

  • Upon cooling, the 4-hydroxyquinoline product often precipitates. The mixture can be diluted with a hydrocarbon solvent like hexanes to facilitate further precipitation and dissolve the reaction solvent.[16]

  • The solid product is then collected by filtration.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Quinoline Synthesis
Synthesis MethodCommon ProblemPrimary Cause(s)Recommended Solution(s)
Skraup Violent exotherm, tar formationUncontrolled polymerization of acroleinUse of moderators (FeSO₄), gradual heating[1][3]
Doebner-von Miller Tar formation, low yieldSelf-condensation of α,β-unsaturated carbonylIn situ generation of the carbonyl compound[6]
Friedländer Poor regioselectivityUse of unsymmetrical ketonesCatalyst optimization, substrate modification[9][10]
Friedländer Aldol side reactionsSelf-condensation of ketone starting materialUse of imine analogs, milder reaction conditions[10]
Combes Regioisomeric mixtureSteric and electronic factors in cyclizationJudicious choice of substrates and catalyst (e.g., PPA)[15]
Conrad-Limpach Product decompositionHigh temperature required for cyclizationUse of high-boiling inert solvents, precise temperature control[16]
Visualizing Reaction Pathways

The following diagrams illustrate key mechanistic steps and potential pitfalls in quinoline synthesis.

Skraup_Byproduct_Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate Conjugate Adduct Acrolein->Intermediate Tar Polymerization (Tar) Acrolein->Tar Polymerization (Side Reaction) Aniline Aniline Aniline->Intermediate 1,4-Addition Quinoline Quinoline Intermediate->Quinoline Cyclization & Oxidation

Caption: Competing pathways in the Skraup synthesis.

Friedlander_Regioselectivity cluster_start Starting Materials cluster_products Potential Products 2_Amine 2-Aminoaryl Ketone Condensation_A Intermediate A Unsymm_Ketone Unsymmetrical Ketone (R₁-CH₂-CO-CH₂-R₂) Unsymm_Ketone->Condensation_A Condensation at α-carbon Condensation_B Intermediate B Unsymm_Ketone->Condensation_B Condensation at α'-carbon Product_A Regioisomer A Product_B Regioisomer B Condensation_A->Product_A Cyclization Condensation_B->Product_B Cyclization

Caption: Regioselectivity issue in the Friedländer synthesis.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • QUINOLINE - Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in the Friedländer Reaction - ResearchGate. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC - NIH. Available at: [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). Available at: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section covers high-level strategic questions you may have before embarking on a scale-up campaign.

Q1: What are the primary synthetic routes for 8-Ethyl-2-methylquinoline-4-carboxylic acid, and which is recommended for scale-up?

There are two principal and historically significant methods for constructing the quinoline-4-carboxylic acid core: the Doebner Reaction and the Pfitzinger Reaction .[1] The choice between them for scaling up this specific molecule involves a trade-off between raw material availability, reaction robustness, and overall process efficiency.

The Doebner Reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] For our target molecule, this would involve reacting 2-ethylaniline, acetaldehyde, and pyruvic acid. This is generally the preferred route for scale-up.

The Pfitzinger Reaction involves the condensation of an isatin with a carbonyl compound under basic conditions.[3][4] To synthesize our target, one would need 3-ethylisatin and acetone.

Here is a comparative analysis:

FeatureDoebner ReactionPfitzinger Reaction
Starting Materials 2-Ethylaniline, Acetaldehyde, Pyruvic Acid3-Ethylisatin, Acetone, Base (e.g., KOH)
Availability of SMs All starting materials are common, readily available bulk chemicals.3-Ethylisatin is a specialized intermediate and not as readily available, likely requiring a separate synthesis step.
Process Robustness The reaction can be sensitive to temperature and reagent stoichiometry, with potential for side-product formation (tars). However, conditions are well-documented and can be optimized.[3]The reaction is generally clean but relies on strongly basic conditions, which may not be compatible with other functional groups and can pose material handling challenges at scale.[5]
Scalability Recommended. The one-pot nature and use of commodity raw materials make it economically favorable for large-scale production. Careful control of exotherms is critical.Less recommended due to the specialized isatin starting material. The process is simpler but less convergent.
Key Advantage High convergence and cost-effective raw materials.Often proceeds with high yields if the substituted isatin is available.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Doebner reaction for this synthesis?

Scaling the Doebner reaction requires vigilant control over several parameters to ensure reproducibility, safety, and high yield.

  • Temperature Control: The initial condensation and subsequent cyclization steps can be exothermic. A runaway reaction can lead to the formation of intractable tars and a significant drop in yield. Implement a staged temperature profile and ensure your reactor has adequate cooling capacity.

  • Rate of Addition: The order and rate of reagent addition are crucial. Typically, the aniline and pyruvic acid are mixed first, followed by the slow, controlled addition of the aldehyde. This minimizes the self-condensation of the aldehyde and other side reactions.

  • Solvent Selection: Ethanol is a common solvent for this reaction.[1] On a larger scale, you must consider its boiling point in relation to the reaction temperature, its ability to dissolve both reactants and intermediates, and its role in mediating heat transfer. Acetonitrile has also been shown to be effective, particularly when using Lewis acid catalysts.[3]

  • Agitation: Efficient stirring is non-negotiable. It ensures thermal and mass transfer, preventing localized "hot spots" and ensuring homogenous reaction conditions. As the product may begin to crystallize from the reaction mixture, the stirrer's torque and design must be able to handle slurries.

  • Reaction Concentration: While higher concentrations can improve throughput, they can also increase the risk of exothermic events and lead to stirring issues if the product precipitates. An optimal concentration balances reaction kinetics with process operability.

Q3: How can I effectively purify the crude 8-Ethyl-2-methylquinoline-4-carboxylic acid on a multi-gram to kilogram scale?

The carboxylic acid functional group is the key to an efficient, scalable purification strategy. The crude product, often a dark solid, can be purified via an acid-base workup followed by recrystallization.

  • Initial Isolation: After the reaction is complete, the crude product is typically filtered. A wash with a cold solvent (like ethanol or diethyl ether) can remove some neutral impurities.

  • Acid-Base Extraction:

    • Dissolve the crude solid in an aqueous base (e.g., 1-2 M NaOH or K₂CO₃) to form the water-soluble carboxylate salt.

    • Filter the basic solution to remove any insoluble, neutral, or basic impurities (often the source of color and tar). A pad of celite can aid this filtration.

    • Treat the clarified aqueous solution with activated carbon at a moderate temperature (40-50°C) for 30-60 minutes to remove residual colored impurities. Filter the hot solution to remove the carbon.

    • Slowly acidify the cool filtrate with a strong acid (e.g., 3M HCl or H₂SO₄) to a pH of ~4-5. The carboxylic acid will precipitate out.

    • Filter the purified solid, wash thoroughly with deionized water to remove residual salts, and then with a small amount of a non-polar solvent (e.g., hexane) to aid drying.

  • Recrystallization: For achieving high purity (>99.5%), a final recrystallization is recommended. Common solvents include ethanol, acetic acid, or solvent/anti-solvent pairs like DMF/water.

Q4: What are the main safety hazards associated with this synthesis at scale?
  • Thermal Hazard: As mentioned, the reaction can be exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before attempting a large-scale run.

  • Acetaldehyde Handling: Acetaldehyde is a volatile (B.P. 20.2°C), flammable liquid with a low flash point. It must be handled in a well-ventilated area, and its addition to the reactor should be done carefully to control the reaction rate and temperature.

  • Corrosivity: The use of strong acids for catalysis (if applicable) and workup requires appropriate personal protective equipment (PPE) and materials of construction for the reactor and handling equipment.

  • Pressure Build-up: If the reaction is not adequately cooled, the vaporization of acetaldehyde or the solvent could lead to a dangerous pressure increase in a closed system. Ensure the reactor is properly vented.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Formation

Q: My reaction yield is significantly lower than expected after a 24-hour reflux. What are the potential causes?

Several factors could be at play when yields are low. A systematic approach is needed to diagnose the issue.

  • Reagent Quality:

    • Pyruvic Acid: This is a key reagent that can degrade over time. Ensure it is fresh and has been stored properly. Titrate a sample to confirm its concentration.

    • Acetaldehyde: This low-boiling reagent can easily evaporate. Ensure it was added at a temperature where it would react rather than escape the flask. Consider using its trimer, paraldehyde, which is easier to handle and depolymerizes in situ under acidic conditions.

    • 2-Ethylaniline: Check for discoloration, which may indicate oxidation or impurity. Distillation may be necessary for older stock.

  • Inadequate Temperature: While runaway temperatures are a hazard, a temperature that is too low will result in a sluggish or stalled reaction. Ensure your heating mantle/oil bath is calibrated and that the internal reaction temperature is reaching the target (e.g., reflux temperature of ethanol, ~78°C).

  • Catalyst Issues (if used): Some variations of the Doebner reaction employ acid catalysts.[6] If you are using one, ensure it is active and has not been neutralized by basic impurities in your starting materials.

  • Premature Workup: Confirm the reaction has gone to completion before quenching. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting reagent (typically the aniline).

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_reagents 1. Verify Reagent Quality (Purity, Age, Titration) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Confirm Reaction Conditions (Internal Temp, Stirring) conditions_ok Conditions OK? check_conditions->conditions_ok check_completion 3. Verify Reaction Completion (TLC/HPLC Analysis) completion_ok Reaction Complete? check_completion->completion_ok reagents_ok->check_conditions Yes repurify_reagents Action: Purify/Replace Starting Materials reagents_ok->repurify_reagents No conditions_ok->check_completion Yes adjust_conditions Action: Calibrate Thermometer, Increase Agitation/Temp conditions_ok->adjust_conditions No extend_time Action: Extend Reaction Time completion_ok->extend_time No investigate_workup 4. Investigate Workup & Purification Losses completion_ok->investigate_workup Yes

Caption: A decision tree for diagnosing low-yield issues.

Problem: Impurities and Side Reactions

Q: My crude product is a dark, viscous tar instead of a solid. What happened and can it be salvaged?

The formation of tar is a classic issue in quinoline syntheses like the Doebner-von Miller reaction, often caused by polymerization of the α,β-unsaturated carbonyl intermediate.[6]

  • Cause: This is almost always due to poor temperature control. An excessive exotherm, or "hot spot," will accelerate polymerization side reactions, consuming your starting materials and producing high molecular weight, insoluble tars.

  • Salvage Strategy: While difficult, it may be possible to recover some product.

    • Dilute the entire reaction mass with a large volume of a solvent like ethyl acetate or dichloromethane.

    • Attempt the acid-base extraction described in the purification FAQ. Dissolve the tar in your organic solvent and extract with aqueous NaOH. The desired product's carboxylate salt may transfer to the aqueous layer, leaving the bulk of the neutral polymer tar behind.

    • Separate the layers and proceed with the acidification of the aqueous layer. Be prepared for low recovery, but it is often worth the attempt before discarding the batch.

  • Prevention: The best solution is prevention.

    • Ensure slow, subsurface addition of acetaldehyde to a well-stirred solution.

    • Have an ice bath on standby to actively cool the reactor if the temperature spikes.

    • On a large scale, use a reactor with a cooling jacket and a calibrated temperature probe.

Q: My NMR shows a significant byproduct with a similar structure to my product. What is it and how do I prevent it?

A common byproduct in a Doebner reaction results from the aniline adding to the α,β-unsaturated intermediate in a different manner or from side reactions of the aldehyde. If you are using acetaldehyde, an aldol condensation can occur, leading to crotonaldehyde. The reaction of 2-ethylaniline with crotonaldehyde would lead to 8-Ethyl-2-methylquinoline (lacking the 4-carboxylic acid group).

  • Identification: This byproduct is less polar than your desired product. It can be identified by LC-MS (it will have a lower mass) and NMR (absence of the carboxylic acid proton).

  • Prevention: This side reaction is favored when the concentration of the aldehyde is too high relative to the pyruvic acid.

    • Correct Order of Addition: Always add the aldehyde slowly to the mixture of the aniline and pyruvic acid. This ensures the pyruvic acid is present to form the initial adduct.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of pyruvic acid to ensure the aldehyde is the limiting reagent in the key bond-forming step.

Experimental Protocols

Protocol 1: Lab-Scale (10g) Synthesis via Doebner Reaction

This protocol is a representative procedure. Optimization may be required.

Materials:

  • 2-Ethylaniline (9.5 mL, ~75 mmol)

  • Pyruvic Acid (5.8 mL, ~83 mmol, 1.1 eq)

  • Acetaldehyde (4.6 mL, ~83 mmol, 1.1 eq)

  • Ethanol (200 proof, 100 mL)

  • 3M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Activated Carbon

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add ethanol (100 mL) and 2-ethylaniline (9.5 mL).

  • Add pyruvic acid (5.8 mL) to the solution and stir for 15 minutes at room temperature.

  • Cool the flask in an ice-water bath.

  • Slowly add acetaldehyde (4.6 mL) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (~78°C). Maintain reflux for 12-18 hours. Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid).

  • Cool the reaction to room temperature. A solid may have precipitated.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of 1M NaOH(aq) and stir until all solids dissolve.

  • Wash the basic solution with ethyl acetate (2 x 50 mL) to remove neutral impurities. Discard the organic layers.

  • Add a small scoop of activated carbon (~1g) to the aqueous layer, heat gently to 50°C, and stir for 30 minutes.

  • Filter the warm solution through a pad of celite to remove the carbon.

  • Cool the filtrate in an ice bath and slowly acidify by adding 3M HCl with vigorous stirring until the pH is ~4. A thick, off-white precipitate will form.

  • Filter the solid using a Büchner funnel, wash the filter cake with cold deionized water (3 x 50 mL), and allow it to air-dry.

  • Recrystallize the crude solid from hot ethanol to yield 8-Ethyl-2-methylquinoline-4-carboxylic acid as a crystalline solid. Expected Yield: 10-13g (60-75%).

Scale-Up Considerations (to 1 kg scale):
  • Reactor: Use a jacketed glass reactor (e.g., 20L) with an overhead mechanical stirrer and a temperature probe.

  • Reagent Addition: Use a metering pump for the controlled addition of acetaldehyde.

  • Heat Management: Circulate coolant through the reactor jacket during the acetaldehyde addition. Be prepared to apply more cooling as needed during the initial heat-up to reflux.

  • Workup: Use a larger filter-dryer or centrifuge for solid isolation. Ensure adequate ventilation for all solvent handling.

Doebner Reaction Mechanism Overview

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Aniline 2-Ethylaniline Adduct Michael Adduct Aniline->Adduct Unsaturated_Acid α,β-Unsaturated Keto-Acid (from Acetaldehyde + Pyruvic Acid) Unsaturated_Acid->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Electrophilic Attack Adduct->Cyclized_Intermediate Dihydroquinoline Dihydroquinoline Intermediate Cyclized_Intermediate->Dihydroquinoline Dehydration Cyclized_Intermediate->Dihydroquinoline Final_Product 8-Ethyl-2-methylquinoline- 4-carboxylic acid Dihydroquinoline->Final_Product Oxidation (Aromatization) Dihydroquinoline->Final_Product

Caption: A simplified workflow of the Doebner reaction mechanism.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Yamazaki, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sweeney, Z. K., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

Sources

Stability issues of 8-Ethyl-2-methylquinoline-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental phenomena and to equip you with robust protocols to ensure the integrity of your results.

Section 1: Solubility & Formulation Issues

This section addresses common challenges related to dissolving and maintaining the solubility of 8-Ethyl-2-methylquinoline-4-carboxylic acid in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: My 8-Ethyl-2-methylquinoline-4-carboxylic acid is precipitating from my aqueous buffer. What is the likely cause and how can I fix it?

A1: Precipitation is a common issue for quinoline-based carboxylic acids and is almost always linked to pH and ionic strength.[1][2] The molecule has two ionizable centers: the carboxylic acid group (-COOH) and the quinoline ring nitrogen.

  • Causality: At low pH, the quinoline nitrogen is protonated (positively charged), which increases aqueous solubility. Conversely, at high pH, the carboxylic acid is deprotonated to a carboxylate (-COO⁻), which also enhances aqueous solubility. However, there is an intermediate pH range, known as the isoelectric point (pI), where the molecule has minimal net charge, leading to its lowest aqueous solubility. Your buffer's pH is likely near the compound's pI.

  • Troubleshooting Steps:

    • Measure the pH: Confirm the final pH of your solution. Small drops in pH due to CO₂ absorption from the air can sometimes be enough to cause precipitation.

    • Adjust the pH:

      • To increase solubility, adjust the pH to be at least 1.5-2 units away from the compound's predicted pKa values. For a carboxylic acid, increasing the pH to >6.0 (e.g., using a phosphate or borate buffer) will ensure it is in the highly soluble carboxylate form.

      • Alternatively, decreasing the pH to <3.0 (e.g., using a citrate or phosphate buffer) will protonate the quinoline nitrogen, also increasing solubility.

    • Consider Co-solvents: If adjusting the pH is not an option for your experimental system, consider adding a small percentage (5-20%) of an organic co-solvent like DMSO, ethanol, or acetonitrile to the aqueous buffer to increase the compound's intrinsic solubility.

Q2: What is the best general-purpose solvent for making a high-concentration stock solution?

A2: For initial stock solutions, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents can typically dissolve quinoline-4-carboxylic acids to high concentrations (e.g., >10 mM).[3] From this concentrated stock, you can make fresh dilutions into your aqueous experimental buffer daily. This approach minimizes the risk of precipitation and degradation that can occur during long-term storage in aqueous media.

Section 2: Chemical Stability & Degradation

Understanding the chemical liabilities of 8-Ethyl-2-methylquinoline-4-carboxylic acid is crucial for data integrity. The quinoline scaffold is known to be susceptible to specific degradation pathways.

Frequently Asked Questions (FAQs)

Q1: I observe a new, less polar peak in my HPLC chromatogram after my solution was exposed to light. What could this be?

A1: The quinoline ring system is known to be photosensitive.[4][5] Exposure to light, particularly UV light, can induce photochemical reactions.

  • Potential Mechanism: A common photodegradation pathway for quinoline-based compounds is oxidative degradation or rearrangement.[6][7] Another possibility, though sometimes requiring harsher conditions, is decarboxylation, where the carboxylic acid group is lost as CO₂.[8] The resulting molecule, 8-Ethyl-2-methylquinoline, would be significantly less polar and thus have a longer retention time on a typical reverse-phase HPLC column.

  • Preventative Measures:

    • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

    • Work in Low Light: Minimize exposure to ambient laboratory light during sample preparation.

    • Confirmation: To confirm photosensitivity, you can perform a simple stress test: expose a solution to a controlled light source (as described in ICH Q1B guidelines) and compare its HPLC profile to a dark control sample stored at the same temperature.[9][10]

Q2: My compound seems to be losing potency over time, even when stored in the dark. What other degradation pathways should I consider?

A2: Besides photodegradation, oxidative and hydrolytic degradation are key concerns.

  • Oxidative Degradation: The quinoline ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[6][11] This can be accelerated by the presence of trace metal ions or reactive oxygen species in your buffer.

    • Mitigation: Prepare buffers with high-purity water (e.g., Milli-Q). If you suspect metal-catalyzed oxidation, consider adding a chelating agent like EDTA (at a low concentration, e.g., 10-100 µM), if compatible with your experiment.

  • Hydrolytic Degradation: While the core quinoline carboxylic acid structure is generally stable against hydrolysis, if your molecule is an ester or amide derivative, this would be a primary concern. For the parent acid, this risk is low under neutral to moderately acidic conditions.

Troubleshooting Workflow for Compound Instability

Below is a systematic workflow to diagnose stability issues with your compound in solution.

G Start Instability Observed (e.g., New HPLC Peak, Potency Loss) Check_Precipitation Is there visible precipitate? Start->Check_Precipitation Precipitation_Issue Address Solubility: 1. Check/Adjust pH 2. Add Co-solvent 3. Filter & Re-quantify Check_Precipitation->Precipitation_Issue Yes No_Precipitation Chemical Degradation Likely Check_Precipitation->No_Precipitation No Check_Light Was sample exposed to light? No_Precipitation->Check_Light Photo_Deg Photodegradation: 1. Store in amber vials 2. Work in low light 3. Perform ICH Q1B test Check_Light->Photo_Deg Yes Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat) Check_Light->Forced_Deg No / Unsure Identify_Deg Identify Degradants (LC-MS/MS) Forced_Deg->Identify_Deg Optimize_Storage Optimize Storage Conditions (pH, Temp, Atmosphere) Identify_Deg->Optimize_Storage G Parent 8-Ethyl-2-methylquinoline- 4-carboxylic acid Decarboxy Decarboxylation Product (8-Ethyl-2-methylquinoline) Parent->Decarboxy Heat / Light Oxidized N-Oxide or Hydroxylated Product Parent->Oxidized H₂O₂ / Light Photo_Rearrange Photorearranged Isomer Parent->Photo_Rearrange UV Light

Sources

Technical Support Center: Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of quinoline derivatives. As a class of heterocyclic compounds with profound importance in medicinal chemistry, materials science, and beyond, the accurate and thorough characterization of novel quinoline structures is paramount.[1][2] However, the unique electronic and structural properties of the quinoline scaffold can present a series of challenges during synthesis, purification, and analysis.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common pitfalls and provides field-proven troubleshooting strategies to ensure the integrity and validity of your experimental data.

Section 1: Synthesis & Purification Troubleshooting

The journey to a well-characterized quinoline derivative begins with a pure compound. However, classical quinoline syntheses are often fraught with challenges, leading to purification difficulties and downstream analytical complications.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller reaction is producing a large amount of intractable tar, leading to very low yields. What's causing this and how can I mitigate it?

A1: Tar formation is a classic pitfall in acid-catalyzed quinoline syntheses like the Skraup and Doebner-von Miller reactions.[3] The root cause lies in the harsh, exothermic, and oxidizing conditions which promote polymerization of the α,β-unsaturated carbonyl compounds, aniline reactants, and various intermediates.

Causality & Expert Insights: The strongly acidic environment can lead to uncontrolled side reactions. The high heat generated, if not properly managed, accelerates these unwanted polymerization pathways.

Troubleshooting Protocol:

  • Moderate the Reaction Vigor: The Skraup synthesis is notoriously exothermic. The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to tame the reaction's vigor.[3]

  • Control Reagent Addition: Add concentrated sulfuric acid or other catalysts dropwise with efficient cooling (e.g., using an ice bath). This prevents localized temperature spikes that initiate polymerization.

  • Optimize Temperature: Do not overheat. Gently warm the mixture to initiate the reaction, then remove the heat source to let the exothermic phase proceed under control. Once it subsides, you can apply heat to drive the reaction to completion.[3]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential for homogenous heat distribution, preventing the formation of localized "hot spots" where tarring can begin.

Purification of Tarry Crude Products: If you still obtain a tarry mixture, all is not lost.

  • Steam Distillation: This is a highly effective method to separate the volatile quinoline product from non-volatile tars and polymeric materials.[3]

  • Salt Formation & Crystallization: Convert the crude quinoline into a salt (e.g., hydrochloride, phosphate, or picrate) to facilitate purification by crystallization. The purified salt can then be neutralized to recover the free base.[4]

Section 2: Spectroscopic Characterization Pitfalls

Accurate structural elucidation is the cornerstone of characterizing any new chemical entity. Quinoline derivatives, due to their specific electronic nature, can present unique challenges in NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q2: The aromatic proton signals in my ¹H NMR spectrum are poorly resolved, making unambiguous assignment impossible. What are the likely causes?

A2: Poor resolution in the aromatic region of quinoline derivatives is a common issue stemming from several factors, including π-π stacking, protonation state, and solvent effects.

Causality & Expert Insights: Quinolines are planar, aromatic systems prone to forming intermolecular π-π stacking interactions in solution.[5][6] This aggregation can lead to significant line broadening and concentration-dependent chemical shifts, complicating spectral interpretation. Furthermore, the basic nitrogen atom can be partially protonated depending on the solvent or trace acidic impurities, leading to multiple species in solution and broadened signals.

Troubleshooting Workflow:

start Poorly Resolved ¹H NMR Aromatic Signals check_conc Is concentration > 10 mg/mL? start->check_conc dilute Dilute sample to < 5 mg/mL and re-acquire spectrum. check_conc->dilute Yes check_solvent Are you using a non-polar solvent like CDCl₃? check_conc->check_solvent No dilute->check_solvent change_solvent Switch to a polar, hydrogen-bond disrupting solvent like DMSO-d₆ or Methanol-d₄. check_solvent->change_solvent Yes heat_sample Acquire spectrum at elevated temperature (e.g., 333 K). This disrupts aggregates. check_solvent->heat_sample No change_solvent->heat_sample check_2d Resolution still poor? heat_sample->check_2d run_2d Run 2D NMR experiments (COSY, HSQC, HMBC). Correlations can resolve ambiguities even with overlapping 1D signals. check_2d->run_2d Yes final Achieve Unambiguous Assignment check_2d->final No run_2d->final

Caption: Troubleshooting workflow for poor NMR signal resolution.

Expert Protocol: Utilizing 2D NMR for Structural Confirmation Even with optimized conditions, 1D ¹H NMR may be insufficient for complete assignment, especially for substituted quinolines.[7]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the benzene and pyridine rings. This is invaluable for identifying adjacent protons.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving complex structures. It reveals 2- and 3-bond correlations between protons and carbons, allowing you to piece together the molecular fragments and confirm substituent positions.[8] For example, a correlation from a substituent's proton to a quinoline ring carbon is definitive proof of its location.

  • ¹⁵N NMR: If available, ¹H-¹⁵N HMBC can provide further structural confirmation by showing correlations between protons and the ring nitrogen.[8]

Mass Spectrometry (MS)

Q3: My ESI-MS data shows an unexpected M+2 or M+3 peak, and my compound seems to degrade in the source. Why is this happening?

A3: This phenomenon is often linked to the metal-chelating properties of certain quinoline derivatives, particularly those with hydroxyl or other coordinating groups near the nitrogen atom (e.g., 8-hydroxyquinolines).

Causality & Expert Insights: 8-Hydroxyquinoline and its analogues are potent metal chelators.[9][10][11] Trace amounts of sodium (M+23) and potassium (M+39) are common adducts in ESI-MS. However, quinolines can also avidly chelate divalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) that may be present in trace amounts in solvents, buffers, or leached from the LC-MS system. Chelation of a divalent metal (M²⁺) can result in a [(Compound)₂ + M]²⁺ ion, which would appear at an m/z of (2 * MolWt + MetalWt) / 2. This can be easily mistaken for a degradation product or impurity.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use LC-MS grade solvents to minimize metal ion contamination.

  • Incorporate a Chelating Agent: If metal adduction is suspected, add a small amount of EDTA (e.g., 10-50 µM) to the mobile phase. EDTA will sequester trace metal ions, preventing them from complexing with your analyte.

  • Analyze Fragmentation Patterns: The fragmentation pattern under EI or CID conditions is characteristic. For instance, quinoline-carboxylic acids typically show a neutral loss of CO₂ (44 Da) or the COOH radical (45 Da).[12] Unexpected fragmentation may point to an in-source reaction or degradation.

  • Verify Isotopic Patterns: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[13][14] This allows you to calculate the elemental formula and confirm if the observed mass corresponds to your target compound or a metal adduct.

Table 1: Common Adducts and Complexes in ESI-MS of Quinolines

Observed IonDescriptionCausative SpeciesTroubleshooting Step
[M+Na]⁺Sodium AdductNa⁺ ions from glassware, buffersUse high-purity solvents
[M+K]⁺Potassium AdductK⁺ ions from glassware, buffersUse high-purity solvents
[M+H-H₂O]⁺In-source DehydrationLabile hydroxyl groupsLower source temperature
[(M)₂+Metal]²⁺Divalent Metal ComplexCa²⁺, Mg²⁺, Fe²⁺, etc.Add EDTA to mobile phase

Section 3: Physicochemical & Functional Characterization

Q4: My quinoline derivative shows poor solubility in aqueous buffers, hindering biological testing. How can I address this?

A4: The planar, hydrophobic nature of the quinoline scaffold often leads to poor aqueous solubility.[15][16] Solubility is also highly dependent on pH due to the basicity of the quinoline nitrogen.

Causality & Expert Insights: Quinoline is a weak base. At pH values significantly below its pKa, the nitrogen atom becomes protonated, forming a more soluble quinolinium salt. Conversely, at neutral or basic pH, the compound exists as the less soluble free base.

Solubility Enhancement Strategy:

  • Determine the pKa: Experimentally or computationally determine the pKa of your derivative.

  • pH Adjustment: For biological assays, formulate your compound in a buffer with a pH at least 1-2 units below the pKa to ensure it remains in its protonated, more soluble form. Be mindful that the assay itself must be compatible with this pH.

  • Use of Co-solvents: If pH adjustment is not feasible, consider using a small percentage (typically <5%) of a biocompatible co-solvent like DMSO or ethanol. However, always run a vehicle control to ensure the co-solvent does not affect the assay outcome.

  • Salting-out Effect: Be aware that high concentrations of salts in buffers can sometimes decrease the solubility of organic compounds (salting-out). It may be necessary to optimize buffer concentration.[15]

Q5: The fluorescence signal of my compound is inconsistent and sometimes disappears entirely. What could be the cause?

A5: Quinoline derivatives are often fluorescent, but their emission is highly sensitive to their environment. Inconsistent signals are typically due to fluorescence quenching or photobleaching.[17][18]

Causality & Expert Insights:

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (a quencher) in solution, resulting in non-radiative decay.[19] Common quenchers include halide ions (Cl⁻, I⁻) and dissolved oxygen.

  • Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and a quencher.[19] Aggregation or π-π stacking at high concentrations can cause self-quenching, a form of static quenching.[18]

  • pH Sensitivity: Protonation of the quinoline nitrogen can dramatically alter the electronic structure and, therefore, the fluorescence properties.[18]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[20][21]

Troubleshooting Protocol:

  • Check for Quenchers: Ensure your buffers are free from high concentrations of quenching ions like chlorides. If their presence is unavoidable, maintain a consistent concentration across all samples.

  • Control Concentration: Run a concentration-response curve to check for self-quenching. If fluorescence intensity does not increase linearly with concentration, you are likely in the self-quenching regime.[18]

  • Buffer and pH Control: Verify and stabilize the pH of your solution. The fluorescence of many quinoline amines is highly pH-dependent.[18]

  • Minimize Light Exposure: Prepare samples fresh and keep them in the dark. During measurement, use the lowest possible excitation intensity and shortest exposure time necessary to get a good signal.

  • Deoxygenate Solution: If oxygen quenching is suspected (a common issue), sparging your solution with nitrogen or argon gas can remove dissolved oxygen and restore fluorescence.

start Inconsistent Fluorescence Signal check_buffer Does buffer contain halides (e.g., Cl⁻)? start->check_buffer consistent_buffer Ensure consistent buffer composition across all samples. check_buffer->consistent_buffer Yes check_conc Is signal vs. concentration plot non-linear? check_buffer->check_conc No consistent_buffer->check_conc lower_conc Lower probe concentration to avoid self-quenching. check_conc->lower_conc Yes check_ph Is pH stable and optimized? check_conc->check_ph No lower_conc->check_ph optimize_ph Perform pH titration to find optimal fluorescence range. check_ph->optimize_ph No check_exposure Is signal decaying during measurement? check_ph->check_exposure Yes optimize_ph->check_exposure minimize_light Reduce excitation intensity/time. Use photostability enhancers if necessary. check_exposure->minimize_light Yes final Obtain Stable & Reproducible Signal check_exposure->final No minimize_light->final

Caption: Decision tree for troubleshooting fluorescence instability.

References
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). Novelty Journals. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2024). IIP Series. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Available at: [Link]

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). Acta Chimica Slovenica. Available at: [Link]

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). Journal of Chemical Education. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (2014). SciSpace. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Talanta. Available at: [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy. Available at: [Link]

  • Special Issue : Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. (2023). MDPI. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Available at: [Link]

  • To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2020). Taylor & Francis Online. Available at: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). Journal of Hazardous Materials. Available at: [Link]

  • Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Available at: [Link]

  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. (2020). ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (2014). TSI Journals. Available at: [Link]

  • A well working quinoline synthesis. : r/chemistry. (2014). Reddit. Available at: [Link]

  • Guideline on Photostability Testing. (2023). BfArM. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2013). UNCW Institutional Repository. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. Available at: [Link]

  • Ch 26 Lab Video: Fluorescence Quenching. (2022). YouTube. Available at: [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2022). ACS Publications. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Frontiers. Available at: [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. (2013). YouTube. Available at: [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog. (2024). RSC Blogs. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. (2014). New Journal of Chemistry. Available at: [Link]

  • Purification of Quinoline. (n.d.). LookChem. Available at: [Link]

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Technical Support Center: Post-Synthesis Purification of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for enhancing the purity of 8-Ethyl-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar quinoline derivatives. The following question-and-answer guide provides in-depth, experience-driven advice to troubleshoot common purification challenges, ensuring you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 8-Ethyl-2-methylquinoline-4-carboxylic acid?

A1: The impurity profile largely depends on the synthetic route employed. A common and robust method for this class of compounds is the Doebner-von Miller reaction or a related Doebner reaction, which condenses an aniline (e.g., 2-ethylaniline) with pyruvic acid and an aldehyde.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Residual 2-ethylaniline and pyruvic acid.

  • Side-Reaction Products: The acidic conditions can promote various side reactions, leading to polymeric tars or isomeric byproducts. The Doebner-von Miller reaction is known for sometimes producing complex mixtures.

  • Oxidation Products: Highly colored impurities can form due to the oxidation of aniline precursors or intermediates.

  • Fragmentation-Recombination Products: Mechanistic studies have shown that the Skraup-Doebner-Von Miller synthesis can involve a fragmentation-recombination pathway, which can lead to scrambled or unexpected constitutional isomers.[3]

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

A2: For a crude product that is dark and not highly crystalline, a multi-step approach is recommended. Direct recrystallization is often inefficient for removing large amounts of tarry impurities.

Recommended Initial Strategy: Acid-Base Extraction

The target molecule is amphoteric, meaning it has both a basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group. This property is highly advantageous for purification.

  • Why it Works: This process selectively isolates your product from neutral organic impurities (like many polymeric side-products) and can separate it from unreacted starting materials. Basic impurities (like residual aniline) can be removed in the initial acidic wash, while acidic starting materials (like pyruvic acid) can be separated during the base extraction of your product.[4]

A generalized workflow for this extraction is presented below.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product (Dissolved in Ethyl Acetate) wash_acid Wash with dilute HCl (aq) (e.g., 1M HCl) crude->wash_acid separate_acid Separate Layers wash_acid->separate_acid aq_acid Aqueous Layer 1 (Contains basic impurities like residual aniline) separate_acid->aq_acid Discard org_1 Organic Layer 1 separate_acid->org_1 extract_base Extract with dilute NaOH (aq) (e.g., 1M NaOH) org_1->extract_base separate_base Separate Layers extract_base->separate_base org_2 Organic Layer 2 (Contains neutral impurities, polymeric tars) separate_base->org_2 Discard aq_base Aqueous Layer 2 (Contains sodium salt of product) separate_base->aq_base neutralize Neutralize with HCl (aq) to pH ~5-6 aq_base->neutralize precipitate Precipitate Forms neutralize->precipitate filter Filter & Wash with Water precipitate->filter product Partially Purified Product filter->product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Guide

Problem 1: My product is off-white or yellow after initial purification. How can I remove colored impurities?

Solution: Recrystallization with Activated Charcoal.

Highly conjugated impurities are often responsible for persistent color. These can be effectively removed by treating a solution of your compound with activated charcoal (also known as decolorizing carbon).[5][6]

  • Mechanism of Action: Activated charcoal has a high surface area and a strong affinity for planar, conjugated molecules, which it adsorbs onto its surface, removing them from the solution.[5]

Detailed Protocol:

  • Solvent Selection: Choose an appropriate recrystallization solvent (see Table 1). Ethanol or an ethanol/water mixture is often a good starting point for quinoline carboxylic acids.[7]

  • Dissolution: Dissolve the impure compound in the minimum amount of the chosen boiling solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly. Crucially, never add charcoal to a boiling solution , as its high surface area can cause violent bumping and boil-over.[5]

  • Charcoal Addition: Add a very small amount of activated charcoal (1-2% by weight of your compound is a good starting point; about the amount on a spatula tip).[6]

  • Heating: Gently reheat the solution to boiling for 3-5 minutes, swirling to ensure the charcoal is well-dispersed.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure white crystals by vacuum filtration.

Solvent SystemSuitability for Aromatic Carboxylic AcidsKey Considerations
Ethanol Excellent starting point for many polar organic molecules.[7]Good balance of polarity; easily removed under vacuum.
Ethanol/Water Highly effective for compounds soluble in ethanol but not water.[9][10]Allows for fine-tuning of polarity to induce crystallization.
Acetic Acid Can be effective for dissolving carboxylic acids at high temperatures.Can be difficult to remove completely; may require azeotropic distillation.
Ethyl Acetate/Hexanes Good for moderately polar compounds.The compound is dissolved in hot ethyl acetate, and hexanes are added until turbidity appears.
Phenol/Water Mixtures Reported for purification of aromatic polycarboxylic acids.[11]Effective for removing aldehydes and ketones, but requires careful handling.[11]

Table 1: Common recrystallization solvents for aromatic carboxylic acids.

Problem 2: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

Solution: Modify Your Crystallization Conditions.

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The compound comes out of solution as a liquid instead of forming a crystal lattice.[8]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is a solution that is too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool again.[8]

  • Slow Down the Cooling: Rapid cooling promotes precipitation over crystallization. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[8]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a solvent in which it is less soluble, or use a two-solvent system (e.g., dissolve in hot ethanol, then slowly add water until the solution just becomes cloudy, then reheat to clarify and cool slowly).[10]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem 3: My NMR spectrum shows that my product is clean, but the melting point is still broad. What could be the issue?

Solution: Consider the Presence of Positional Isomers.

If the Doebner-von Miller synthesis was performed with a substituted aniline, there is a possibility of forming constitutional isomers that may be difficult to distinguish by ¹H NMR alone but will depress and broaden the melting point. For example, if the reaction starts with 3-ethylaniline instead of 2-ethylaniline, you could form both 7-ethyl and 5-ethyl substituted quinolines.

Purification Strategy: Column Chromatography

When recrystallization fails to separate closely related isomers, column chromatography is the method of choice.[12][13]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): Due to the polar carboxylic acid group, a relatively polar solvent system will be required.

    • Start with a mixture like 95:5 Dichloromethane:Methanol .

    • To prevent streaking caused by the acidic proton, add a small amount of acetic acid (0.5-1%) to the eluent. This keeps the carboxylic acid protonated and reduces its strong interaction with the silica.

  • Specialized Columns: For particularly difficult isomer separations, columns that work on π-π interactions, such as those with a pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phase, can be highly effective.[14]

G cluster_1 Troubleshooting Decision Tree start Crude Product q_color Is the product heavily colored or tarry? start->q_color acid_base Perform Acid-Base Extraction q_color->acid_base Yes recryst Attempt Recrystallization q_color->recryst No acid_base->recryst q_purity Is purity >95% by NMR? recryst->q_purity charcoal Recrystallize with Activated Charcoal recryst->charcoal If colored q_mp Is melting point sharp and correct? q_purity->q_mp Yes column Perform Column Chromatography (Consider Isomers) q_purity->column No q_mp->column No success Pure Product q_mp->success Yes column->success charcoal->q_purity

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid.
  • Chemistry LibreTexts. (2025). 3.4: Activated Charcoal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Naidoo, R. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • University of Colorado Boulder. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods. Retrieved from [Link]

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • ScienceMadness.org. (2020). Effectiveness of activated carbon in non water solvents?. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Recrystallization. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Antibacterial Efficacy: 8-Ethyl-2-methylquinoline-4-carboxylic Acid versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the quinoline scaffold has historically served as a fertile ground for discovery. This guide provides a detailed comparative analysis of a novel quinoline derivative, 8-Ethyl-2-methylquinoline-4-carboxylic acid, and the benchmark fluoroquinolone, ciprofloxacin. While direct comparative experimental data for 8-Ethyl-2-methylquinoline-4-carboxylic acid is not extensively available in the public domain, this guide will leverage established knowledge of quinoline-4-carboxylic acids and the extensive data on ciprofloxacin to provide a comprehensive theoretical and practical framework for researchers.

Introduction: The Chemical Landscape

8-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds. This core structure is a known pharmacophore with a history of antibacterial potential.[1] The specific substitutions of an ethyl group at the 8th position and a methyl group at the 2nd position are expected to modulate its physicochemical properties and biological activity.

Ciprofloxacin , a second-generation fluoroquinolone, is a well-established and potent broad-spectrum antibiotic.[2][3] Its structure features a fluorine atom at the 6th position and a piperazine ring at the 7th position of the quinoline core, which are crucial for its enhanced antibacterial activity and pharmacokinetic profile.[4]

CompoundChemical StructureClassKey Features
8-Ethyl-2-methylquinoline-4-carboxylic acid QuinoloneQuinolone core with ethyl and methyl substitutions.
Ciprofloxacin FluoroquinoloneFluoroquinolone core with a fluorine atom and a piperazine moiety.

Comparative Antibacterial Activity: A Data-Driven Perspective

Ciprofloxacin exhibits excellent in vitro activity against a wide range of Gram-negative and Gram-positive bacteria.[5][6] For instance, the MIC90 (the concentration required to inhibit the growth of 90% of isolates) of ciprofloxacin is often below 1 µg/mL for many clinically relevant pathogens.[5]

For context, various novel quinoline derivatives have been synthesized and tested, showing a range of antibacterial activities. Some exhibit moderate to good activity, with MIC values that can be significantly higher than those of ciprofloxacin.[7][8] The development of novel quinoline-based drugs is an active area of research, with the goal of identifying compounds with improved potency, a broader spectrum of activity, and efficacy against resistant strains.[9][10]

Table 1: Representative MIC Values for Ciprofloxacin and General Quinolone Derivatives

Bacterial SpeciesCiprofloxacin MIC (µg/mL)Representative Quinolone Derivatives MIC (µg/mL)
Escherichia coli≤ 0.125[6]100[11]
Pseudomonas aeruginosa0.5[6]>100[11]
Staphylococcus aureus≤ 1.0[6]62.5 - >250[12]
Methicillin-resistantStaphylococcus aureus (MRSA)Variable, often higher1.1 - 32[13][14]

Note: The MIC values for "Representative Quinolone Derivatives" are illustrative and compiled from various studies on different quinoline compounds to provide a general context. They do not represent the specific activity of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol provides a quantitative measure of a compound's in vitro antibacterial potency.

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., 8-Ethyl-2-methylquinoline-4-carboxylic acid or ciprofloxacin) is prepared in a suitable solvent.

    • A series of two-fold dilutions of the stock solution is prepared in the wells of a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation:

    • The diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Causality Behind Experimental Choices:
  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has minimal interference with the activity of most antibiotics.

  • 0.5 McFarland Standard: Ensures a consistent and reproducible starting bacterial density, which is critical for accurate MIC determination.

  • Two-fold Dilutions: Provides a logarithmic concentration gradient to pinpoint the MIC value with sufficient resolution.

  • Controls: Essential for validating the experiment. The positive control confirms bacterial viability, while the negative control ensures the sterility of the medium.

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[15][16][17] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[18] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[19]

  • DNA Gyrase: Responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication and transcription.

  • Topoisomerase IV: Primarily involved in the decatenation (unlinking) of daughter chromosomes following replication, allowing for proper segregation into daughter cells.

Quinolones stabilize the complex formed between these enzymes and the bacterial DNA, leading to the accumulation of double-strand breaks in the chromosome, which is ultimately lethal to the bacterium.[15][20]

Ciprofloxacin, as a fluoroquinolone, is a potent inhibitor of both DNA gyrase and topoisomerase IV.[2][4] It is generally considered that in Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the preferred target.

While the specific targets of 8-Ethyl-2-methylquinoline-4-carboxylic acid have not been empirically determined, it is highly probable that as a quinoline-4-carboxylic acid derivative, it shares this fundamental mechanism of action. The variations in its structure compared to ciprofloxacin would likely influence its binding affinity to the enzyme-DNA complex and, consequently, its antibacterial potency and spectrum.

Signaling Pathway Diagram:

Quinolone_Mechanism cluster_targets Bacterial Targets cluster_processes Essential Cellular Processes Quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks Quinolone->DS_Breaks Stabilizes complex, leading to Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Mediates DNA_Gyrase->DS_Breaks Decatenation Chromosome Decatenation Topo_IV->Decatenation Mediates Topo_IV->DS_Breaks DNA_Replication DNA Replication & Transcription Supercoiling->DNA_Replication Required for Decatenation->DNA_Replication Required for Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR)

The antibacterial activity of quinoline-4-carboxylic acids is significantly influenced by the nature and position of substituents on the quinoline ring.[21]

  • C-2 Position: Substituents at this position can impact the compound's interaction with the target enzymes. In the case of 8-Ethyl-2-methylquinoline-4-carboxylic acid, the methyl group is a relatively small substituent.

  • C-4 Carboxylic Acid: The carboxylic acid at the C-4 position is generally considered essential for antibacterial activity, as it is involved in binding to the DNA gyrase.[21]

  • Benzo Portion of the Ring (C-5 to C-8): Substituents on this part of the molecule can influence physicochemical properties such as lipophilicity and cell penetration. The ethyl group at the C-8 position of 8-Ethyl-2-methylquinoline-4-carboxylic acid would increase its lipophilicity, which could potentially enhance its uptake into bacterial cells.[22]

In contrast, the potent activity of ciprofloxacin is attributed to key structural features:

  • C-6 Fluorine: The fluorine atom enhances cell penetration and binding to DNA gyrase.

  • C-7 Piperazine Ring: This moiety broadens the spectrum of activity to include Gram-negative bacteria, particularly Pseudomonas aeruginosa, and improves pharmacokinetic properties.

The absence of these key functional groups in 8-Ethyl-2-methylquinoline-4-carboxylic acid suggests that its antibacterial activity is likely to be less potent and may have a narrower spectrum compared to ciprofloxacin.

Conclusion and Future Directions

Ciprofloxacin remains a formidable antibacterial agent due to its optimized chemical structure that confers high potency and a broad spectrum of activity. 8-Ethyl-2-methylquinoline-4-carboxylic acid, as a representative of the broader class of quinoline-4-carboxylic acids, holds theoretical promise as a scaffold for the development of new antibacterial agents.

Future research should focus on obtaining direct experimental data for 8-Ethyl-2-methylquinoline-4-carboxylic acid, including:

  • Comprehensive MIC testing against a wide panel of clinically relevant bacterial strains, including resistant isolates.

  • Mechanism of action studies to confirm its interaction with DNA gyrase and topoisomerase IV.

  • In vivo efficacy studies to assess its therapeutic potential in animal models of infection.

  • Further chemical modifications of the 8-Ethyl-2-methylquinoline-4-carboxylic acid scaffold to explore potential enhancements in antibacterial activity.

By systematically evaluating novel quinoline derivatives, the scientific community can continue to build upon this important class of antibiotics and contribute to the development of next-generation therapies to address the challenge of antimicrobial resistance.

References

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A Comparative Guide to the Efficacy of 8-Ethyl-2-methylquinoline-4-carboxylic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development. By examining their therapeutic potential across various biological activities, including antimicrobial and anticancer applications, this document aims to facilitate informed decisions in the selection and optimization of lead compounds. The information presented herein is grounded in experimental data and authoritative sources, ensuring scientific integrity and practical relevance.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The quinoline ring system is a key structural motif in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities such as antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties to enhance therapeutic efficacy and reduce toxicity.[2]

This guide focuses on a specific subclass: 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives. While direct comparative studies on a wide array of these specific derivatives are not extensively documented in publicly available literature, this guide will extrapolate and synthesize data from closely related 2-methylquinoline-4-carboxylic acid and other quinoline-4-carboxylic acid analogs to provide a predictive comparison of their potential efficacy. The core structure combines the established pharmacophore of quinoline-4-carboxylic acid with a methyl group at the 2-position and an ethyl group at the 8-position, modifications that are anticipated to influence the lipophilicity, steric profile, and ultimately, the biological activity of the parent molecule.

Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic Acid Derivatives: A Generalized Approach

The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through well-established named reactions, most notably the Pfitzinger and Doebner reactions.[1][3] For the specific synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid, a plausible synthetic route would involve the condensation of 3-ethylaniline with pyruvic acid and an appropriate aldehyde in a Doebner reaction, or the reaction of 3-ethylisatin with a compound containing an activated methylene group in a Pfitzinger reaction.

The general workflow for the synthesis and subsequent evaluation of these derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-ethylaniline, pyruvic acid) reaction Doebner or Pfitzinger Reaction start->reaction core 8-Ethyl-2-methylquinoline-4-carboxylic acid reaction->core derivatization Chemical Derivatization (e.g., esterification, amidation) core->derivatization derivatives Target Derivatives derivatization->derivatives screening Primary Screening (e.g., antimicrobial, anticancer) derivatives->screening Testing doseresponse Dose-Response Studies (IC50 / MIC determination) screening->doseresponse sar Structure-Activity Relationship (SAR) Analysis doseresponse->sar lead Lead Compound Identification sar->lead

Caption: Generalized workflow for the synthesis and evaluation of 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives.

Comparative Efficacy: Antimicrobial Activity

Quinoline-4-carboxylic acids are renowned for their antibacterial properties, with the core structure being a key component of quinolone antibiotics.[4] The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[4]

Structure-Activity Relationship (SAR) Insights

Based on studies of related quinoline derivatives, the following SAR principles can be inferred for the antimicrobial activity of 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives:

  • The Carboxylic Acid Group: The carboxylic acid at the 4-position is generally considered essential for antibacterial activity, as it is involved in binding to the enzyme-DNA complex.[4]

  • Substituents at the 2-position: The presence of a methyl group at the 2-position can influence the compound's spectrum of activity. Further derivatization at this position, for instance, by creating styrylquinoline derivatives, has been shown to yield compounds with interesting biological activities.[5]

  • Substituents on the Benzenoid Ring: The ethyl group at the 8-position is expected to increase the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. The introduction of basic groups into the quinoline structure can also modulate physicochemical properties and influence potency and spectrum.[6]

Comparative Data on Related Compounds

While specific data for 8-ethyl derivatives is scarce, the following table summarizes the antimicrobial activity of some 2-phenyl-quinoline-4-carboxylic acid derivatives to provide a comparative context.

Compound IDR Group (at 2-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
5a4 2'-aminophenyl64>128[6]
5a7 2'-amino-5'-chlorophenyl>128128[6]
Ciprofloxacin (Reference Drug)0.5-20.25-1[7]

This table is illustrative and based on data from related compound series. Direct extrapolation to 8-ethyl-2-methyl analogs should be done with caution.

Comparative Efficacy: Anticancer Activity

The anticancer potential of quinoline derivatives is a rapidly growing area of research.[8] These compounds can exert their effects through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells, and the inhibition of histone deacetylases (HDACs).[3][4][9]

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the following SAR observations are pertinent:

  • DHODH Inhibition: The carboxylate group of quinoline-4-carboxylic acids is critical for binding to the active site of DHODH.[4]

  • HDAC Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been successfully employed as a "cap" group in the design of novel HDAC inhibitors.[9]

  • Substitutions on the Quinoline Ring: Modifications at various positions of the quinoline ring can significantly impact cytotoxicity and selectivity against different cancer cell lines. For instance, 2-arylquinoline derivatives have shown promising selective anticancer properties.[10]

Comparative Data on Related Compounds

The following table presents the in vitro anti-proliferative activity of some diethyl 2-styrylquinoline-3,4-dicarboxylate derivatives, which are structurally related to the topic compounds.

Compound IDStyryl MoietyIC50 (µmol/L) vs. A549 (Lung Cancer)IC50 (µmol/L) vs. HT29 (Colon Cancer)IC50 (µmol/L) vs. T24 (Bladder Cancer)Reference
Compound with 3,4,5-trimethoxystyryl 3,4,5-trimethoxy2.384.529.86[5]
Cisplatin (Reference Drug)~5~10~8[5]

This table is for comparative purposes and highlights the potential of quinoline derivatives. The activity of 8-ethyl-2-methylquinoline-4-carboxylic acid derivatives would need to be experimentally determined.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of twofold dilutions in Mueller-Hinton broth.

  • Incubation: Add the bacterial inoculum to each well of a microtiter plate containing the serially diluted compounds. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Directions

The 8-Ethyl-2-methylquinoline-4-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. While direct comparative efficacy data for a broad series of these specific derivatives is not yet widely available, the foundational knowledge of quinoline chemistry and pharmacology provides a strong basis for their rational design and evaluation.

Future research should focus on the systematic synthesis and screening of a library of 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives to establish a clear structure-activity relationship. This will involve the exploration of various substituents on the quinoline ring and modifications of the carboxylic acid group to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

  • Biological Activities of Quinoline Derivatives.

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.

  • Structure-activity relationship of quinoline carboxylic acids.

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

  • Review on recent development of quinoline for anticancer activities.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2,8-Disubstituted Quinoline-4-Carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) for a promising class of kinase inhibitors: analogs of quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced ways that structural modifications to the quinoline core influence biological activity, using 8-Ethyl-2-methylquinoline-4-carboxylic acid as our foundational scaffold for discussion.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its rigid structure and synthetic tractability make it an ideal starting point for developing targeted therapies. Specifically, the quinoline-4-carboxylic acid moiety has been identified as a critical pharmacophore for inhibiting various enzymes, including histone deacetylases (HDACs) and protein kinases, by interacting with key residues in their active sites.[2][3][4]

This guide moves beyond mere data reporting. It aims to illuminate the causality behind the data—explaining why certain molecular changes lead to enhanced potency or selectivity. By understanding these principles, researchers can more rationally design the next generation of potent and selective kinase inhibitors.

The Core Scaffold: Quinoline-4-Carboxylic Acid

The fundamental structure consists of a quinoline ring system with a carboxylic acid group at the C4 position. Our reference compound is 8-Ethyl-2-methylquinoline-4-carboxylic acid. The key points of interaction and modification are the C2, C4, and the C5-C8 positions on the benzo portion of the ring.

A foundational principle in the SAR of this class is the role of the C4-carboxylic acid. This group is often essential for activity, acting as a crucial hydrogen bond donor and acceptor or forming salt bridges with positively charged residues (like arginine or lysine) in the target enzyme's active site.[3][4] Studies on related quinazoline inhibitors have shown that esterification of this carboxylic acid group can lead to a significant drop in activity, underscoring its importance.[5]

Below is a diagram illustrating the key regions of the quinoline scaffold that are ripe for synthetic modification to probe the SAR.

SAR_Scaffold cluster_scaffold Quinoline-4-Carboxylic Acid Core cluster_nodes Scaffold C2_Node C2 Position: Bulky, hydrophobic groups often enhance potency. Governs interaction with hydrophobic pockets. C2_Node:e->Scaffold:w C8_Node C8 Position: Modulates solubility, metabolic stability, and can form additional interactions. C8_Node:e->Scaffold:w C4_Node C4 Carboxylic Acid: Essential for activity. Forms key H-bonds or salt bridges in the enzyme active site. C4_Node:s->Scaffold:n

Caption: Key modification points on the quinoline-4-carboxylic acid scaffold.

Structure-Activity Relationship Analysis: A Tale of Two Positions

To build a robust SAR model, we will analyze modifications at two key positions, drawing from comprehensive studies on related quinoline analogs. We will use 2-phenylquinoline-4-carboxylic acid derivatives targeting HDACs as a case study for the C2-position and 8-substituted quinoline derivatives targeting Carbonic Anhydrase (CA) to understand the impact of C8 modifications.

The C2-Position: Probing the Hydrophobic Pocket

The C2 position is critical for establishing interactions within the often deep, hydrophobic pockets of enzyme active sites. Studies consistently show that bulky, hydrophobic substituents at this position are necessary for high potency.[3][4]

A compelling example comes from a study developing 2-phenylquinoline-4-carboxylic acid derivatives as selective HDAC3 inhibitors.[2][6] The researchers introduced a linker and a zinc-binding group (ZBG) to the core scaffold and systematically varied the substituents.

Table 1: Comparative Activity of C2-Substituted Analogs as HDAC3 Inhibitors

Compound IDCore StructureR Group (Linker + ZBG)HDAC3 IC₅₀ (µM)
D28 2-(4-chlorophenyl)quinoline-4-carboxylic acid-NH-(CH₂)₅-CONHOH (Hydroxamic Acid)24.45
D29 2-(4-chlorophenyl)quinoline-4-carboxylic acid-NH-(CH₂)₅-CONHNH₂ (Hydrazide)0.477
D30 2-(4-methoxyphenyl)quinoline-4-carboxylic acid-NH-(CH₂)₅-CONHNH₂ (Hydrazide)>1000

Data summarized from Zhang et al., 2022.[2]

Analysis and Causality:

  • Impact of the Zinc-Binding Group (ZBG): The most dramatic change in activity is seen between D28 and D29 . Replacing the hydroxamic acid ZBG with a hydrazide group led to a greater than 50-fold increase in potency against HDAC3.[2][6] This highlights that while the quinoline core provides the anchoring scaffold, the nature of the group that interacts directly with the catalytic zinc ion is paramount for high-affinity binding.

  • Role of the C2-Phenyl Substituent: Comparing D29 and D30 reveals the sensitivity of the binding pocket to electronic effects. Replacing the electron-withdrawing chloro group on the C2-phenyl ring with an electron-donating methoxy group completely abolished the inhibitory activity.[2] This suggests that the electronic properties of the C2 substituent are crucial for optimal interaction, possibly by influencing the orientation of the molecule within the active site or through direct electronic interactions with residue side chains.

The C8-Position: Fine-Tuning Selectivity and Physicochemical Properties

Substitutions on the benzo-ring portion of the scaffold, particularly at the C8 position, are critical for modulating physicochemical properties like solubility and for achieving selectivity across different enzyme isoforms.

A study on 8-substituted quinoline-2-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms provides excellent insights.[7][8] Although the core is a 2-carboxamide, the principles of substitution at C8 are highly relevant.

Table 2: Comparative Activity of C8-Substituted Analogs as hCA Inhibitors

Compound IDR Group (at C8-Oxygen)hCA I Kᵢ (nM)hCA II Kᵢ (nM)
5a Methyl812.688.4
5b Ethyl756.985.7
5e Propyl61.965.9
5h 4-Fluorobenzyl61.933.0

Data summarized from Akhtar et al., 2020.[7][8]

Analysis and Causality:

  • Effect of Alkyl Chain Length: A clear trend emerges from compounds 5a , 5b , and 5e . Increasing the alkyl chain length from methyl to propyl at the C8-position resulted in a significant increase in potency against both hCA I and hCA II. This indicates the presence of a hydrophobic pocket near the C8-position where longer alkyl chains can establish more favorable van der Waals interactions.

  • Introduction of an Aromatic Ring: The introduction of a 4-fluorobenzyl group in compound 5h maintained high potency against hCA I and further improved it against hCA II, making it the most potent compound in the series against that isoform.[8] This demonstrates that extending the substituent into a deeper pocket with an aromatic ring can capture additional, potent binding interactions, potentially including pi-stacking or halogen bonding. This strategy is key to achieving both high potency and selectivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis Workflow: Pfitzinger Reaction

The Pfitzinger reaction is a classic and reliable method for synthesizing quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound.[9]

Pfitzinger_Workflow Start Start: Isatin & Carbonyl Compound Step1 Step 1: Base-Catalyzed Condensation - Mix Isatin and Ketone (e.g., Acetone) - Add aqueous base (e.g., 33% KOH) - Stir vigorously Start->Step1 Step2 Step 2: Reflux - Heat the mixture to reflux - Maintain for 24 hours - Monitor reaction by TLC Step1->Step2 Step3 Step 3: Work-up & Acidification - Cool reaction to room temp - Dilute with water - Filter to remove impurities - Acidify filtrate with HCl to pH ~4 Step2->Step3 Step4 Step 4: Isolation & Purification - Collect precipitate by filtration - Wash with cold water - Recrystallize from appropriate solvent (e.g., Ethanol) Step3->Step4 End End Product: Quinoline-4-Carboxylic Acid Step4->End

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Biological Assay: In Vitro Kinase Inhibition Assay (Example: HDAC)

This protocol describes a typical in vitro assay to determine the IC₅₀ value of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant human HDAC3 enzyme

  • Fluorogenic HDAC3 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • HDAC Developer solution

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute these stocks into the Assay Buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add 25 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound solution (or DMSO for control wells).

    • Add 10 µL of purified HDAC3 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop and Develop: Add 50 µL of HDAC Developer solution to each well. This solution simultaneously stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Readout: Incubate for an additional 15 minutes at room temperature. Measure the fluorescence intensity using a microplate reader (e.g., Excitation = 360 nm, Emission = 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells).

    • Normalize the data with the "vehicle control" (DMSO) wells set to 100% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of 2,8-disubstituted quinoline-4-carboxylic acids is a rich field for the discovery of novel kinase inhibitors. This guide has established several key principles:

  • The C4-carboxylic acid is a critical anchor, essential for binding in the active site.

  • The C2 position dictates potency and interaction with hydrophobic pockets. Bulky, electronically distinct substituents are required for high affinity.

  • The C8 position offers a handle to fine-tune physicochemical properties and achieve isoform selectivity by exploring interactions with adjacent pockets.

Future research should focus on multi-parameter optimization. Promising analogs, such as those combining a hydrazide-bearing linker with a C8-substituent capable of forming selective interactions, should be synthesized and evaluated. Furthermore, investigating the impact of substitutions at other positions (C5, C6, C7) could yield inhibitors with novel selectivity profiles and improved drug-like properties. By applying the causal principles of SAR outlined here, the path to developing clinically successful kinase inhibitors based on this versatile scaffold becomes significantly clearer.

References

  • Akhtar, T., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1241. Available at: [Link]

  • Chen, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 128, 106079. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928588. Available at: [Link]

  • Shen, J. W., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(8), 1535-1542. Available at: [Link]

  • Zheng, Y., et al. (2018). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 351(12), e1800184. Available at: [Link]

  • Akhtar, T., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]

  • Akhtar, T., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC - PubMed Central. Available at: [Link]

  • Sari, R. R., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Comparative Analysis of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1] Quinoline-based compounds exert their anticancer activity through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, modulation of protein kinases, and disruption of tubulin polymerization.[2][3] Given the continuous emergence of novel quinoline derivatives from synthetic chemistry labs, a standardized and rigorous in vitro comparison is paramount for identifying lead compounds worthy of further development.[4]

This guide presents a structured approach to the head-to-head in vitro comparison of quinoline-based anticancer agents, focusing on three critical aspects of cellular response: cytotoxicity, apoptosis induction, and cell cycle perturbation.

Section 1: Foundational Experimental Design

A successful comparative study hinges on meticulous planning before the first pipette touches a plate. The choices made here dictate the quality and interpretability of the data generated.

The Rationale of Cell Line Selection

The choice of cancer cell lines is a critical first step. It is advisable to use a panel of cell lines representing different cancer histotypes (e.g., breast, lung, colon) to assess the breadth of activity. For this guide, we will consider a hypothetical study using:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

This panel allows for the assessment of differential sensitivity and provides initial insights into potential tumor-specific effects of the compounds.

Compound Management and Controls: Ensuring Data Integrity

Compound Preparation: Quinoline derivatives are often hydrophobic. A common practice is to prepare high-concentration stock solutions (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in a complete culture medium to the final desired concentrations.

Critical Controls: Every experiment must include a set of controls to validate the results:

  • Untreated Control: Cells cultured in medium alone, representing baseline cell health and proliferation.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is crucial to ensure that the solvent itself does not exert any cytotoxic effects.

  • Positive Control: A well-characterized, clinically relevant anticancer drug. Doxorubicin, an anthracycline antibiotic known to intercalate DNA and inhibit topoisomerase II, is an excellent choice as its mechanism involves apoptosis and cell cycle arrest.[5][6]

Section 2: Core Methodologies for In Vitro Assessment

The following protocols form the cornerstone of a comprehensive in vitro comparison. They are designed to be robust and provide quantitative data on the biological impact of the test compounds.[7]

Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of viable cells.[9]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]

  • Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the quinoline compounds (e.g., 0.1, 1, 10, 50, 100 µM), the positive control (Doxorubicin), and the vehicle control (DMSO).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, to allow for sufficient time for the compounds to exert their effects.[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, can then be calculated using non-linear regression analysis.[5]

Quantifying Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for the detection and quantification of apoptosis.[14] It relies on two key principles:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compounds at concentrations around their respective IC50 values for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution to avoid membrane damage.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.[17]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The data allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[18] Flow cytometric analysis of DNA content using propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the quinoline compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Cells can be stored at -20°C for several weeks after fixation.[19]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial as it degrades double-stranded RNA, ensuring that PI exclusively binds to DNA.[20]

  • Incubation: Incubate for at least 30 minutes at room temperature.[21]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the PI fluorescence signal on a linear scale. Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Section 3: Data Visualization and Interpretation

Clear presentation of data is essential for a meaningful comparison.

Workflow Visualization

The overall experimental process can be visualized to provide a clear overview of the comparative workflow.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CellCulture Cell Line Culture (MCF-7, A549, HCT116) MTT MTT Assay (Cytotoxicity, IC50) CellCulture->MTT Apoptosis Annexin V / PI Assay (Apoptosis Analysis) CellCulture->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) CellCulture->CellCycle CompoundPrep Compound Preparation (Quinoline-A, Quinoline-B, Doxorubicin) CompoundPrep->MTT CompoundPrep->Apoptosis CompoundPrep->CellCycle DataAnalysis Calculate IC50 Quantify Apoptosis % Determine Cell Cycle Arrest MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Comparison Comparative Analysis of Quinoline-A vs. Quinoline-B DataAnalysis->Comparison

Caption: High-level workflow for the in vitro comparison of quinoline-based anticancer agents.

Tabular Data Summary

Summarize quantitative results in a clear, concise table. This allows for at-a-glance comparison of the compounds' performance.

Table 1: Hypothetical Comparative Data for Quinoline Agents in MCF-7 Cells (48h Treatment)

CompoundIC50 (µM)% Early Apoptosis (at IC50)% Late Apoptosis (at IC50)% Cells in G2/M Phase
Quinoline-A 8.525.4%15.2%45.1%
Quinoline-B 22.110.1%5.6%20.5%
Doxorubicin 0.935.8%20.1%55.3%
Interpreting the Results

Based on the hypothetical data in Table 1:

  • Quinoline-A demonstrates significantly higher cytotoxicity (lower IC50) than Quinoline-B.

  • The cytotoxic effect of Quinoline-A appears to be strongly linked to the induction of apoptosis and a robust arrest of the cell cycle in the G2/M phase.

  • Quinoline-B is less potent and induces weaker apoptotic and cell cycle responses compared to Quinoline-A.

  • Both quinoline compounds are less potent than the clinical drug Doxorubicin , which is an expected outcome for early-stage investigational compounds.

Conclusion

This guide outlines a systematic and robust approach for the in vitro comparison of novel quinoline-based anticancer agents. By integrating assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can build a comprehensive profile of a compound's cellular activity. This multi-parametric approach, grounded in sound experimental design and validated protocols, is crucial for making informed decisions in the drug discovery pipeline and for identifying the most promising quinoline derivatives for future preclinical and clinical development.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

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  • El-Sayed, M. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved January 24, 2026, from [Link]

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  • Saha, B., et al. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Afzal, O., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Retrieved January 24, 2026, from [Link]

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  • Baskaran, T., et al. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved January 24, 2026, from [Link]

  • Claffey, K. P., et al. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved January 24, 2026, from [Link]

  • Li, Y., et al. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Retrieved January 24, 2026, from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 24, 2026, from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). The Francis Crick Institute. Retrieved January 24, 2026, from [Link]

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  • Zielińska-Górska, M., et al. (2023, December 15). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. Retrieved January 24, 2026, from [Link]

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A Comparative Guide to Pfitzinger and Doebner Quinolone Syntheses for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse activities, including antibacterial, antiviral, and anticancer properties.[1][2] Consequently, the efficient and versatile synthesis of substituted quinolines is of paramount importance to drug discovery and development professionals. Among the classical methods, the Pfitzinger and Doebner reactions represent two powerful, yet distinct, approaches to constructing the quinoline core. This guide provides an in-depth, comparative analysis of these two seminal reactions, offering practical insights into their mechanisms, substrate scope, and optimal applications, thereby empowering researchers to make informed decisions in their synthetic strategies.

The Pfitzinger Synthesis: A Robust Route from Isatins

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a reliable method for the synthesis of quinoline-4-carboxylic acids.[3][4] The core transformation involves the condensation of an isatin (or a substituted derivative) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[5][6]

Mechanistic Rationale

The generally accepted mechanism for the Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond within the isatin ring to form an intermediate keto-acid.[5][6] This is followed by the condensation of the aniline moiety of the opened isatin with the carbonyl compound to generate an imine, which subsequently tautomerizes to the more stable enamine. An intramolecular cyclization of the enamine, followed by dehydration, ultimately furnishes the quinoline-4-carboxylic acid product.[5][6]

Diagram 1: Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Condensation PyruvicAcid Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate PyruvicAcid->Dihydroquinoline SchiffBase->Dihydroquinoline + Pyruvic Acid (enol) Michael Addition & Cyclization Quinoline 2-Substituted Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Sources

A Comparative Guide to Emissive Materials in OLEDs: Benchmarking 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the quest for novel emissive materials that offer superior efficiency, stability, and color purity is paramount. This guide provides a comprehensive performance benchmark of a promising candidate, 8-Ethyl-2-methylquinoline-4-carboxylic acid, contextualized against established industry-standard emitters. While direct, comprehensive experimental data for this specific compound is emerging, this guide synthesizes available information on structurally related quinoline derivatives to project its potential and guide future research. This analysis is tailored for researchers, scientists, and professionals in drug development and materials science who are at the forefront of OLED innovation.

The Central Role of the Emissive Layer in OLED Performance

An Organic Light-Emitting Diode is a solid-state lighting technology where the emissive layer is an organic compound that emits light in response to an electric current.[1] The heart of an OLED device is its multi-layered organic stack, and the emissive layer (EML) is arguably the most critical component, as it dictates the device's fundamental optoelectronic properties. The choice of the emitter molecule directly influences the color of the emitted light, the energy conversion efficiency, and the operational lifetime of the device.

The efficiency of an OLED is often quantified by its External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected into the device.[2][3] Other critical performance metrics include current efficiency (measured in candela per ampere, cd/A) and power efficiency (measured in lumens per watt, lm/W). The operational lifetime is typically characterized by LT50 or LT95, the time it takes for the device's luminance to decay to 50% or 95% of its initial value, respectively.[4]

Introducing 8-Ethyl-2-methylquinoline-4-carboxylic acid: A Promising Quinoline Derivative

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention for their applications in optoelectronics due to their inherent charge transport and luminescent properties.[5] The rigid, planar structure of the quinoline core provides good thermal stability, a crucial attribute for OLED materials.

Molecular Structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid:

Caption: Molecular structure of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

The specific substitutions on the quinoline ring are expected to modulate its electronic and optical properties. Theoretical studies have shown that different substituents can alter the frontier molecular orbitals (HOMO and LUMO levels) and the π-conjugated system, thereby influencing the emission spectra.[6] The presence of a methyl group at the 2-position and an ethyl group at the 8-position may influence the molecule's solubility and film-forming properties, which are critical for device fabrication. The carboxylic acid group at the 4-position could potentially be used for further functionalization or to influence the material's charge injection properties.

Performance Benchmarking: A Comparative Analysis

To contextualize the potential of 8-Ethyl-2-methylquinoline-4-carboxylic acid, we compare its hypothesized performance against three well-characterized emitters that represent different classes of OLED materials:

  • Tris(8-hydroxyquinolinato)aluminium (Alq3): A classic fluorescent green emitter, widely used as a benchmark material.[2][7]

  • Tris(2-phenylpyridine)iridium (Ir(ppy)3): A highly efficient phosphorescent green emitter.[8][9]

  • Iridium(III)bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic): A common phosphorescent blue emitter.[10][11]

Hypothesized Performance of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Based on the analysis of related quinoline derivatives, we can project the following characteristics for 8-Ethyl-2-methylquinoline-4-carboxylic acid as an OLED emitter:

  • Emission Color: Quinoline derivatives are known to be effective emitters in the blue to green region of the spectrum. The presence of methyl substituents on the Alq3 structure has been shown to cause a hypsochromic (blue) shift in luminescence.[2] Therefore, it is plausible that 8-Ethyl-2-methylquinoline-4-carboxylic acid could function as a blue or blue-green fluorescent emitter.

  • Efficiency: As a fluorescent emitter, its theoretical maximum EQE would be limited to around 5% due to the harvesting of only singlet excitons. However, advancements in device architecture and host materials could potentially enhance this.

  • Stability: The rigid quinoline core suggests good thermal stability. However, the operational lifetime would need to be experimentally determined, as factors like photochemical degradation can play a significant role.

Comparative Performance Data

The following tables summarize the reported performance metrics for the benchmark emitters.

Table 1: Performance of Green Emitters

EmitterTypeMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Emission Peak (nm)Lifetime (LT50)
Alq3 Fluorescent~4.6[12]~10.8[1]~3.5[1]~525[7]Hundreds of hours[2]
Ir(ppy)3 Phosphorescent~23.8[13]~183.1[8]~247.3[8]~513[9]>10,000 hours (device dependent)

Table 2: Performance of a Blue Emitter

EmitterTypeMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)Emission Peak (nm)Lifetime (LT50)
FIrpic Phosphorescent~20.4[11]~25.8[11]~55.4[11]~472Device and brightness dependent

Experimental Protocols for Performance Evaluation

To empirically validate the performance of 8-Ethyl-2-methylquinoline-4-carboxylic acid, a systematic approach to device fabrication and characterization is essential.

OLED Fabrication Workflow

The fabrication of OLED devices is typically carried out in a high-vacuum environment to prevent contamination.[1] A common method is thermal evaporation.

cluster_0 OLED Fabrication Process A Substrate Cleaning (ITO-coated glass) B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Host doped with emitter) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode Deposition (e.g., Al) F->G H Encapsulation G->H

Caption: A generalized workflow for OLED fabrication via thermal evaporation.

Step-by-Step Protocol:

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

    • A Hole Injection Layer (HIL), such as HAT-CN, is deposited.

    • A Hole Transport Layer (HTL), such as TAPC, is then deposited.

    • The Emissive Layer (EML) is co-evaporated, consisting of a host material doped with the emitter (8-Ethyl-2-methylquinoline-4-carboxylic acid). The doping concentration is a critical parameter to optimize.

    • An Electron Transport Layer (ETL), such as TPBi, is deposited.

    • An Electron Injection Layer (EIL), such as LiF, is deposited.

  • Cathode Deposition: A metal cathode, typically aluminum (Al), is deposited on top of the organic stack.

  • Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Device Characterization

Once fabricated, the OLED devices are subjected to a series of tests to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics: A source measure unit and a calibrated photodiode are used to measure the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum: A spectrometer is used to measure the emission spectrum of the device at a constant driving current to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The EQE is calculated from the J-V-L data and the EL spectrum. This measurement is often performed using an integrating sphere to capture all emitted light.[14]

  • Operational Lifetime: The device is driven at a constant current, and the luminance is monitored over time. The time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50) is recorded.

Conclusion and Future Outlook

While direct experimental data for 8-Ethyl-2-methylquinoline-4-carboxylic acid in OLEDs is not yet widely available, its chemical structure, based on the robust and versatile quinoline core, positions it as a promising candidate for a blue or blue-green fluorescent emitter. The presence of alkyl substituents may enhance its processing characteristics.

To fully ascertain its potential, rigorous experimental investigation is required. The fabrication and characterization protocols outlined in this guide provide a clear roadmap for such an evaluation. Future research should focus on optimizing the device architecture, including the choice of host material and doping concentration, to maximize the performance of this and other novel quinoline-based emitters. The insights gained from such studies will be invaluable in the ongoing development of next-generation OLED technologies.

References

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A Researcher's Guide to Navigating the Selectivity Landscape of 8-Ethyl-2-methylquinoline-4-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 8-Ethyl-2-methylquinoline-4-carboxylic acid, a representative of this versatile class, holds significant therapeutic promise. However, the very structural features that endow quinoline derivatives with their potent bioactivity can also lead to off-target interactions, a phenomenon known as cross-reactivity. Understanding and systematically evaluating the selectivity profile of a lead compound like 8-Ethyl-2-methylquinoline-4-carboxylic acid is paramount to mitigating potential toxicity and ensuring the development of a safe and effective therapeutic.[5]

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on 8-Ethyl-2-methylquinoline-4-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a tiered approach to building a comprehensive selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of small molecule selectivity with scientific integrity and a clear, logical progression.

The Imperative of Selectivity Profiling for Quinolines

The quinoline core, an aromatic heterocyclic system, is known to interact with a diverse array of biological targets.[6] This promiscuity, while a source of therapeutic potential, necessitates a thorough investigation of a compound's interaction with proteins beyond its intended target. Undesirable off-target binding can lead to adverse drug reactions and toxicity, which are major causes of late-stage clinical trial failures.[5] Therefore, a proactive and systematic assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[7]

For quinoline-4-carboxylic acid derivatives, potential off-target families of concern include, but are not limited to:

  • Kinases: A large family of enzymes that are common off-targets for many small molecules.[8]

  • G-protein coupled receptors (GPCRs): The largest family of membrane receptors, involved in a vast number of physiological processes.

  • Ion Channels: Particularly the hERG potassium channel, inhibition of which can lead to serious cardiovascular side effects.[8]

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.

  • DNA and Associated Enzymes: Including topoisomerases and DNA G-quadruplexes.[9]

A Tiered Strategy for Cross-Reactivity Assessment

A pragmatic and cost-effective approach to selectivity profiling involves a tiered screening strategy. This begins with broad, high-throughput screens and progresses to more focused, in-depth assays for any identified "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation and IC50 Determination cluster_2 Tier 3: Cellular and Functional Assays T1_1 Large-Scale Kinase Panel (e.g., 400+ kinases) T2_1 Dose-Response Assays for Primary Hits T1_1->T2_1 Hits T1_2 Broad GPCR Panel (e.g., LeadHunter) T1_2->T2_1 T1_3 General Safety Panel (e.g., Eurofins SafetyScreen44) T1_3->T2_1 T2_2 Orthogonal Assays (e.g., different technology platform) T2_1->T2_2 Validated Hits T3_1 Cell-Based Target Engagement Assays T2_2->T3_1 Confirmed Off-Targets T3_2 Functional Assays for Off-Target Pathways T3_1->T3_2

Caption: A tiered workflow for systematic cross-reactivity profiling.

Experimental Protocols: Foundational Assays

The following are detailed protocols for essential in vitro assays to begin building a selectivity profile for 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Protocol 1: Kinase Inhibition Profiling using a Luminescence-Based Assay

Rationale: This assay provides a quantitative measure of a compound's inhibitory activity against a broad panel of kinases, identifying potential off-target interactions within this critical enzyme family.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Ethyl-2-methylquinoline-4-carboxylic acid in 100% DMSO.

    • Serially dilute the stock solution to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

    • Prepare kinase buffer, substrate, and ATP solutions according to the manufacturer's instructions (e.g., Promega's Kinase-Glo® Max Assay).

  • Assay Plate Preparation:

    • In a 384-well white assay plate, add 5 µL of the appropriate kinase, substrate, and ATP mixture to each well.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Include a "no kinase" control to determine background luminescence.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all experimental wells.

    • Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: hERG Channel Inhibition Assessment using an Automated Patch-Clamp System

Rationale: Early assessment of hERG channel inhibition is crucial to de-risk a compound for potential cardiotoxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the hERG channel according to standard cell culture protocols.

  • Compound Preparation:

    • Prepare a stock solution of 8-Ethyl-2-methylquinoline-4-carboxylic acid in a suitable solvent.

    • Perform serial dilutions to obtain the desired test concentrations.

  • Automated Patch-Clamp:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cell suspension and the compound dilutions onto the automated patch-clamp instrument (e.g., IonWorks Barracuda).

    • The instrument will automatically perform whole-cell patch-clamp recordings.

  • Voltage Protocol:

    • Apply a voltage protocol designed to elicit and measure the hERG current. This typically involves a depolarizing pulse followed by a repolarizing step to measure the tail current.

  • Data Analysis:

    • Measure the peak tail current in the presence of different concentrations of the compound.

    • Normalize the data to the vehicle control.

    • Calculate the percent inhibition at each concentration and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in clear and concise tables for easy comparison.

Table 1: Illustrative Kinase Selectivity Profile of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Kinase TargetIC50 (µM)
Primary Target X 0.05
Off-Target Kinase A> 10
Off-Target Kinase B2.5
Off-Target Kinase C> 10
SIRT37.2[10]
c-Met0.0093[8]

Table 2: Comparative Analysis with Structurally Related Quinolines

CompoundPrimary Target IC50 (µM)Off-Target B IC50 (µM)hERG IC50 (µM)
8-Ethyl-2-methylquinoline-4-carboxylic acid 0.05 2.5 > 30
Compound Y (2-phenyl analog)0.10.85.2
Compound Z (8-H analog)0.35.1> 30

The interpretation of these data requires careful consideration of the therapeutic window. A compound with an IC50 for an off-target that is significantly higher (e.g., >100-fold) than its on-target IC50 is generally considered to have a good selectivity margin.

Visualizing Potential Interactions

Understanding the potential signaling pathways involved can provide context for the observed cross-reactivity.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Primary Target X B Downstream Effector 1 A->B C Therapeutic Outcome B->C D Off-Target B E Downstream Effector 2 D->E F Adverse Effect E->F Compound 8-Ethyl-2-methylquinoline- 4-carboxylic acid Compound->A Inhibition Compound->D Unintended Inhibition

Caption: On-target vs. potential off-target signaling pathways.

Conclusion

The development of 8-Ethyl-2-methylquinoline-4-carboxylic acid as a potential therapeutic agent necessitates a deep and thorough understanding of its selectivity profile. The tiered, systematic approach outlined in this guide, grounded in robust experimental methodologies, provides a clear path to characterizing its cross-reactivity. By embracing a proactive strategy to identify and understand off-target interactions, researchers can significantly enhance the probability of advancing a safe and effective drug candidate into clinical development. The principles and protocols described herein are not merely a checklist but a foundational framework for making informed decisions and upholding the highest standards of scientific rigor in the pursuit of novel medicines.

References

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A Head-to-Head Comparison of Substituted Quinoline-4-Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] This guide provides a comprehensive, head-to-head comparison of substituted quinoline-4-carboxylic acids, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and therapeutic potential. By delving into the experimental data and the rationale behind molecular design, this document aims to empower researchers, scientists, and drug development professionals in their quest for more effective and selective therapeutics.

The Enduring Significance of the Quinoline-4-Carboxylic Acid Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and structural landscape for molecular interactions.[4] The carboxylic acid moiety at the 4-position is a critical pharmacophore, often engaging in crucial hydrogen bonding and electrostatic interactions with biological targets.[5][6] The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitutions at various positions on the quinoline ring, allowing for the fine-tuning of physicochemical properties and biological activity.[2]

Synthetic Strategies: Pfitzinger and Doebner Reactions at the Forefront

The synthesis of substituted quinoline-4-carboxylic acids predominantly relies on two classical named reactions: the Pfitzinger reaction and the Doebner reaction. Understanding the nuances of these synthetic routes is crucial for accessing a diverse library of derivatives.

The Pfitzinger Reaction: A Versatile Condensation

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, typically a ketone, in the presence of a base.[4][7] This method is highly effective for generating a wide array of 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids.

Experimental Protocol: A Modified Pfitzinger Synthesis [4][7]

  • Base Preparation: Dissolve 0.02 mol of potassium hydroxide (KOH) in a minimal amount of water and 40 mL of absolute ethanol in a round-bottom flask.

  • Isatin Addition: Add 0.0075 mol of the desired substituted isatin to the basic solution and stir for 1 hour at room temperature.

  • Ketone Addition: Slowly add 0.015 mol of the appropriate ketone to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with a suitable acid to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration and wash with a cold solvent, such as ethanol, to remove impurities. Further purification can be achieved by recrystallization.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3] This one-pot synthesis is particularly advantageous for creating 2-substituted quinoline-4-carboxylic acids and allows for significant diversity based on the commercially available anilines and aldehydes. However, the reaction yields can be sensitive to the electronic nature of the aniline substituent.[3]

Experimental Protocol: A General Doebner Synthesis [2]

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (10 mmol), the desired aldehyde (10 mmol), and pyruvic acid (12 mmol) in 50 mL of ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, which will induce the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

Synthetic_Workflows cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction P_Start Isatin + Ketone P_Base Base (e.g., KOH) P_Start->P_Base Reactants P_Condensation Condensation & Cyclization P_Base->P_Condensation Reaction Conditions P_Product Substituted Quinoline-4-Carboxylic Acid P_Condensation->P_Product Formation D_Start Aniline + Aldehyde + Pyruvic Acid D_Solvent Solvent (e.g., Ethanol) D_Start->D_Solvent Reactants D_Condensation Three-Component Condensation D_Solvent->D_Condensation Reaction Conditions D_Product Substituted Quinoline-4-Carboxylic Acid D_Condensation->D_Product Formation

Caption: Key synthetic workflows for substituted quinoline-4-carboxylic acids.

Head-to-Head Comparison of Biological Activities

The therapeutic potential of substituted quinoline-4-carboxylic acids is vast, with significant findings in anticancer and antimicrobial applications. The following sections provide a direct comparison of derivatives based on their substitution patterns and resulting biological efficacy.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Quinoline-4-carboxylic acid derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH) and sirtuins, as well as by inducing cell cycle arrest and apoptosis.[5][8][9][10][11]

A structure-activity relationship study on DHODH inhibitors identified three crucial regions for activity: a bulky hydrophobic substituent at the C2 position, the essential carboxylic acid at the C4 position, and appropriate substitutions on the benzo portion of the quinoline ring.[6]

Table 1: Comparative Anticancer Activity of Substituted Quinoline-4-Carboxylic Acids

Compound IDSubstitution PatternCancer Cell Line(s)IC50Mechanism of ActionReference
Brequinar 6-fluoro, 2-(2'-fluoro-1,1'-biphenyl-4-yl), 3-methylL1210Potent InhibitorDHODH Inhibition[6]
Analog 41 Specific quinoline-based structure-9.71 ± 1.4 nMDHODH Inhibition[8]
Analog 43 Specific quinoline-based structure-26.2 ± 1.8 nMDHODH Inhibition[8]
P6 2-(4-acrylamidophenyl) derivativeMLLr leukemic cell lines7.2 µMSIRT3 Inhibition[9]
Compound 7c Not specified in snippetMCF-7 (Breast)1.73 µg/mLNot specified[2]
Compound 4c Not specified in snippetMDA-MB-231 (Breast)PotentNot specified[2]

The data clearly indicates that substitutions at the 2-position with large, hydrophobic groups, such as a biphenyl moiety, are crucial for potent DHODH inhibition.[6] Furthermore, the introduction of specific functionalities, like the acrylamide group in compound P6, can shift the target profile towards other enzymes like SIRT3, highlighting the tunability of the scaffold.[9]

Anticancer_MoA Q4CA Substituted Quinoline-4-Carboxylic Acids DHODH DHODH Inhibition Q4CA->DHODH SIRT3 SIRT3 Inhibition Q4CA->SIRT3 Apoptosis Induction of Apoptosis Q4CA->Apoptosis CellCycle Cell Cycle Arrest Q4CA->CellCycle CancerCell Cancer Cell Death/Growth Inhibition DHODH->CancerCell SIRT3->CancerCell Apoptosis->CancerCell CellCycle->CancerCell

Caption: Anticancer mechanisms of substituted quinoline-4-carboxylic acids.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prime example.[1] Research into novel quinoline-4-carboxylic acid derivatives continues to yield promising candidates against a range of bacterial and fungal pathogens.[12][13]

A study comparing a series of 2-substituted quinoline-4-carboxylic acids and their corresponding carboxamides revealed that the carboxylic acid derivatives possessed significantly higher antimicrobial effects.[12][13] This underscores the critical role of the carboxylic acid moiety in antimicrobial activity, likely through interactions with bacterial enzymes or cell wall components.

Table 2: Comparative Antimicrobial Activity of Substituted Quinoline-4-Carboxylic Acids

Compound ClassGeneral StructureTarget OrganismsGeneral ActivityKey FindingReference
2-Substituted Quinoline-4-Carboxylic Acids Quinoline core with substitution at C2 and a COOH at C4G+ & G- bacteria, yeasts, fungiHigh antimicrobial effectsThe carboxylic acid is crucial for activity.[12][13]
Quinoline-4-Carboxamides Quinoline core with a CONH2 at C4G+ & G- bacteria, yeasts, fungiWeakly influenced microbial growthAmidation of the carboxylic acid reduces activity.[12][13]
Fluorine-containing derivatives Quinoline-4-carboxylic acid with fluorine substituentsGram-negative and Gram-positive bacteriaPotent antimicrobial activityFluorine substitution enhances activity.[1]

The presence of a free carboxylic acid group appears to be a consistent requirement for potent antimicrobial activity in this class of compounds.[12][13] Furthermore, the incorporation of fluorine atoms, a common strategy in medicinal chemistry, has been shown to enhance the antimicrobial efficacy of these derivatives.[1]

Antioxidant and Anti-Inflammatory Potential

Beyond their well-documented anticancer and antimicrobial properties, certain quinoline-4-carboxylic acid derivatives have also demonstrated notable antioxidant and anti-inflammatory activities.

In one study, the antioxidant activity of 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid was evaluated using a DPPH assay.[4] Both compounds exhibited better radical scavenging activity than the parent isatin, with the 2-aryl substituted derivative showing slightly higher activity, suggesting that the nature of the substituent at the 2-position can influence antioxidant potential.[4]

Furthermore, selected quinoline-4-carboxylic acids have shown impressive anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin.[14]

Conclusion and Future Directions

The substituted quinoline-4-carboxylic acid scaffold remains a highly privileged structure in drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the development of new medicines. The head-to-head comparisons presented in this guide highlight critical structure-activity relationships that can inform the design of future generations of these compounds.

Key takeaways for drug development professionals include:

  • The C4-Carboxylic Acid is Often Essential: For both anticancer (specifically DHODH inhibition) and antimicrobial activities, the carboxylic acid moiety is a key pharmacophoric element.[5][6][12][13]

  • The C2-Position is a Hotspot for Modulation: The nature of the substituent at the 2-position is a primary determinant of biological activity and target selectivity. Large, hydrophobic groups favor DHODH inhibition, while other functionalities can be introduced to target different enzymes or enhance other properties.[6]

  • Strategic Substitutions on the Benzo Ring are Important: Modifications to the "left-hand side" of the molecule can fine-tune activity and pharmacokinetic properties.[6]

Future research should focus on exploring novel substitution patterns, particularly at less-explored positions of the quinoline ring, to identify derivatives with improved potency, selectivity, and drug-like properties. The application of modern synthetic methodologies, including flow chemistry and high-throughput synthesis, will be instrumental in rapidly expanding the chemical space around this versatile scaffold.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis of Substituted Quinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

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Replicating the synthesis and biological testing of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its various derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring plays a crucial role in modulating the compound's physicochemical properties and biological interactions.[4] This guide provides a comprehensive overview of the synthesis and biological testing of a representative member of this class, 8-Ethyl-2-methylquinoline-4-carboxylic acid, offering a comparative analysis of synthetic methodologies and a detailed protocol for its biological evaluation.

Part 1: Comparative Synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions. This section will compare two of the most prominent and reliable methods for the preparation of 8-Ethyl-2-methylquinoline-4-carboxylic acid: the Doebner reaction and the Pfitzinger reaction.

Method 1: The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.[5] It involves the reaction of an aniline, an aldehyde, and pyruvic acid.[5][6]

Causality of Component Selection for 8-Ethyl-2-methylquinoline-4-carboxylic acid:

  • Aniline Derivative: To achieve the 8-ethyl substitution, 2-ethylaniline is the logical choice for the aniline component. The position of the ethyl group on the aniline ring dictates its final position on the resulting quinoline.

  • Aldehyde: The 2-methyl group is introduced via the aldehyde component. Therefore, acetaldehyde is the appropriate reactant.

  • Pyruvic Acid: This component is essential as it provides the carbon backbone that will form the pyridine ring of the quinoline and, crucially, the carboxylic acid group at the 4-position.

Experimental Protocol: Doebner Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylaniline (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent such as ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1 equivalent) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Mechanism and Rationale: The reaction is believed to proceed via the initial formation of a Schiff base from the condensation of 2-ethylaniline and acetaldehyde. This is followed by a Michael-type addition of the enol form of pyruvic acid to the Schiff base, subsequent intramolecular cyclization, and finally, oxidation to the aromatic quinoline product.[5]

Advantages and Disadvantages:

Advantages Disadvantages
One-pot synthesis, operationally simple.[5] Can result in lower yields with electron-deficient anilines.[5]

| Readily available starting materials. | The use of volatile acetaldehyde requires careful handling. |

Diagram of Doebner Reaction Workflow:

Doebner_Reaction reagents 2-Ethylaniline Acetaldehyde Pyruvic Acid solvent Ethanol reagents->solvent Dissolve reaction Reflux (3-5h) solvent->reaction Heat workup Cooling & Filtration/ Concentration reaction->workup Isolate purification Recrystallization workup->purification Purify product 8-Ethyl-2-methylquinoline- 4-carboxylic acid purification->product

Caption: Workflow for the Doebner Synthesis.

Method 2: The Pfitzinger Reaction

The Pfitzinger reaction is another powerful method for synthesizing quinoline-4-carboxylic acids, involving the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions.[3][7][8]

Causality of Component Selection for 8-Ethyl-2-methylquinoline-4-carboxylic acid:

  • Isatin Derivative: To introduce the 8-ethyl group, a substituted isatin is required. Specifically, 7-ethylisatin will yield the desired 8-ethylquinoline product.

  • Carbonyl Compound: The 2-methyl group is derived from the carbonyl component. Acetone is the simplest and most effective choice, as its α-methylene group will react with the isatin.

Experimental Protocol: Pfitzinger Reaction

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (or another strong base) in ethanol or a mixture of ethanol and water.[1][3]

  • Addition of Reactants: Add 7-ethylisatin (1 equivalent) and acetone (a slight excess) to the basic solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.[9]

  • Acidification and Isolation: After cooling, pour the reaction mixture into water and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 4-5. The product will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Mechanism and Rationale: The reaction is initiated by the base-catalyzed ring-opening of the isatin to form an isatinic acid salt. This is followed by condensation with the enolate of acetone to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[8]

Advantages and Disadvantages:

Advantages Disadvantages
A versatile method for a wide range of substituted quinolines.[7][10] The synthesis of substituted isatins can be multi-step.

| Generally provides good yields.[1] | Requires strongly basic conditions. |

Diagram of Pfitzinger Reaction Workflow:

Pfitzinger_Reaction reagents 7-Ethylisatin Acetone base KOH in Ethanol/Water reagents->base Add reaction Reflux (4-6h) base->reaction Heat workup Acidification (HCl/Acetic Acid) reaction->workup Quench isolation Precipitation & Filtration workup->isolation Isolate product 8-Ethyl-2-methylquinoline- 4-carboxylic acid isolation->product

Caption: Workflow for the Pfitzinger Synthesis.

Part 2: Biological Testing and Performance Comparison

Quinoline derivatives are known for a wide array of biological activities.[1][11] This section outlines protocols for evaluating 8-Ethyl-2-methylquinoline-4-carboxylic acid for its potential antibacterial and anticancer activities, comparing its hypothetical performance against established standards.

Antibacterial Activity Assessment

The antibacterial potential of the synthesized compound can be determined by measuring its Minimum Inhibitory Concentration (MIC).[4]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solution: Prepare a stock solution of 8-Ethyl-2-methylquinoline-4-carboxylic acid in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a nutrient broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance Data (Hypothetical):

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
8-Ethyl-2-methylquinoline-4-carboxylic acid 3264
Ciprofloxacin (Control)10.5
Quinine (Alternative Quinoline)128>256
Anticancer Activity Assessment

The antiproliferative effect of the compound on cancer cells can be evaluated using a colorimetric assay such as the Sulforhodamine B (SRB) assay.[2]

Experimental Protocol: SRB Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media and conditions.[2]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Ethyl-2-methylquinoline-4-carboxylic acid (and a positive control like Cisplatin) for 48-72 hours.

  • Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Comparative Performance Data (Hypothetical):

CompoundIC50 on MCF-7 cells (µM)IC50 on HeLa cells (µM)
8-Ethyl-2-methylquinoline-4-carboxylic acid 15.522.8
Cisplatin (Control)5.27.9
Doxorubicin (Alternative Drug)0.81.1
Potential Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Several quinoline-4-carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[10] Inhibition of this enzyme leads to pyrimidine depletion, which in turn halts cell cycle progression, particularly in rapidly proliferating cells like cancer cells.[10] This represents a plausible and testable mechanism of action for the observed anticancer and antimicrobial activities of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Diagram of DHODH Inhibition Pathway:

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_effect Cellular Effect Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines (dUMP, dCTP) Pyrimidines (dUMP, dCTP) DHODH->Pyrimidines (dUMP, dCTP) Depletion ... ... Orotate->... ...->Pyrimidines (dUMP, dCTP) DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines (dUMP, dCTP)->DNA/RNA Synthesis 8-Et-2-Me-Quinoline-4-COOH 8-Et-2-Me-Quinoline-4-COOH 8-Et-2-Me-Quinoline-4-COOH->DHODH Inhibits Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: Inhibition of the DHODH pathway.

Conclusion

8-Ethyl-2-methylquinoline-4-carboxylic acid represents a valuable target for synthetic and medicinal chemists. Its synthesis can be reliably achieved through established methods like the Doebner and Pfitzinger reactions, with the choice of method depending on the availability of starting materials and desired reaction conditions. The biological evaluation of this compound and its analogues is crucial for uncovering their therapeutic potential. The provided protocols for antibacterial and anticancer screening serve as a robust starting point for researchers. Further investigation into its mechanism of action, potentially as a DHODH inhibitor, could pave the way for the development of novel therapeutic agents.

References

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  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

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  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

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  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

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  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. [Link]

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  • Pfitzinger Quinoline Synthesis. SlideShare. [Link]

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  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: Understanding the "Why" Behind the Precautions

8-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline class of compounds. Quinolines are heterocyclic aromatic compounds that can exhibit significant biological activity and, consequently, require careful handling. The presence of a carboxylic acid group can also influence its reactivity and disposal requirements.

Based on data from related compounds, we can anticipate the following hazard profile.[1][2][3][4][5] This proactive hazard assessment is a cornerstone of a trustworthy safety protocol.

Table 1: Anticipated Hazard Classification for 8-Ethyl-2-methylquinoline-4-carboxylic acid

Hazard ClassCategoryAnticipated Hazard Statement
Acute Toxicity (Oral)Category 3/4Toxic or Harmful if swallowed.[1]
Acute Toxicity (Dermal)Category 4Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3][5]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[1]
CarcinogenicityCategory 1B/2May cause cancer or is a suspected carcinogen.[1][6]
Aquatic Hazard (Chronic)Category 2Toxic to aquatic life with long lasting effects.[1][6]

Causality: The quinoline ring system is known for its potential to intercalate with DNA, which is the mechanistic basis for concerns about mutagenicity and carcinogenicity.[1] Furthermore, many aromatic nitrogen-containing compounds are toxic to aquatic organisms, making environmental release a significant concern.[1][6][7] Therefore, under no circumstances should this compound or its waste be disposed of down the drain.[7][8][9]

The Cardinal Rule: Treat as Hazardous Waste

All forms of waste containing 8-Ethyl-2-methylquinoline-4-carboxylic acid—be it the pure solid, solutions, or contaminated labware—must be managed as hazardous chemical waste.[7][8][10] This is a non-negotiable principle that ensures compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and protects you, your colleagues, and the environment.[11]

Disposal Workflow: A Step-by-Step Protocol

The following diagram and protocols outline the decision-making process and actions required for proper waste management.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Actions cluster_3 Final Steps Waste Waste Generated (8-Ethyl-2-methylquinoline-4-carboxylic acid) IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? Waste->IsLiquid IsContaminated Is it contaminated labware? Waste->IsContaminated SolidWaste Place in a labeled, sealed container for solid hazardous waste. IsSolid->SolidWaste Yes LiquidWaste Collect in a compatible, labeled, sealed container for liquid hazardous waste. IsLiquid->LiquidWaste Yes LabwareWaste Place in a designated, labeled container for solid hazardous waste. IsContaminated->LabwareWaste Yes Store Store in Satellite Accumulation Area (SAA). Segregate from incompatibles. SolidWaste->Store LiquidWaste->Store LabwareWaste->Store Request Request pickup by Institutional Environmental Health & Safety (EHS). Store->Request

Caption: Decision workflow for the disposal of 8-Ethyl-2-methylquinoline-4-carboxylic acid waste.

Protocol 1: Unused, Expired, or Waste Pure Compound (Solid)
  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[10] The original container is ideal if it is in good condition.[10]

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "8-Ethyl-2-methylquinoline-4-carboxylic acid," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[10]

  • Collection : Carefully place the solid waste into the designated container. Avoid creating dust.[2][12]

  • Closure : Securely cap the container. The container must remain closed at all times except when adding waste.[8][10]

  • Storage and Disposal : Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA).[10] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[8]

Protocol 2: Solutions Containing 8-Ethyl-2-methylquinoline-4-carboxylic acid
  • Waste Stream Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. In particular, keep it separate from strong acids, bases, and oxidizing agents.[3][4][13]

  • Container Selection : Use a compatible, leak-proof liquid waste container (typically HDPE). Ensure the container has a screw cap.[10]

  • Labeling : Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents) with their approximate percentages, and the relevant hazard warnings.[10]

  • Collection : Pour the liquid waste carefully into the container, using a funnel if necessary to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]

  • Closure, Storage, and Disposal : Securely cap the container and place it in the SAA, ensuring it is in secondary containment if required by institutional policy. Arrange for EHS pickup.

Protocol 3: Contaminated Labware and Personal Protective Equipment (PPE)
  • Definition : This category includes items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound.

  • Collection : Place all contaminated solid items into a designated solid waste container, separate from regular trash. This could be a sturdy, labeled plastic bag or a lined cardboard box.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" with the name of the contaminating chemical.

  • Disposal : Once full, securely seal the bag or box and arrange for pickup by EHS.[14] Do not dispose of this in the regular or biomedical trash.

Emergency Procedures: Spill Management

In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.[1]

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure proper ventilation.[1]

  • Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[1]

  • Contain and Absorb : For a solid spill, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[2][3] For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste : Scoop the absorbent material and place it into a sealed, labeled container for hazardous waste.[1][7]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Authoritative Grounding and Regulatory Compliance

The protocols outlined above are designed to comply with the U.S. EPA's Hazardous Waste Generator Regulations (40 CFR Part 262).[11] Academic and research laboratories often operate under specific provisions like Subpart K, which provides alternative, flexible standards for managing laboratory hazardous waste, emphasizing the importance of a Laboratory Management Plan and regular waste removal.[11] Your institution's EHS office is the ultimate authority on local and state regulations and should always be consulted for specific guidance.[2][14]

By adhering to these scientifically grounded and procedurally sound disposal methods, you contribute to a culture of safety, uphold the integrity of your research, and ensure that your work has a positive impact without compromising environmental health.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Techno Pharmchem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: Quinoline for Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • AFIRM Group. (2019). Chemical Information Document: Quinoline. Retrieved from [Link]

Sources

Personal protective equipment for handling 8-Ethyl-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Inference-Based Approach

Given the absence of a dedicated SDS, we must infer the potential hazards of 8-Ethyl-2-methylquinoline-4-carboxylic acid from its chemical family. Quinolines and their derivatives are known to possess biological activity and, in some cases, toxicity. Safety data for related compounds, such as Quinoline, 8-Methylquinoline, and various quinoline carboxylic acids, consistently indicate the following potential hazards[1][2][3][4][5]:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye irritation[1][2][3][4][5].

  • Respiratory Tract Irritation: As a solid, the compound may be a fine powder. Inhalation of dust can lead to respiratory irritation[3][4][5].

  • Acute Toxicity: Some quinoline derivatives are harmful if swallowed or in contact with skin[1][6].

  • Chronic Health Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer[1]. This necessitates handling the derivative with appropriate caution to minimize long-term exposure.

  • Environmental Hazards: Quinolines are often toxic to aquatic life, requiring mindful disposal procedures[1].

Based on this assessment, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE for any procedure involving 8-Ethyl-2-methylquinoline-4-carboxylic acid.

Protection Area Required PPE Specification & Rationale
Respiratory NIOSH-approved N95 Respirator (or higher)Why: The solid, likely powdered, nature of the compound presents a significant risk of aerosolization and inhalation during handling (e.g., weighing, transferring). An N95 respirator provides a necessary barrier against particulate matter[7].
Eye & Face Chemical Splash Goggles & Face ShieldWhy: Goggles provide a seal against dust and splashes[8]. A face shield, worn over goggles, offers a secondary layer of protection against splashes during procedures like dissolving the compound in solvent[7][9].
Hand Chemical-Resistant Nitrile or Neoprene GlovesWhy: Dermal contact is a primary route of exposure. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and practice double-gloving for extended procedures[7][8].
Body Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronWhy: A lab coat protects skin and personal clothing from contamination[8][10]. An apron provides an additional layer of chemical resistance when handling larger quantities or during procedures with a high splash potential.
Footwear Closed-toe ShoesWhy: This is a fundamental laboratory safety requirement to protect against spills and falling objects[8][10].

This PPE ensemble is the minimum standard. A task-specific risk assessment should always be performed to determine if additional or more specialized equipment is necessary, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[11][12].

Operational Workflow: From Weighing to Disposal

Adherence to a strict, step-by-step workflow minimizes exposure and ensures procedural consistency. The following diagram and protocol outline the safe handling of 8-Ethyl-2-methylquinoline-4-carboxylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_assess 1. Risk Assessment (Review SDS of analogs) prep_ppe 2. Don PPE (Coat, Goggles, Gloves) prep_assess->prep_ppe prep_hood 3. Prepare Fume Hood (Verify airflow, clear area) prep_ppe->prep_hood handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_hood->handle_weigh handle_dissolve 5. Prepare Solution (Slowly add solid to solvent) handle_weigh->handle_dissolve handle_reaction 6. Perform Experiment (Use appropriate glassware) handle_dissolve->handle_reaction cleanup_decon 7. Decontaminate (Rinse glassware, wipe surfaces) handle_reaction->cleanup_decon cleanup_waste 8. Segregate Waste (Solid vs. Liquid) cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE (Gloves last, wash hands) cleanup_waste->cleanup_doff

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.